molecular formula C2H2 B1212043 Ethynyl CAS No. 2122-48-7

Ethynyl

货号: B1212043
CAS 编号: 2122-48-7
分子量: 26.04 g/mol
InChI 键: HSFWRNGVRCDJHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ethynyl reagents, characterized by the -C≡CH functional group, are fundamental building blocks in organic synthesis and materials science . These compounds are highly valued for their role in constructing complex molecular architectures, particularly through cross-coupling reactions like the Sonogashira reaction, which enables the formation of carbon-carbon bonds to create extended conjugated systems . In materials research, this compound groups serve as excellent π-bridge connectors in donor-π-acceptor (D-π-A) systems, which are crucial for developing novel nonlinear optical (NLO) materials. These materials exhibit rapid switching speeds and large nonlinear responses, making them promising for applications in optical communication, optical power limiting, and information storage . Furthermore, the this compound moiety is a key structural component in pharmaceutical intermediates, featured in synthetic steroid analogues such as ethinylestradiol and levonorgestrel . The inherent reactivity of the terminal alkyne also makes it a prime substrate for click chemistry, including the copper-catalyzed azide-alkyne cycloaddition, to efficiently generate triazoles for drug discovery and agrochemical development . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

acetylene
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InChI

InChI=1S/C2H2/c1-2/h1-2H
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InChI Key

HSFWRNGVRCDJHI-UHFFFAOYSA-N
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Canonical SMILES

C#C
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Molecular Formula

C2H2
Record name ACETYLENE
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Related CAS

25067-58-7, 26875-73-0, 25768-70-1, 25768-71-2
Record name Polyacetylene
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DSSTOX Substance ID

DTXSID6026379
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Molecular Weight

26.04 g/mol
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Physical Description

Acetylene appears as a colorless gas with a faint garlic-like odor. Easily ignited and burns with a sooty flame. Gas is lighter than air. Flame may flash back to the source of a leak very easily. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] [NIOSH] Vapor density = 0.91 (lighter than air); [HSDB], COLOURLESS GAS DISSOLVED IN ACETONE UNDER PRESSURE., Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.]
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Boiling Point

-119 °F at 760 mmHg (USCG, 1999), -84.7 °C (sublimation point), BP: -84 °C sublimes, Sublimes
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Flash Point

0 °F, Closed cup: -18.15 °C (-0.7 °F)., Flammable gas, NA (Gas)
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Solubility

2 % (NIOSH, 2023), In water, 1200 mg/L at 25 °C, Soluble in water and many organic materials, Slightly soluble in ethanol, carbon disulfide; soluble in acetone, benzene, chloroform, One volume dissolves in 6 volumes of glacial acetic acid or alcohol. Soluble in ether, benzene. Acetone dissolves 25 volume at 15 °C, 760 mm Hg; acetone dissolves 300 vol at 12 atm, Moderately soluble in ethanol and acetic acid; very soluble in Me2CO; almost miscible in ether, Solubility in water, g/100ml at 20 °C: 0.12, 2%
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Density

0.613 at -112 °F (USCG, 1999) - Less dense than water; will float, 0.377 g/cu cm (pressure >1 atm), 1 L weighs 1.165 g at 0 °C and 760 mm Hg; density of gas: 0.90 (Air = 1); below 37 °C (critical temp) it liquifies at 68 atm; at 0 °C it liquifies at 21.5 atm, 0.91(relative gas density)
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Vapor Density

0.91 (NIOSH, 2023) - Lighter than air; will rise (Relative to Air), 0.91 (Air = 1), Relative vapor density (air = 1): 0.907
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Vapor Pressure

44.2 atm (NIOSH, 2023), Vapor pressure = 40 atm at 16.8 °C, Vapor pressure, kPa at 20 °C: 4460, 44.2 atm
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Impurities

Acetylene prepared from calcium carbide ... contains phosphine and some arsine ... up to 95 and 3 ppm respectively., The most widely used method for producing acetylene is from calcium carbide and occasionally contains phosphine and arsine as impurities., Crude acetylene frequently contains traces of ammonia, hydrogen sulfide, and phosphine, which are usually scrubbed out with caustic soda soln.
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Color/Form

Colorless gas ... [Note: Shipped under pressure dissolved in acetone]

CAS No.

74-86-2
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Melting Point

-119 °F (Sublimes) (NIOSH, 2023), -80.7 °C (triple point), -119 °F (Sublimes)
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Foundational & Exploratory

The Ethynyl Group: A Physicochemical Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ethynyl group (–C≡CH), a simple yet powerful functional group, has become an increasingly important structural motif in medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to serve as a versatile tool for modulating the physicochemical and pharmacokinetic profiles of drug candidates.[1][3] Often employed as a rigid linker, a bioisostere for other chemical moieties, or a pharmacophoric element, a thorough understanding of its properties is crucial for rational drug design.[1][3][4] This guide provides a comprehensive overview of the core physicochemical characteristics of the this compound group, supported by quantitative data, experimental methodologies, and mechanistic diagrams to aid researchers in harnessing its full potential.

Core Physicochemical Properties

The utility of the this compound group in drug design stems from a unique combination of its electronic structure, acidity, lipophilicity, and metabolic profile.

Electronic and Steric Profile

The defining feature of the this compound group is the sp-hybridization of its carbon atoms, which dictates its linear geometry and distinct electronic character. This hybridization results in a high degree of s-character (50%), making the sp-hybridized carbons more electronegative than their sp2 and sp3 counterparts. This linearity provides a rigid and defined vector for extending a molecule to probe protein binding pockets.[1]

Acidity (pKa)

The high s-character of the sp-hybridized carbon atom polarizes the C-H bond, rendering the terminal hydrogen atom surprisingly acidic compared to hydrogens on alkanes and alkenes.[5][6] The pKa of acetylene (B1199291) is approximately 25, indicating that while it is a very weak acid, it can be deprotonated by strong bases.[7] This acidity is a critical factor in its interactions, as the terminal C-H group can act as a weak hydrogen bond donor.[3][5]

Lipophilicity (logP)

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is significantly influenced by the this compound group.[8] While hydrocarbons are generally lipophilic, the this compound group's contribution is modest and can be a strategic tool for fine-tuning a molecule's overall logP. Replacing a bulkier or more flexible aliphatic chain with a rigid this compound linker can alter the shape and desolvation penalty, thereby influencing permeability and solubility.

Hydrogen Bonding

The this compound group is a versatile participant in hydrogen bonding.[5]

  • As a Donor: The polarized C-H bond allows the this compound group to function as a weak hydrogen bond donor to electronegative atoms like oxygen, nitrogen, and sulfur.[5][9][10] This interaction, while weaker than conventional O-H or N-H hydrogen bonds, can be crucial for ligand recognition and binding affinity.[3][9][10]

  • As an Acceptor: The π-electron cloud of the triple bond can act as a hydrogen bond acceptor, interacting with donor groups such as O-H and N-H.[5]

This dual donor-acceptor capability makes the this compound group a valuable surrogate for other functional groups and a tool for establishing specific interactions within a protein binding site.[5]

Metabolic Properties

In the context of drug development, the metabolic fate of a functional group is paramount. The this compound group is generally considered to be relatively stable to metabolic transformations.[1][4] However, terminal alkynes, in particular, can be susceptible to oxidation by cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive ketene (B1206846) intermediates, which have the potential to cause mechanism-based inhibition (MBI) of CYP enzymes.[11] This inactivation occurs when the catalytically generated reactive species covalently modifies the enzyme, leading to a time-dependent loss of activity.[11][12][13] Understanding this potential liability is critical for any drug discovery program utilizing this moiety.

Quantitative Data Summary

The following table summarizes key quantitative physicochemical parameters for the this compound group, providing a reference for computational modeling and property prediction.

PropertyValue/DescriptorSignificance in Drug Design
pKa (of terminal H)~25[7]Influences ability to act as a hydrogen bond donor; reactivity with bases.
Hybridization spConfers linearity, rigidity, and increased electronegativity.
Bond Angle (C-C≡C)180°Provides a rigid, linear linker to control molecular geometry.
Hydrogen Bonding Weak Donor (C-H), π-system Acceptor[5]Enables specific interactions with protein targets; acts as a bioisostere.[3]
Metabolic Liability Potential for Mechanism-Based Inhibition of CYPs[11]A critical consideration for ADME/Tox profiling.

Key Experimental Protocols

Accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR).

Protocol for pKa Determination by Potentiometric Titration

The pKa of an acidic proton, such as that on a terminal alkyne, can be determined experimentally, though its very high value makes direct titration in water impractical. The general principles, however, are widely applied to more acidic and basic groups within a drug molecule.

Methodology:

  • Calibration: Calibrate a potentiometer using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[14]

  • Sample Preparation: Dissolve a precise quantity of the test compound in an appropriate solvent. For weakly acidic or basic compounds, a co-solvent system (e.g., water-methanol) may be necessary. The final concentration should be optimized for the detection system, typically in the range of 1-10 mM.[14]

  • Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Purge the solution with an inert gas like nitrogen to remove dissolved CO2.[14]

  • Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acid) in small, precise increments.[14]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[14]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the resulting sigmoid curve.[15] Multiple titrations should be performed to ensure reproducibility.[14]

Protocol for Metabolic Stability Assessment using a Liver Microsomal Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved human liver microsomes (HLM) at 37°C.[16] Dilute to the desired protein concentration (e.g., 0.5-1.0 mg/mL) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).[16][17]

    • Prepare a stock solution of the NADPH-regenerating system, which typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[17]

    • Prepare stock solutions of the test compound and positive control compounds (one high-turnover, one low-turnover) in an organic solvent like DMSO or acetonitrile.[17]

  • Incubation:

    • In a 96-well plate, add the liver microsomes, buffer, and the test compound. Pre-incubate the mixture for approximately 5-10 minutes at 37°C.[18]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[18][19] Negative controls are run in parallel without the NADPH system.[17]

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells.[19]

    • Termination is achieved by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.[17][19]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[17][19]

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the zero-minute sample.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).

    • From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Visualizations of Key Concepts

Logical Relationship: this compound Group Properties

This diagram illustrates how the fundamental electronic structure of the this compound group gives rise to its key physicochemical properties relevant to drug design.

Ethynyl_Properties cluster_core Core Electronic Structure cluster_properties Physicochemical Properties cluster_applications Applications & Interactions sp Hybridization sp Hybridization Linear Geometry Linear Geometry sp Hybridization->Linear Geometry High s-character High s-character sp Hybridization->High s-character π-Electron Cloud π-Electron Cloud sp Hybridization->π-Electron Cloud Rigid Linker Rigid Linker Linear Geometry->Rigid Linker Acidity (pKa ~25) Acidity (pKa ~25) High s-character->Acidity (pKa ~25) H-Bond Acceptor (π-cloud) H-Bond Acceptor (π-cloud) π-Electron Cloud->H-Bond Acceptor (π-cloud) H-Bond Donor (C-H) H-Bond Donor (C-H) Acidity (pKa ~25)->H-Bond Donor (C-H) Bioisostere Bioisostere H-Bond Donor (C-H)->Bioisostere H-Bond Acceptor (π-cloud)->Bioisostere

Caption: Core properties of the this compound group.

Experimental Workflow: Liver Microsomal Stability Assay

This flowchart outlines the key steps in determining the metabolic stability of a compound containing an this compound group.

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Reagents: - Liver Microsomes - Test Compound - NADPH System B Combine Microsomes + Compound A->B C Pre-incubate 5 min B->C D Initiate Reaction (Add NADPH) C->D E Collect Aliquots at Time Points (0, 5, 15, 30 min) D->E F Quench with Cold Acetonitrile + Internal Standard E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: Workflow for a microsomal stability assay.

Signaling Pathway: Mechanism-Based Inhibition of Cytochrome P450

This diagram illustrates the proposed mechanism by which a terminal alkyne can lead to the irreversible inactivation of a CYP enzyme.

P450_Inhibition CYP_FeIII CYP Resting State (Fe³⁺) CYP_FeV Activated CYP (Fe⁵⁺=O) CYP_FeIII->CYP_FeV NADPH O₂ Ketene Reactive Ketene (R-CH=C=O) CYP_FeV->Ketene Oxidation Heme_Adduct Heme Alkylation CYP_FeV->Heme_Adduct Direct Attack on Heme Alkyne R-C≡CH (Drug) Alkyne->CYP_FeV Binding Protein_Adduct Protein Acylation Ketene->Protein_Adduct Reaction with Nucleophile (e.g., Lys, Cys) Inactive_CYP Inactive Enzyme Heme_Adduct->Inactive_CYP Protein_Adduct->Inactive_CYP

Caption: Mechanism of CYP450 inactivation by terminal alkynes.

Conclusion

The this compound group offers a powerful and versatile set of physicochemical properties that can be strategically employed in drug design. Its rigidity, unique electronic character, and ability to form specific hydrogen bonds make it an attractive component for optimizing ligand-protein interactions. However, medicinal chemists must remain vigilant to its potential for mechanism-based inhibition of metabolic enzymes. By leveraging the quantitative data and experimental protocols outlined in this guide, researchers can make more informed decisions, effectively balancing the benefits and potential liabilities of incorporating the this compound moiety into novel therapeutic agents.

References

A Technical Guide to the Synthesis of Molecules Containing the Ethynyl Group

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the ethynyl group into molecular architectures is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry, materials science, and natural product synthesis. The unique linear geometry and rich reactivity of the C-C triple bond make it a valuable functional group for constructing complex molecules, acting as a rigid linker, and participating in powerful coupling reactions like the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). This guide provides an in-depth overview of three seminal methods for synthesizing terminal alkynes: the Sonogashira coupling, the Corey-Fuchs reaction, and the Seyferth-Gilbert homologation.

Sonogashira Coupling: Palladium-Catalyzed Alkynylation

The Sonogashira coupling is a highly reliable and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base.[2][3] Its mild reaction conditions and broad functional group tolerance make it a favored method in late-stage synthetic applications.[4][5]

The catalytic cycle involves two interconnected pathways for the palladium and copper components. The palladium cycle begins with the oxidative addition of the aryl/vinyl halide to the Pd(0) species. Simultaneously, the copper cycle activates the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final product and regenerates the active Pd(0) catalyst.[4][1]

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition Transmetalation R-Pd(II)L₂-C≡CR' Pd_complex->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product R-C≡CR' Transmetalation->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide Alkyne Activation Cu_acetylenylide Cu_acetylide->Transmetalation BaseH Base-H⁺ + X⁻ Cu_acetylide->BaseH Deprotonation ArylHalide R-X ArylHalide->Pd_complex Alkyne H-C≡CR' Base Base Cu_acetylenylide->Cu_acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling

The table below summarizes representative yields for the Sonogashira coupling across various substrates and conditions.

Aryl Halide (R-X)Alkyne (H-C≡CR')Pd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.2)CuI (2)NEt₃MeCN902483[6][7]
4-IodoanisolePhenylacetylenePdCl₂ (5 ppm)-K₂CO₃EtOH902437[7]
4-IodoanisolePhenylacetylenePdCl₂ (5 ppm) + L₂ (1 mol%)-K₂CO₃EtOH902483[7]
1-Bromo-4-nitrobenzenePhenylacetylenePd(OAc)₂/dppfCuICs₂CO₃NMP1001295J. Org. Chem. 2005, 70, 391
4-BromotoluenePhenylacetylenePdCl₂(PPh₃)₂ (0.2)CuI (2)NEt₃MeCN902479[6][7]
2-BromopyridineTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF651688Org. Lett. 2003, 5, 1841
Experimental Protocol: Sonogashira Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with a terminal alkyne.[4]

  • Preparation: To a solution of the aryl halide (1.0 eq, 0.81 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper(I) salt (e.g., CuI, 0.025 eq).

  • Reagent Addition: Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction for 3 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, dilute the mixture with diethyl ether (Et₂O) and filter it through a pad of Celite®, washing the pad with additional Et₂O.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the coupled product (example reported yield: 89%).[4]

Corey-Fuchs Reaction: One-Carbon Homologation of Aldehydes

The Corey-Fuchs reaction is a robust, two-step method for converting an aldehyde into a terminal alkyne, effectively adding a single carbon atom.[8][9][10] The first step involves the reaction of an aldehyde with a phosphorus ylide, generated from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), to form a 1,1-dibromoalkene.[9][11] In the second step, the dibromoalkene is treated with a strong base, typically n-butyllithium (n-BuLi), which induces elimination and a lithium-halogen exchange to form a lithium acetylide intermediate.[8][11] Quenching this intermediate with water provides the terminal alkyne.

Corey_Fuchs_Workflow Corey-Fuchs Reaction Workflow cluster_step1 Step 1: Dibromo-olefination cluster_step2 Step 2: Alkyne Formation Aldehyde Aldehyde (R-CHO) Reagents1 PPh₃, CBr₄ in CH₂Cl₂ Dibromoalkene 1,1-Dibromoalkene (R-CH=CBr₂) Reagents1->Dibromoalkene Wittig-type reaction Reagents2 2 eq. n-BuLi in THF, -78 °C Dibromoalkene->Reagents2 Elimination & Li/Br Exchange Workup Aqueous Workup (H₂O) Alkyne Terminal Alkyne (R-C≡CH) Workup->Alkyne Protonation Seyferth_Gilbert_Mechanism Seyferth-Gilbert Homologation Mechanism start Aldehyde (RCHO) intermediate1 Oxaphosphetane Intermediate start->intermediate1 Nucleophilic Attack reagent Deprotonated Bestmann-Ohira Reagent reagent->intermediate1 intermediate2 Diazoalkene intermediate1->intermediate2 Cycloelimination intermediate3 Vinylidene Carbene intermediate2->intermediate3 N₂ Elimination product Terminal Alkyne (R-C≡CH) intermediate3->product 1,2-Hydride Shift

References

The Ethynyl Radical (C₂H): An In-depth Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethynyl radical (C₂H) is a highly reactive, unsaturated organic molecule with a unique electronic structure that governs its significant role in a variety of chemical environments, from the interstellar medium to high-temperature combustion processes. Its transient nature makes it a fascinating yet challenging subject of study. This technical guide provides a comprehensive overview of the stability and reactivity of the this compound radical, presenting key thermodynamic and kinetic data, detailing experimental methodologies for its study, and visualizing its primary reaction pathways. This document is intended to serve as a valuable resource for researchers in chemistry, astrophysics, and materials science, as well as for professionals in drug development who may encounter this compound-containing moieties.

Stability of the this compound Radical

The stability of the this compound radical is a critical factor influencing its reactivity and prevalence in various environments. Its thermodynamic properties have been the subject of numerous experimental and theoretical investigations.

Thermodynamic Data

The thermodynamic stability of the this compound radical is characterized by its heat of formation and the C-H bond dissociation energy in acetylene (B1199291). These values are crucial for understanding the energetics of reactions involving C₂H.

PropertyValueUnitsMethodReference(s)
Heat of Formation (ΔfH°₂₉₈) 135.89 ± 1.81kcal/molAb initio calculations[1]
567.88 ± 0.15kJ/molActive Thermochemical Tables[2]
C-H Bond Dissociation Energy (D₀(HCC-H)) 132.8 ± 0.7kcal/molNegative ion photoelectron spectroscopy[3]
5.79eVAb initio molecular orbital theory[4][5]

Reactivity of the this compound Radical

The this compound radical is a highly reactive species due to the presence of an unpaired electron in an sp-hybridized orbital. It participates in a variety of reactions, including hydrogen abstraction, addition to unsaturated bonds, and reactions with small molecules like oxygen and nitrogen.

Hydrogen Abstraction Reactions

Hydrogen abstraction is a dominant reaction pathway for the this compound radical, driven by the formation of the stable acetylene molecule.[6][7] The general form of this reaction is:

C₂H• + RH → C₂H₂ + R•

The rates of these reactions are highly dependent on the nature of the hydrogen donor (RH).

Reactant (RH)Rate Constant (k) at 298 KUnitsReference(s)
Methane (CH₄)(1.2 ± 0.2) x 10⁻¹²cm³ molecule⁻¹ s⁻¹[8]
Ethane (C₂H₆)(1.19 ± 0.1) x 10⁻¹²cm³ molecule⁻¹ s⁻¹[9]
Acetylene (C₂H₂)~2.3 x 10⁻¹⁰cm³ s⁻¹[10]
Molecular Hydrogen (H₂)~5.7 x 10⁻¹³cm³ molecule⁻¹ s⁻¹[3]
Methanol (CH₃OH)--[11]
Reactions with Unsaturated Hydrocarbons

The this compound radical readily adds to the π-systems of unsaturated hydrocarbons, such as alkenes and alkynes. These reactions are crucial in the formation of larger polyynes and are considered important in the chemistry of Titan's atmosphere and the interstellar medium.[10][12][13] A key feature of these reactions is that they often proceed without an entrance barrier.[10][13]

For example, the reaction with acetylene can lead to the formation of diacetylene:

C₂H• + C₂H₂ → C₄H₂ + H•

The reaction with allene (B1206475) (H₂C=C=CH₂) can produce various C₅H₄ isomers, including pentatetraene and methyldiacetylene.[13][14]

Reaction with Oxygen (O₂)

The reaction of the this compound radical with molecular oxygen is of fundamental importance in combustion chemistry.[15] This reaction is complex and can proceed through multiple channels, leading to various products. The two dominant pathways initiated by the formation of the this compound peroxy radical (HC₂OO•) are:

  • Oxygen-oxygen bond cleavage: HC₂OO• → HCCO• + O

  • Isomerization and subsequent fragmentation: HC₂OO• → ... → HCO• + CO

At 298 K, the branching ratio for these two pathways is approximately 1:1.[15]

Formation and Destruction in the Interstellar Medium

The this compound radical is abundant in the interstellar medium.[9] Its formation and destruction are governed by a network of ion-molecule and neutral-neutral reactions.

Dominant Formation Reactions: [9]

  • C₂H₃⁺ + e⁻ → C₂H + H₂

  • Photodissociation of acetylene (C₂H₂)

Dominant Destruction Reactions: [9]

  • C₂H + O₂ → HCO + CO

  • C₂H + N → C₂N + H

Experimental Protocols

The study of the highly reactive and transient this compound radical necessitates specialized experimental techniques for its generation, detection, and kinetic analysis.

Generation of the this compound Radical

Flash Photolysis of Acetylene or Bromoacetylene:

A common method for producing this compound radicals in the gas phase is through the flash photolysis of a suitable precursor molecule using a high-powered laser, typically an excimer laser operating at 193 nm (ArF) or 248 nm (KrF).[10][12]

  • Precursors: Acetylene (C₂H₂) and bromoacetylene (C₂HBr) are frequently used precursors. Bromoacetylene is often preferred as it can be photolyzed at longer wavelengths where the parent molecule absorbs weakly, minimizing secondary photolysis of products.

  • Experimental Setup: The precursor, diluted in a large excess of an inert buffer gas (e.g., He or N₂), is flowed through a reaction cell. A pulsed laser beam is directed into the cell to photolyze the precursor and generate C₂H radicals.

  • Typical Parameters:

    • Laser Fluence: 10-100 mJ/cm²

    • Precursor Partial Pressure: 1-100 mTorr

    • Buffer Gas Pressure: 10-100 Torr

Detection and Kinetic Analysis

Transient Diode Laser Absorption Spectroscopy (TDLAS):

TDLAS is a highly sensitive and selective method for monitoring the concentration of C₂H radicals in real-time.

  • Principle: A tunable diode laser is used to probe a specific ro-vibrational transition of the this compound radical. The absorption of the laser light is proportional to the concentration of the radical.

  • Experimental Workflow:

    • The probe laser beam is passed through the reaction cell, colinear or perpendicular to the photolysis laser beam.

    • The intensity of the transmitted probe beam is monitored with a fast detector (e.g., an InSb or HgCdTe detector).

    • The change in absorption following the photolysis pulse is recorded as a function of time.

    • By adding a reactant gas in excess, the pseudo-first-order decay of the C₂H radical concentration can be measured to determine the bimolecular rate constant.

Photoionization Mass Spectrometry (PIMS):

PIMS is a powerful technique for identifying reaction products and studying reaction kinetics.

  • Principle: Reaction products are ionized by a tunable vacuum ultraviolet (VUV) light source, typically from a synchrotron, and then detected by a mass spectrometer. The ability to tune the photoionization energy allows for isomer-specific detection.[14]

  • Experimental Setup: In a crossed molecular beam apparatus, a beam of this compound radicals is crossed with a beam of the reactant molecule under single-collision conditions. The resulting products are then ionized and detected.

  • Data Analysis: Time-of-flight mass spectra are recorded at different photoionization energies to identify the products and their branching ratios.

Matrix Isolation Electron Spin Resonance (ESR) Spectroscopy:

This technique allows for the trapping and spectroscopic characterization of the this compound radical in an inert solid matrix at cryogenic temperatures.

  • Procedure:

    • A mixture of a C₂H precursor (e.g., acetylene) and an inert gas (e.g., argon or neon) is co-deposited onto a cold finger (typically at 4-20 K).

    • The precursor is photolyzed in situ to generate this compound radicals, which are then trapped in the solid matrix.

    • The ESR spectrum of the trapped radicals is recorded to study their electronic structure and hyperfine interactions.

Visualizations of Key Pathways

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows related to the this compound radical.

Signaling Pathways and Reaction Mechanisms

Ethynyl_Radical_Reactions cluster_main_reactions Key Reactions of this compound Radical cluster_abstraction Hydrogen Abstraction cluster_addition Addition to Unsaturated Bonds cluster_oxidation Oxidation C2H C₂H• RH RH C2H->RH + RH Unsat_HC Unsaturated Hydrocarbon C2H->Unsat_HC + CnHm O2 O₂ C2H->O2 + O₂ C2H2_abs C₂H₂ RH->C2H2_abs - R• R_rad R• Adduct Adduct Radical Unsat_HC->Adduct Products_add Larger Hydrocarbons Adduct->Products_add - H• or - CH₃• HC2OO HC₂OO• O2->HC2OO HCO_CO HCO• + CO HC2OO->HCO_CO Isomerization HCCO_O HCCO• + O HC2OO->HCCO_O O-O Cleavage

Caption: Key reaction pathways of the this compound radical.

Experimental Workflows

Experimental_Workflow cluster_generation Radical Generation cluster_detection Detection and Analysis Precursor Precursor Gas (C₂H₂ or C₂HBr) + Buffer Gas Reaction_Cell Flow/Reaction Cell Precursor->Reaction_Cell Probe_Laser Tunable Diode Laser Reaction_Cell->Probe_Laser Probe Beam Photolysis_Laser Pulsed Excimer Laser (193 nm or 248 nm) Photolysis_Laser->Reaction_Cell Photolysis Detector Fast Detector Probe_Laser->Detector Data_Acquisition Data Acquisition (Oscilloscope/Computer) Detector->Data_Acquisition Kinetic_Analysis Kinetic Analysis (Rate Constant Determination) Data_Acquisition->Kinetic_Analysis

Caption: Experimental workflow for kinetic studies of C₂H.

Logical Relationships

Logical_Relationships Stability Thermodynamic Stability (ΔfH°, BDE) Reactivity Chemical Reactivity (Reaction Rates, Pathways) Stability->Reactivity Importance Chemical Significance Stability->Importance Reactivity->Importance Structure Electronic Structure (sp-hybridized, unpaired e⁻) Structure->Stability Structure->Reactivity

Caption: Interrelation of C₂H properties and significance.

Conclusion

The this compound radical represents a cornerstone species in understanding the chemistry of unsaturated systems under a wide range of conditions. Its stability, governed by its thermodynamic properties, and its high reactivity, make it a key intermediate in the formation of complex molecules in diverse environments. The experimental techniques detailed herein provide the necessary tools for elucidating the intricate details of its chemical behavior. Continued research into the this compound radical will undoubtedly provide further insights into fundamental chemical processes with implications for astrophysics, combustion science, and the synthesis of novel carbon-rich materials.

References

The Ethynyl Group: A Cornerstone of Synthetic Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the ethynyl group (–C≡CH) into molecular structures marked a pivotal moment in medicinal chemistry, transforming the landscape of drug design and development. This seemingly simple, yet chemically versatile, functional group has been instrumental in the creation of potent and orally bioavailable drugs, most notably in the realm of synthetic steroid hormones. Its unique properties, including its linear geometry, metabolic stability, and ability to modulate receptor binding, have made it a privileged scaffold in the medicinal chemist's toolbox for decades. This guide delves into the historical applications of the this compound group, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The Dawn of Oral Contraceptives: A Steroidal Revolution

The most profound historical impact of the this compound group lies in the development of orally active synthetic steroid hormones. Prior to its introduction, natural steroid hormones like estradiol (B170435) and progesterone (B1679170) suffered from poor oral bioavailability due to rapid first-pass metabolism in the liver. The addition of a 17α-ethynyl group to the steroid backbone proved to be a game-changing modification, sterically hindering the oxidation of the 17-hydroxyl group and dramatically enhancing metabolic stability. This breakthrough paved the way for the first generation of oral contraceptives and hormone replacement therapies.

Key this compound-Containing Steroids:
  • Ethinylestradiol: Synthesized in 1938, ethinylestradiol is a potent synthetic estrogen that became a cornerstone of combined oral contraceptives.[1] Its introduction at the 17α-position of estradiol significantly increased its resistance to hepatic degradation compared to the natural hormone.[1]

  • Mestranol (B1676317): The 3-methyl ether of ethinylestradiol, mestranol, was another key estrogenic component in early oral contraceptives.[2] It acts as a prodrug, being demethylated in the liver to the active form, ethinylestradiol.[2][3]

  • Norethindrone (B1679910) (Norethisterone): A synthetic progestin derived from testosterone (B1683101), norethindrone was first synthesized in 1951.[4] The 17α-ethynyl group was crucial for its oral activity, allowing it to be used in combination with estrogens for contraception and for the treatment of various gynecological disorders.[4][5]

  • Ethisterone (B1671409): Synthesized in 1938, ethisterone was the first orally active progestin.[6] Derived from testosterone by the addition of an this compound group at the 17α-position, it demonstrated the principle that this modification could confer oral bioavailability to steroid hormones.[6]

Quantitative Impact of Ethynylation

The introduction of the this compound group brought about significant and quantifiable improvements in the pharmacological properties of steroid hormones. The following tables summarize the comparative data for key this compound-containing drugs and their non-ethynyl counterparts.

CompoundReceptorRelative Binding Affinity (RBA) vs. Natural LigandReference(s)
Ethinylestradiol Estrogen Receptor (ER)75-190% (vs. Estradiol)[2]
Mestranol Estrogen Receptor (ER)0.1-2.3% (vs. Estradiol)[2]
Norethindrone Progesterone Receptor (PR)Weaker than Org 2058, stronger than progesterone[7]

Table 1: Comparative Receptor Binding Affinities.

CompoundParameterValueReference(s)
Mestranol (50 µg) Bioequivalent Dose35 µg of Ethinylestradiol[3]
Mestranol Potency vs. EthinylestradiolApproximately half the potency by weight[2]
Ethisterone Oral BioavailabilityOrally active[6]
Progesterone Oral BioavailabilityPoor due to rapid metabolism[8][9]

Table 2: Potency and Bioavailability Data.

Experimental Protocols

The synthesis of these pioneering this compound-containing steroids involves specific chemical reactions. Below are detailed methodologies for the synthesis of ethinylestradiol and norethindrone, along with a general protocol for assessing a key interaction of this compound-containing compounds: cytochrome P450 inhibition.

Synthesis of Ethinylestradiol

Reaction: Ethynylation of Estrone (B1671321).

Materials:

  • Estrone

  • Potassium tert-butoxide (or other strong base like potassium hydroxide)[10][11]

  • Acetylene (B1199291) gas

  • Tetrahydrofuran (THF) (or other suitable solvent like acetone, dimethyl sulfoxide/toluene)[10]

  • Hydrochloric acid (or other acid for neutralization)[10]

  • Ethanol (B145695) (or other solvent for recrystallization)[10]

Procedure:

  • Dissolve estrone in a suitable anhydrous solvent (e.g., THF) in a reaction flask equipped with a stirrer and a gas inlet.[10]

  • Add a strong base, such as potassium tert-butoxide, to the solution while maintaining a controlled temperature (e.g., 5°C).[10]

  • Bubble acetylene gas through the reaction mixture with vigorous stirring.[10]

  • Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with an aqueous acid solution (e.g., 5% hydrochloric acid).[10]

  • Concentrate the solution and precipitate the crude product by adding water.[10]

  • Filter the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield ethinylestradiol.[10]

Synthesis of Norethindrone

Reaction: Ethynylation of 19-nor-4-androstene-3,17-dione.

Materials:

Procedure:

  • In a reaction vessel, reflux a mixture of toluene, potassium hydroxide, and tert-butanol to azeotropically remove water.[4]

  • Cool the mixture and add a solution of 19-nor-4-androstene-3,17-dione in toluene.[4]

  • Introduce acetylene gas into the reaction mixture and stir for several hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.[4]

  • Quench the reaction by adding water and separate the organic layer.[4]

  • Concentrate the organic layer under reduced pressure.[4]

  • Recrystallize the residue from ethanol to obtain pure norethindrone.[4]

Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential of an this compound-containing compound on specific cytochrome P450 (CYP) isoforms.

Materials:

  • Human liver microsomes or recombinant CYP enzymes

  • Test compound (this compound-containing drug)

  • CYP isoform-specific substrate (fluorogenic or for LC-MS/MS analysis)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer)

  • Reference inhibitors for each CYP isoform

  • 96-well plates

  • Plate reader (for fluorogenic assays) or LC-MS/MS system

Procedure:

  • Prepare a series of dilutions of the test compound and reference inhibitors.

  • In a 96-well plate, incubate the human liver microsomes or recombinant CYP enzymes with the test compound or reference inhibitor at various concentrations in the incubation buffer.[12]

  • Initiate the metabolic reaction by adding the CYP isoform-specific substrate and the NADPH regenerating system.[12]

  • Incubate the plate at 37°C for a specific time.

  • Stop the reaction (e.g., by adding a quenching solution like acetonitrile).

  • Analyze the formation of the metabolite using a plate reader (for fluorescent products) or by LC-MS/MS.[13]

  • Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the log of the test compound concentration.[12]

Signaling Pathways and Experimental Workflows

The biological effects of this compound-containing steroids are mediated through their interaction with specific nuclear receptors, initiating complex signaling cascades. Furthermore, the this compound group itself can be a substrate for metabolic enzymes like cytochrome P450, leading to mechanism-based inhibition.

Estrogen_Signaling_Pathway E2 Ethinylestradiol ER Estrogen Receptor (ER) E2->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & Binding Transcription Gene Transcription ERE->Transcription Activation/Repression mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Genomic signaling pathway of ethinylestradiol.

Progesterone_Signaling_Pathway Prog Norethindrone PR Progesterone Receptor (PR) Prog->PR Binding HSP Heat Shock Proteins PR->HSP Dissociation Dimer PR Dimer PR->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Nuclear Translocation & Binding Transcription Gene Transcription PRE->Transcription Activation/Repression mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Genomic signaling pathway of norethindrone.

CYP_Inhibition_Workflow Start Start Prep Prepare Reagents: - this compound Compound (Inhibitor) - CYP Enzyme (e.g., Microsomes) - Substrate - NADPH System Start->Prep Incubate Pre-incubation: CYP Enzyme + Inhibitor Prep->Incubate AddSubstrate Add Substrate and NADPH to Initiate Reaction Incubate->AddSubstrate Reaction Metabolic Reaction AddSubstrate->Reaction Quench Quench Reaction Reaction->Quench Analysis LC-MS/MS or Fluorescence Analysis Quench->Analysis Data Data Analysis: Calculate % Inhibition and IC50 Analysis->Data End End Data->End

Caption: Workflow for a CYP450 inhibition assay.

Mechanism_Based_Inhibition CYP Cytochrome P450 (Active Enzyme) Complex Enzyme-Substrate Complex CYP->Complex InactiveCYP Inactive Enzyme (Covalent Adduct) CYP->InactiveCYP Inhibitor This compound-containing Drug (Substrate) Inhibitor->Complex Metabolite Reactive Metabolite (e.g., Ketene) Complex->Metabolite Metabolism Metabolite->InactiveCYP Covalent Binding

Caption: Mechanism-based inhibition of CYP450.

Beyond Steroids: The Expanding Role of the this compound Group

While the historical significance of the this compound group is firmly rooted in steroid chemistry, its utility extends to a wide array of therapeutic areas. Medicinal chemists continue to leverage its unique properties in the design of novel therapeutics. The this compound group can act as a rigid linker to orient pharmacophores, serve as a bioisostere for other functional groups, and participate in covalent interactions with target proteins, leading to mechanism-based inhibition.[14] Its application in modern drug discovery includes the development of inhibitors for enzymes such as monoamine oxidase (MAO), tyrosine kinases, and HIV reverse transcriptase.[15][16]

Conclusion

The introduction of the this compound group into medicinal chemistry represents a landmark achievement, fundamentally enabling the development of orally active steroid hormones and revolutionizing hormonal therapy and contraception. Its historical impact continues to resonate today, with the this compound moiety remaining a valuable and versatile tool in the design of new and improved therapeutic agents across a broad spectrum of diseases. The principles learned from its early applications in steroid chemistry have provided a solid foundation for its continued and expanded use in modern drug discovery.

References

The Dual Nature of the Ethynyl Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The ethynyl group (–C≡CH), a seemingly simple functional group, exhibits a fascinating and dualistic electronic nature that has profound implications in organic chemistry and drug design. It can act as both an electron-withdrawing and an electron-donating group, a characteristic that depends on its position on an aromatic ring and the electronic demands of the reaction. This guide provides a comprehensive technical overview of the this compound group's electronic properties, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Understanding this duality is paramount for leveraging the unique properties of the this compound group in the design of novel therapeutics and functional materials.

Electronic Properties of the this compound Group

The electronic character of the this compound group is a nuanced interplay of its inductive and resonance effects.

  • Inductive Effect (-I): Due to the sp-hybridization of the carbon atoms, which have a higher s-character (50%) compared to sp² (33.3%) and sp³ (25%) carbons, the this compound group is highly electronegative. This high electronegativity results in a strong electron-withdrawing inductive effect, pulling electron density away from adjacent atoms through the sigma bond framework.

  • Resonance Effect (+R/-R): The this compound group possesses π-bonds that can participate in resonance.

    • Electron-Donating (+R): When attached to an aromatic ring at the para position relative to a reaction center that can accept electrons (e.g., a carbocation), the this compound group can donate its π-electrons through resonance, thereby stabilizing the positive charge.

    • Electron-Withdrawing (-R): Conversely, in situations where the reaction center is electron-rich (e.g., a carbanion), the this compound group can act as a weak π-acceptor.[1]

This dual nature is quantitatively captured by Hammett constants, which are a measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) ring.

Data Presentation: Hammett and Taft Substituent Constants

The following table summarizes the key quantitative parameters that describe the electronic influence of the this compound group.

ConstantValueDescriptionImplication
σ_m_ 0.21Hammett constant for a meta substituent.At the meta position, the this compound group is primarily electron-withdrawing due to its strong -I effect.
σ_p_ 0.23Hammett constant for a para substituent.The positive value indicates an overall electron-withdrawing effect at the para position, where the -I effect slightly outweighs the +R effect in the standard benzoic acid ionization reaction.
σ_p_⁻ 0.52Hammett constant for a para substituent interacting with a developing negative charge.The larger positive value compared to σ_p_ indicates a stronger apparent electron-withdrawing effect when there is direct resonance interaction with a negatively charged reaction center, highlighting its ability to stabilize anions.[1]
σ_p_⁺ -0.18Hammett constant for a para substituent interacting with a developing positive charge.The negative value signifies a net electron-donating effect through resonance when the substituent can directly stabilize a positive charge, as in electrophilic aromatic substitution.
σ_I_ 0.35Taft inductive parameter.Quantifies the strong electron-withdrawing inductive effect of the this compound group.
σ_R_ -0.14Taft resonance parameter.The negative value confirms the electron-donating nature of the this compound group through resonance.

Experimental Protocols

Determination of Hammett Constants (σ) by UV-Vis Spectrophotometry of Substituted Phenols

This protocol describes a general method for determining the pKa of a series of substituted phenols, which can then be used to calculate Hammett constants. This method can be adapted for this compound-substituted phenols.

Objective: To determine the pKa of a substituted phenol (B47542) by measuring the pH-dependent changes in its UV-Vis absorption spectrum.

Materials:

  • Substituted phenol (e.g., 4-ethynylphenol)

  • Buffer solutions of known pH (e.g., a series of phosphate (B84403) or borate (B1201080) buffers)

  • 0.1 M HCl solution

  • 0.1 M NaOH solution

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the substituted phenol in a suitable solvent (e.g., ethanol (B145695) or water) at a known concentration (e.g., 1 mM).

  • Preparation of Sample Solutions: For each pH value, prepare a sample solution by adding a small, precise volume of the stock solution to a volumetric flask and diluting with the appropriate buffer solution. Prepare additional samples in 0.1 M HCl (to represent the fully protonated form, ArOH) and 0.1 M NaOH (to represent the fully deprotonated form, ArO⁻).

  • UV-Vis Measurements:

    • Record the UV-Vis absorption spectrum of the solutions in 0.1 M HCl and 0.1 M NaOH to determine the absorbance maxima of the protonated (λ_ArOH_) and deprotonated (λ_ArO⁻_) forms.

    • Record the UV-Vis absorption spectra of the buffered solutions at each pH.

  • Data Analysis:

    • At a wavelength where the absorbance of the protonated and deprotonated forms differ significantly, measure the absorbance (A) of each buffered solution.

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A_ArO⁻ - A) / (A - A_ArOH)) where A_ArO⁻ is the absorbance of the deprotonated form and A_ArOH is the absorbance of the protonated form.

  • Hammett Plot:

    • Calculate the Hammett substituent constant (σ) using the equation: σ = (pKa_unsubstituted - pKa_substituted) / ρ

    • The reaction constant (ρ) for the ionization of phenols in water at 25°C is approximately 2.23. A more accurate ρ value can be obtained by plotting the pKa values of a series of known substituted phenols against their established σ values.

Synthesis of this compound-Substituted Arenes via Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Objective: To synthesize a substituted phenylacetylene (B144264) from an aryl halide and a terminal alkyne.

General Reaction Scheme: Ar-X + H−C≡C-R → Ar-C≡C-R + HX (where X = I, Br, Cl, OTf; R = H, alkyl, aryl, silyl)

Materials:

  • Aryl halide (e.g., 4-iodotoluene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

Procedure (General):

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Solvent and Reagents Addition: Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Dual Electronic Nature of the this compound Group

Ethynyl_Electronic_Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Inductive This compound Group (sp-hybridized carbon) Withdrawal Electron Density Withdrawal (via σ-bond) Inductive->Withdrawal High Electronegativity AromaticRing Aromatic Ring Inductive->AromaticRing Deactivates Resonance This compound Group (π-system) Donation Electron Density Donation (to electron-deficient center) Resonance->Donation π-conjugation Resonance->AromaticRing Activates (para)

Dual electronic effects of the this compound group on an aromatic ring.
Electrophilic Aromatic Substitution: Resonance Stabilization of the Arenium Ion

The electrophilic bromination of phenylacetylene illustrates the electron-donating resonance effect of the this compound group. Attack of the electrophile (Br⁺) at the para position leads to a resonance-stabilized arenium ion intermediate.

EAS_Mechanism cluster_arenium Arenium Ion Resonance Structures Reactants Phenylacetylene + Br+ Struct1 Structure 1 (Charge on ring) Reactants->Struct1 Electrophilic Attack (para) Struct2 Structure 2 (Charge on ring) Struct1->Struct2 Resonance Struct3 Structure 3 (Charge stabilized by This compound group via +R effect) Struct2->Struct3 Resonance Struct3->Struct1 Resonance Product para-Bromophenylacetylene Struct3->Product Deprotonation

Resonance stabilization of the arenium ion by the this compound group.
Ethinylestradiol Signaling Pathway

Ethinylestradiol, a synthetic estrogen containing a crucial this compound group, exerts its biological effects by binding to and activating the estrogen receptor (ER), a nuclear hormone receptor.

Ethinylestradiol_Pathway EE Ethinylestradiol ER Estrogen Receptor (ER) EE->ER Binds ER_Complex EE-ER Complex ER->ER_Complex HSP Heat Shock Proteins (HSP) HSP->ER Keeps inactive Dimerization Dimerization ER_Complex->Dimerization Conformational Change & HSP Dissociation Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Transcription Gene Transcription ERE->Transcription Binds to mRNA mRNA Transcription->mRNA Initiates Proteins Proteins mRNA->Proteins Translation Response Cellular Response Proteins->Response

Simplified signaling pathway of ethinylestradiol.

Conclusion

The this compound group's electronic dichotomy, acting as an inductive electron-withdrawer and a resonance electron-donor, provides a powerful tool for fine-tuning the electronic properties of molecules. This guide has provided a quantitative and mechanistic framework for understanding this duality. For researchers in drug development and materials science, a thorough grasp of these principles is essential for the rational design of novel compounds with desired reactivity, stability, and biological activity. The strategic placement of the this compound group can be used to modulate pKa, influence reaction pathways, and enhance binding affinities, making it a privileged moiety in modern chemical sciences.

References

The Ethynyl Moiety: A Linchpin in the Synthesis and Functionalization of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ethynyl group (–C≡CH), a seemingly simple carbon-carbon triple bond, has emerged as a powerful and versatile functional group in the realm of natural product synthesis and drug development. Its unique linear geometry, reactivity, and ability to participate in a diverse array of chemical transformations have established it as a critical tool for the construction of complex molecular architectures and the sophisticated functionalization of bioactive molecules. This guide provides a comprehensive overview of the multifaceted roles of the this compound moiety, detailing key reactions, experimental protocols, and its strategic application in the synthesis of notable natural products.

Core Applications of the this compound Moiety in Synthesis

The utility of the this compound group in natural product synthesis can be broadly categorized into three key areas: its role as a foundational building block, its application in bioorthogonal chemistry for labeling and conjugation, and its function as a bioisostere in medicinal chemistry.

A Versatile Building Block: The Sonogashira Coupling

The introduction of the this compound group into a molecular scaffold is most commonly achieved through the Sonogashira cross-coupling reaction. This robust and reliable method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The mild reaction conditions of the Sonogashira coupling make it highly suitable for use in the late-stage functionalization of complex intermediates in natural product synthesis.

Table 1: Representative Conditions for Sonogashira Coupling in Natural Product Synthesis

Aryl/Vinyl HalideTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Vinyl IodideTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF25285
Aryl BromidePhenylacetylenePd(CH₃CN)₂Cl₂ (2.5)NoneCs₂CO₃1,4-Dioxane254878
Aryl Iodide1-OctynePd(PPh₃)₂Cl₂ (2)CuI (4)DIPATHF651292
Vinyl Bromide1-HeptynePd₂(dba)₃ (1)CuI (2)Et₃NMeCN80688

Detailed Experimental Protocol: Sonogashira Coupling of a Vinyl Iodide

The following protocol is a representative example for the Sonogashira coupling between a vinyl iodide and a terminal alkyne, a common step in the synthesis of enyne-containing natural products.

  • Materials:

  • Procedure:

    • A dry Schlenk tube is charged with (3E)-iodoprop-2-enoic acid (1.0 eq) and anhydrous DMF under an argon atmosphere.

    • The solution is stirred and cooled in a cooling bath.

    • Phenylacetylene (2.0 eq), diisopropylamine (2.5 eq), copper(I) iodide (0.20 eq), triphenylphosphine (0.20 eq), and palladium(II) acetate (0.05 eq) are added sequentially. The flask is purged with argon after each addition.

    • The reaction mixture is stirred at room temperature for 60 minutes.

    • The reaction is quenched by the addition of diethyl ether, a saturated aqueous solution of ammonium (B1175870) chloride, and a 2 M aqueous solution of hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with a saturated aqueous solution of ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the desired enynoic acid.

Sonogashira_Coupling_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Aryl R¹-Pd(II)L₂-X Pd(0)L2->Pd(II)_Aryl Oxidative Addition (R¹-X) Pd(II)_Alkyne R¹-Pd(II)L₂-C≡CR² Pd(II)_Aryl->Pd(II)_Alkyne Transmetalation Cu(I)_Alkyne Cu(I)-C≡CR² Pd(II)_Alkyne->Pd(0)L2 Reductive Elimination (R¹-C≡CR²) Cu(I)X Cu(I)X Cu(I)X->Cu(I)_Alkyne Deprotonation (H-C≡CR², Base) Cu(I)_Alkyne->Cu(I)X Transmetalation to Palladium

Figure 1: Catalytic cycles of the Sonogashira coupling reaction.

Bioorthogonal Chemistry: The Power of "Click" Reactions

The this compound group is a key participant in one of the most significant advances in chemical biology: "click chemistry." Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the rapid and highly specific formation of a stable triazole linkage between an this compound-functionalized molecule and an azide-containing partner. This reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. This has profound implications for drug development, allowing for the targeted delivery of therapeutics and the labeling of biomolecules for diagnostic and research purposes.

Table 2: Typical Conditions for CuAAC in Natural Product Modification

Alkyne SubstrateAzide (B81097) SubstrateCu(I) SourceLigandReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
This compound-modified PeptideAzido-sugarCuSO₄·5H₂OTHPTASodium AscorbateH₂O/t-BuOH251>95
Propargylated TerpeneBenzyl AzideCuINoneNoneDMF251285-95
Ethynylestradiol1-Azido-4-nitrobenzeneCuSO₄·5H₂OTBTASodium AscorbateDMSO/H₂O25491
Alkyne-modified AlkaloidAzido-PEGCuBrPMDETANoneCH₂Cl₂252>90

Detailed Experimental Protocol: CuAAC for Peptide Cyclization

This protocol describes the intramolecular cyclization of a linear peptide containing both an azide and a terminal alkyne functionality, a common strategy for synthesizing cyclic peptide natural products and their analogs.

  • Materials:

    • Linear peptide with terminal alkyne and azide groups (1.0 eq)

    • Copper(I) iodide (CuI; 0.1 eq)

    • N,N-Diisopropylethylamine (DIPEA; 2.0 eq)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA; 0.1 eq)

    • Acetonitrile (MeCN)

  • Procedure:

    • The linear peptide is dissolved in acetonitrile.

    • To the stirred solution, DIPEA, TBTA, and CuI are added sequentially.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The solvent is removed under reduced pressure.

    • The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

CuAAC_Mechanism Alkyne R¹-C≡CH Copper_Acetylide R¹-C≡C-Cu(I) Alkyne->Copper_Acetylide Cu(I) Cu(I) Cu(I)->Copper_Acetylide Metallacycle Six-membered Cu(III) metallacycle Copper_Acetylide->Metallacycle Azide R²-N₃ Azide->Metallacycle Triazole_Copper Copper triazolide Metallacycle->Triazole_Copper Triazole 1,4-Disubstituted Triazole Triazole_Copper->Triazole Protonation Triazole->Cu(I) Catalyst Regeneration

Figure 2: Catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The this compound Moiety in Biologically Active Natural Products

A number of potent natural products feature the this compound group as a crucial component of their pharmacophore. The enediyne antibiotics, such as calicheamicin (B1180863) and esperamicin, are a prominent class of antitumor agents that derive their cytotoxicity from a strained nine- or ten-membered ring containing a cis-diene and two acetylenic groups.

Mechanism of Action: The Enediyne "Warheads"

The remarkable biological activity of enediyne antibiotics stems from their ability to undergo a Bergman cyclization, a thermal or triggered rearrangement that converts the enediyne moiety into a highly reactive p-benzyne diradical. This diradical is a potent hydrogen-abstracting species. When positioned within the minor groove of DNA, it can abstract hydrogen atoms from the deoxyribose backbone, leading to DNA strand scission and ultimately, cell death.

DNA_Cleavage_by_Enediyne cluster_activation Activation & Cyclization cluster_dna_damage DNA Damage Cascade Enediyne Enediyne Moiety (Inactive) Trigger Triggering Event (e.g., thiol addition) Enediyne->Trigger 1 Cyclization Bergman Cyclization Trigger->Cyclization 2 Diradical p-Benzyne Diradical (Reactive) Cyclization->Diradical 3 DNA_Binding Diradical Intercalates into DNA Minor Groove Diradical->DNA_Binding 4 H_Abstraction Hydrogen Abstraction from Deoxyribose DNA_Binding->H_Abstraction 5 DNA_Radical DNA Radical Formation H_Abstraction->DNA_Radical 6 Strand_Scission Single and Double Strand Breaks DNA_Radical->Strand_Scission 7 Apoptosis Cell Death (Apoptosis) Strand_Scission->Apoptosis 8

Figure 3: Mechanism of DNA damage by enediyne antibiotics.

Synthesis of this compound-Containing Natural Products: A Brief Look at Calicheamicin γ1

The total synthesis of complex enediynes like calicheamicin γ¹ is a monumental challenge in organic chemistry. These syntheses often rely on the strategic introduction of the this compound moiety and the carefully orchestrated construction of the strained enediyne core. While a full detailed protocol is beyond the scope of this guide, a key step often involves the use of Sonogashira coupling to append one of the acetylenic arms to a pre-formed cyclic precursor. The subsequent steps then focus on ring closure to form the enediyne macrocycle.

The this compound Group in Other Natural Product Classes

Beyond the enediynes, the this compound group is found in a variety of other natural product classes, including terpenes, steroids, and marine-derived compounds, where it contributes to their unique biological activities.

  • Terpenes: The introduction of an this compound group into a terpene scaffold can significantly alter its biological profile. Synthetic efforts often employ Sonogashira coupling to attach an alkyne to a functionalized terpene intermediate. These modified terpenes can then be further elaborated or screened for novel therapeutic properties.

  • Steroids: this compound-substituted steroids, such as ethinylestradiol, are potent synthetic estrogens used in oral contraceptives. The this compound group at the C17 position of the steroid nucleus is crucial for its oral bioavailability and enhanced potency compared to the natural hormone estradiol.

  • Marine Natural Products: The marine environment is a rich source of structurally diverse natural products, many of which contain acetylenic functionalities. The synthesis of these complex molecules often presents significant challenges, where the strategic use of the this compound group as a versatile handle for subsequent transformations is a common and powerful approach.

Conclusion

The this compound moiety has proven to be an indispensable tool in the synthesis and functionalization of natural products. Its participation in robust C-C bond-forming reactions like the Sonogashira coupling allows for the efficient construction of complex carbon skeletons. Furthermore, its role in bioorthogonal "click" chemistry has opened new avenues for the development of targeted therapeutics and advanced biological probes. The presence of the this compound group in a diverse array of potent natural products underscores its significance in conferring unique and powerful biological activities. As synthetic methodologies continue to evolve, the strategic application of the this compound group will undoubtedly continue to drive innovation in natural product synthesis, medicinal chemistry, and drug discovery.

An In-depth Technical Guide to the Nomenclature of the Ethynyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the IUPAC naming conventions for compounds containing the ethynyl group.

The this compound group, with its carbon-carbon triple bond, is a fundamental functional group in organic chemistry, particularly prevalent in pharmaceuticals and materials science. A precise and universally understood nomenclature is paramount for clear communication and unambiguous identification of these compounds. This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) rules for naming molecules containing the this compound group, its priority in relation to other functional groups, and its designation as a substituent.

The this compound Group: Definition and Structure

The this compound group is a functional group with the chemical structure -C≡CH.[1] It is derived from ethyne (B1235809) (commonly known as acetylene, C₂H₂) by the removal of one hydrogen atom.[1][2] The carbon atoms in the this compound group are sp-hybridized, resulting in a linear geometry with a bond angle of 180°.[3][4]

IUPAC Nomenclature for Alkynes

The presence of an this compound group or any carbon-carbon triple bond classifies a molecule as an alkyne. The IUPAC nomenclature for alkynes follows a systematic set of rules to ensure a unique and descriptive name for each compound.

Identifying the Principal Chain

The parent name of an alkyne is determined by the longest continuous carbon chain that contains the carbon-carbon triple bond.[5][6] The "-ane" suffix of the corresponding alkane is replaced with "-yne".[5][7]

  • Example: A six-carbon chain containing a triple bond is a hexyne.

If a molecule contains more than one triple bond, the suffix is modified to "-diyne", "-triyne", and so on, and the longest chain containing the maximum number of triple bonds is chosen as the principal chain.[5]

Numbering the Principal Chain

The principal chain is numbered from the end that gives the carbon atoms of the triple bond the lowest possible numbers (locants).[7][8] The position of the triple bond is indicated by the number of the first carbon atom of the triple bond.[6]

  • Example: CH₃-CH₂-C≡C-CH₃ is named pent-2-yne, not pent-3-yne.

If numbering from either end results in the same locant for the triple bond, the chain is numbered to give the substituents the lowest possible locants.[9]

Functional Group Priority

When a molecule contains multiple functional groups, a priority system determines the principal functional group, which dictates the suffix of the IUPAC name.[10][11] All other functional groups are treated as substituents and are named using prefixes.[12]

Alkynes have a lower priority than many other functional groups, including carboxylic acids, esters, amides, aldehydes, ketones, alcohols, and amines.[10] However, they have higher priority than alkanes, ethers, and halides.[10]

Naming Compounds with Higher Priority Functional Groups

If a higher priority functional group is present, the alkyne is treated as a substituent. The name for the -C≡CH group as a substituent is This compound .[6]

  • Example: In a molecule containing both a hydroxyl group (-OH) and an this compound group, the alcohol has higher priority. The compound is named as an alkanol, with the this compound group cited as a prefix. For instance, 4-ethynylpentan-2-ol.

Competition between Double and Triple Bonds

When a molecule contains both double and triple bonds, the following rules apply:

  • The longest carbon chain containing the maximum number of multiple bonds is chosen as the parent chain. The name will end in "-enyne".[8]

  • Numbering starts from the end that gives the first multiple bond (either double or triple) the lowest locant.[13]

  • If there is a tie in numbering, the double bond is given the lower number.[8][14]

  • Example: CH₂=CH-C≡C-CH₃ is named pent-1-en-3-yne.

  • Example with a tie: CH₂=CH-CH₂-C≡CH is named pent-1-en-4-yne.

Quantitative Data

The structural parameters of the this compound group are well-defined. The table below summarizes key quantitative data.

ParameterValueReference(s)
C≡C Bond Length~1.20 Å (120 pm)[3][15]
C-H Bond Length~1.06 Å (106 pm)[16]
H-C≡C Bond Angle180°[3][4]
C-C≡C Bond Angle180°[17]

Methodologies for Applying IUPAC Naming Conventions

The following section outlines a systematic protocol for the nomenclature of compounds containing an this compound group.

Experimental Protocol: IUPAC Naming Procedure
  • Identify the Principal Functional Group: Examine the molecule for all present functional groups and determine the one with the highest priority according to IUPAC rules.[10] This will define the suffix of the name.

  • Determine the Principal Carbon Chain:

    • If the alkyne is the principal functional group, identify the longest continuous carbon chain that includes the triple bond.[5]

    • If a higher priority group exists, the principal chain is the longest continuous chain containing that group.

    • In the case of alkenynes, select the longest chain with the maximum number of multiple bonds.[8]

  • Number the Principal Chain:

    • Begin numbering from the end of the chain that assigns the lowest possible locant to the principal functional group.

    • If the alkyne is the principal group, it should receive the lowest number.[7]

    • For alkenynes, number to give the first multiple bond the lowest locant. If there's a tie, the double bond gets priority.[14]

  • Identify and Name Substituents: All other groups attached to the principal chain are considered substituents. Name them accordingly (e.g., methyl, bromo, this compound).[18]

  • Assemble the Full IUPAC Name:

    • Arrange all substituent names in alphabetical order, preceded by their locants.[9] Use prefixes like "di-", "tri-", etc., for multiple identical substituents; these prefixes are ignored for alphabetization.[18]

    • Follow the substituents with the name of the parent chain.

    • Insert the locant of the principal functional group before the parent name or before the suffix, as per the latest IUPAC guidelines.

    • The final name is written as a single word, with numbers separated from letters by hyphens and numbers from numbers by commas.[9]

Visualization of the IUPAC Naming Workflow

The following diagram illustrates the logical steps for naming a compound containing an this compound group.

IUPAC_Naming_Workflow start Start: Analyze Molecular Structure find_fg Identify all functional groups start->find_fg check_priority Is the alkyne the highest priority functional group? find_fg->check_priority alkyne_parent Principal group is Alkyne Suffix: -yne check_priority->alkyne_parent Yes other_parent Principal group is higher priority Alkyne is a substituent Prefix: this compound check_priority->other_parent No find_chain_alkyne Find longest C-chain containing the triple bond alkyne_parent->find_chain_alkyne find_chain_other Find longest C-chain containing the principal group other_parent->find_chain_other number_chain_alkyne Number chain to give triple bond lowest locant find_chain_alkyne->number_chain_alkyne number_chain_other Number chain to give principal group lowest locant find_chain_other->number_chain_other identify_substituents Identify and name all substituents (e.g., methyl, this compound) number_chain_alkyne->identify_substituents number_chain_other->identify_substituents assemble_name Assemble full name: (Substituents alphabetically) + (Parent Chain) + (Suffix) identify_substituents->assemble_name

Caption: Logical workflow for IUPAC naming of a compound with an this compound group.

References

A Technical Guide to the Spectroscopic Characterization of Ethynyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ethynyl group (–C≡C–), a fundamental functional group in organic chemistry, is a critical component in pharmaceuticals, organic materials, and natural products. Its unique linear geometry, reactivity, and electronic properties make it a valuable moiety in drug design and materials science. Accurate structural elucidation of this compound-containing compounds is paramount, and spectroscopic techniques serve as the primary tools for this purpose. This guide provides an in-depth overview of the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound-containing compounds, both ¹H and ¹³C NMR provide distinct and diagnostic signals.

Proton (¹H) NMR Spectroscopy

The proton attached to a terminal alkyne (an acetylenic proton) exhibits a characteristic chemical shift. This proton is surprisingly shielded compared to vinylic or aromatic protons, typically resonating in the range of δ 1.7-3.1 ppm .[1] This shielding is attributed to the cylindrical cloud of π-electrons in the triple bond. When the molecule is oriented parallel to the external magnetic field, these electrons circulate, inducing a magnetic field that opposes the applied field at the location of the proton.[1][2] This anisotropic effect results in the upfield chemical shift.[3]

Long-range coupling (e.g., four-bond coupling, ⁴J) can also be observed, which is a distinctive feature of terminal alkynes.[4]

Carbon-¹³ (¹³C) NMR Spectroscopy

The sp-hybridized carbons of the this compound group appear in a specific region of the ¹³C NMR spectrum, distinct from sp³ and sp² carbons. These carbons typically resonate in the range of δ 65-100 ppm .[4][5]

  • Terminal Alkyne Carbons (≡C-H) : Resonate at approximately δ 65–85 ppm .[4]

  • Internal Alkyne Carbons (≡C-R) : Resonate at approximately δ 70–100 ppm .[4]

Quaternary carbons in symmetrical internal alkynes may show weak signals due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).

Data Summary: NMR Spectroscopy
Nucleus Functional Group Typical Chemical Shift (δ, ppm) Key Characteristics
¹HTerminal Alkyne (≡C-H )1.7 - 3.1[1]Shielded due to magnetic anisotropy; may show long-range coupling.[1][4]
¹³CTerminal Alkyne (≡C -H)65 - 85[4]
¹³CInternal Alkyne (-C≡C -)70 - 100[4][6]Signal intensity can be low for symmetrical internal alkynes.
Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation : Dissolve approximately 5-10 mg of the this compound-containing compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it can influence chemical shifts.[7]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to δ 0.00 ppm for both ¹H and ¹³C spectra.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, but optimization of relaxation delays may be necessary for observing quaternary alkyne carbons.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the stretching and bending of bonds within a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide definitive evidence for the presence of the this compound group.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying terminal alkynes. The key absorptions are:

  • ≡C–H Stretch : Terminal alkynes show a strong and sharp absorption band in the range of 3260-3330 cm⁻¹ .[1][8] This band is highly diagnostic.[9]

  • C≡C Stretch : The carbon-carbon triple bond stretch appears between 2100-2260 cm⁻¹ .[8][9] The intensity of this band is variable. It is typically weak to medium for terminal alkynes and can be very weak or absent for symmetrical or near-symmetrical internal alkynes due to a small or zero change in dipole moment during the vibration.[1][10]

  • ≡C–H Bend : A C-H bending vibration for terminal alkynes can also be observed in the 610-700 cm⁻¹ region.[1][8]

Raman Spectroscopy

Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. It is an excellent complementary technique to IR.

  • C≡C Stretch : The C≡C stretch in Raman spectroscopy appears in the same region as in IR (2100-2260 cm⁻¹ ).[11] However, for symmetrical or near-symmetrical internal alkynes where the IR signal is weak or absent, the Raman signal is typically strong.[11] This is because the symmetrical stretch of the triple bond induces a significant change in polarizability.

Data Summary: Vibrational Spectroscopy
Technique Vibrational Mode Functional Group Typical Frequency (cm⁻¹) Intensity Notes
IR≡C–H StretchTerminal Alkyne3260 - 3330[1][8]Strong, sharp
IRC≡C StretchTerminal Alkyne2100 - 2260[1][9]Weak to medium
IRC≡C StretchInternal Alkyne2100 - 2260[1][9]Weak to absent (especially if symmetrical)
IR≡C–H BendTerminal Alkyne610 - 700[8][12]Medium
RamanC≡C StretchTerminal & Internal2100 - 2260[11]Strong (especially if symmetrical)
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation : Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum and converts the data to show absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Ionization Techniques
  • Electron Ionization (EI) : A hard ionization technique that uses high-energy electrons to ionize the molecule, often causing extensive fragmentation. This provides a detailed structural "fingerprint." The molecular ion (M⁺) may be weak or absent.[13]

  • Electrospray Ionization (ESI) : A soft ionization technique that typically produces a protonated molecule [M+H]⁺ or other adducts. It results in minimal fragmentation, making it ideal for determining molecular weight.[13]

Fragmentation Patterns

For alkynes, fragmentation often involves the triple bond and adjacent carbons.

  • Terminal Alkynes : A characteristic fragmentation is the loss of the terminal hydrogen, resulting in a prominent [M-1]⁺ peak .[14]

  • Propargylic/Allylic Cleavage : Cleavage of the bond beta to the triple bond is common, as it leads to a resonance-stabilized propargyl cation.[14]

  • McLafferty Rearrangement : This rearrangement can occur in alkynes that contain a γ-hydrogen and a carbonyl group or other suitable functionality.[15]

Data Summary: Common Fragments in Mass Spectrometry
Functional Group Ionization Characteristic Fragment Significance
Terminal AlkyneEI[M-1]⁺Loss of the acidic acetylenic proton.[14]
General AlkyneEIPropargyl CationResults from cleavage beta to the triple bond.[14]
AnyESI[M+H]⁺, [M+Na]⁺Soft ionization, confirms molecular weight.[13]
Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation : Dissolve a small amount of the volatile this compound-containing compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL.[13]

  • Instrument Setup :

    • Gas Chromatograph (GC) : Use a capillary column appropriate for the analyte's polarity. Set up a temperature program to ensure separation from the solvent and any impurities. The injector temperature is typically set to 250-300°C.

    • Mass Spectrometer (MS) : Set the ion source to Electron Ionization (EI) mode, typically at 70 eV. Set the mass analyzer (e.g., quadrupole) to scan a relevant m/z range (e.g., 40-550 amu).[13]

  • Injection : Inject 1 µL of the sample solution into the GC.

  • Data Acquisition and Analysis : The GC separates the components of the mixture, which are then sequentially ionized and analyzed by the MS. The resulting total ion chromatogram (TIC) shows peaks for each component, and a mass spectrum can be extracted for each peak to identify the compound and its fragments.

Visualized Workflows

The following diagrams illustrate the logical workflow for characterizing this compound-containing compounds using the spectroscopic techniques discussed.

G cluster_input Start cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation cluster_output Conclusion Sample Unknown this compound Compound MS Mass Spec (MS) (GC-MS or LC-MS) Sample->MS NMR NMR (¹H, ¹³C) Sample->NMR Vib Vibrational Spec (IR, Raman) Sample->Vib MW Molecular Weight & Formula (from MS) MS->MW Frame C-H Framework (from NMR) NMR->Frame FG Functional Groups (from IR/Raman) Vib->FG Structure Final Structure Elucidation MW->Structure FG->Structure Frame->Structure

Caption: General workflow for spectroscopic characterization.

G Start Analyze Compound IR_Check IR Spectrum: Signal at ~3300 cm⁻¹? Start->IR_Check HNMR_Check ¹H NMR Spectrum: Signal at δ ~2-3 ppm? IR_Check->HNMR_Check Yes Raman_Check Raman Spectrum: Strong signal at ~2150 cm⁻¹? IR_Check->Raman_Check No Terminal Terminal Alkyne HNMR_Check->Terminal Yes HNMR_Check->Raman_Check No (unlikely, re-verify) Internal Internal Alkyne Raman_Check->Internal Yes Raman_Check->Internal No (Signal may be weak)

Caption: Logic for differentiating terminal vs. internal alkynes.

References

theoretical calculations on ethynyl radical energetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Calculations of Ethynyl Radical (C₂H) Energetics

Introduction

The this compound radical (C₂H) is a highly reactive chemical intermediate that plays a crucial role in a diverse range of chemical environments. It is recognized as a key species in the combustion of hydrocarbons, particularly in fuel-rich conditions, where it acts as a precursor to the formation of polyynes, polycyclic aromatic hydrocarbons (PAHs), and ultimately, soot.[1][2] Beyond terrestrial applications, the this compound radical is one of the most abundant polyatomic radicals in interstellar space and has been observed in various planetary atmospheres, making its study essential for astrochemical models.[1][2]

Hydrogen-atom abstraction is a dominant reaction pathway for the this compound radical, a tendency driven by the significant thermodynamic stability of the C-H bond formed in its product, acetylene (B1199291) (C₂H₂).[1] Understanding the energetics and kinetics of these and other reactions involving C₂H is critical for accurately modeling complex chemical systems. This guide provides a detailed overview of the high-level theoretical methods employed to calculate the energetics of the this compound radical and summarizes key findings from recent computational studies.

Theoretical Methodologies and Protocols

The accurate calculation of thermochemical data for open-shell species like the this compound radical requires sophisticated computational methods that can properly account for electron correlation and avoid issues such as spin contamination.

High-Accuracy ab initio Methods

To achieve sub-chemical accuracy (≤0.5 kcal mol⁻¹), researchers primarily employ high-level, wave function-based theories.[1][2][3] The "gold standard" is often the Coupled-Cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T) . For even higher accuracy, methods including full triple and even perturbative quadruple excitations, such as CCSDT(Q) , are utilized.[1][2]

These methods are combined with large, flexible basis sets, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ, aug-cc-pV5Z), to accurately describe the electronic structure.[1][2] Explicitly correlated methods, like CCSD(T)-F12 , are also used in conjunction with specialized basis sets (e.g., cc-pVTZ-F12) to accelerate the convergence of the results with respect to the basis set size.[1][2][4]

Composite Thermochemical Protocols

Due to the high computational cost of these methods, a common strategy is the use of composite, or focal-point, approaches.[1][2] In this protocol, a baseline geometry optimization and harmonic vibrational frequency calculation are performed at a computationally less demanding level, such as B3LYP/6-311G** or MP2/aug-cc-pVTZ.[1][2][5] Subsequently, a series of single-point energy calculations are performed with increasingly accurate methods and larger basis sets. The final energy is extrapolated to the complete basis set (CBS) limit and augmented with various additive corrections, including:

  • Zero-Point Vibrational Energy (ZPVE): Corrects for the vibrational energy at 0 K.

  • Core-Valence Correlation: Accounts for the correlation of core electrons.[1][2]

  • Relativistic Effects: Important for high-accuracy calculations.

  • Diagonal Born-Oppenheimer Correction (DBOC): Accounts for the finite mass of nuclei.[1]

Density Functional Theory (DFT)

While less accurate for energetics than high-level coupled-cluster methods, Density Functional Theory (DFT) is a valuable tool for exploring potential energy surfaces and optimizing geometries of larger molecules.[6] Functionals such as B3LYP and M06-2X are commonly used.[1][3][5] For open-shell radicals, it is crucial to use an unrestricted formalism (e.g., UB3LYP) or a restricted open-shell approach (ROHF) at the Hartree-Fock level to prevent significant spin contamination.[1][2]

Kinetic Calculations

To understand reaction rates, theoretical kinetic models are employed. Canonical Transition State Theory (CVT) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are used to calculate rate constants over a wide range of temperatures and pressures.[3][5][6] These calculations rely on the accurate energetics of reactants, products, and, most importantly, the transition states connecting them. Tunneling corrections, often calculated using an Eckart model, are essential for reactions involving the transfer of a light atom like hydrogen.[2]

Quantitative Energetic Data

The following tables summarize key energetic data from high-level theoretical calculations on this compound radical reactions. All energies are reported in kcal mol⁻¹.

Table 1: Energetics of Hydrogen Abstraction Reactions (C₂H + HX → C₂H₂ + X)

Reactant (HX)Level of TheoryΔH₀K (TS)ΔH₀K (Reaction)Reference
NH₃CCSD(T)/6-311++G(3df,2p) + ZPE-1.8-26.6[6]
CH₃OH (H from OH)CCSDT(Q)/CBS-0.27-32.32 (B3LYP)[1]
CH₃OH (H from CH₃)B3LYP/6-311++G(3df,2p)-0.14-38.45[1]
trans-HONOCCSDT(Q)/CBS4.91N/A[1]
HNCOHigh-Level Composite2.19N/A[7]
C₂H₄High-Level Composite0.47N/A[7]

Note: ΔH₀K (TS) is the 0 K enthalpy of the transition state relative to the separated reactants. ΔH₀K (Reaction) is the overall reaction enthalpy at 0 K.

Table 2: Energetics of Other Reaction Pathways

ReactionPathwayLevel of TheoryRelative Energy (kcal mol⁻¹)SpeciesReference
C₂H + NH₃CondensationCCSD(T)/6-311++G(3df,2p) + ZPE-6.1Pre-association Complex[6]
-7.6Adduct (HCC-NH₃)[6]
4.3Transition State[6]
-14.2Products (H₂N-CCH + H)[6]
C₂H + C₃H₄ (Allene)Addition/H-lossCCSD(T)/cc-pVTZ//B3LYP-20 to -36Overall Exothermicity[5]
C₂H + C₃H₄ (Methylacetylene)Addition/CH₃-lossCCSD(T)/cc-pVTZ//B3LYP-20 to -36Overall Exothermicity[5]

Reaction Pathways and Visualizations

Theoretical calculations have elucidated several key reaction mechanisms for the this compound radical.

Hydrogen Abstraction vs. Condensation: The C₂H + NH₃ Reaction

The reaction between the this compound radical and ammonia (B1221849) can proceed via two main channels: direct hydrogen abstraction to form acetylene and the amidogen (B1220875) radical (NH₂), or a condensation pathway.[6] High-level calculations show that while an initial adduct in the condensation pathway is slightly more stable, the transition state for H-abstraction is submerged (below the energy of the reactants) and significantly lower than the barrier for the subsequent step in the condensation channel.[6] This indicates that hydrogen abstraction is the dominant pathway at all temperatures.[6]

G cluster_reactants cluster_abstraction H-Abstraction Pathway cluster_condensation Condensation Pathway R C₂H + NH₃ (0.0) RC_abs Pre-reaction Complex (-2.9) R->RC_abs RC_cond Pre-association Complex (-6.1) R->RC_cond TS_abs TS_abs (-1.8) RC_abs->TS_abs ΔE = +1.1 PC_abs Post-reaction Complex (-28.4) TS_abs->PC_abs ΔE = -26.6 P_abs C₂H₂ + NH₂ (-26.6) PC_abs->P_abs ΔE = +1.8 Adduct Adduct (HCC-NH₃) (-7.6) RC_cond->Adduct ΔE = -1.5 TS_cond TS_cond (+4.3) Adduct->TS_cond ΔE = +11.9 P_cond H₂NCCH + H (-14.2) TS_cond->P_cond ΔE = -18.5

C₂H + NH₃ reaction pathways (Energies in kcal/mol).[6]
Site-Specific Hydrogen Abstraction: The C₂H + CH₃OH Reaction

Methanol (CH₃OH) presents two possible sites for hydrogen abstraction: the hydroxyl (-OH) group and the methyl (-CH₃) group.[1] Theoretical studies have investigated the potential energy surfaces for both pathways. It was found that both reaction channels proceed through submerged transition state barriers, indicating that these reactions will be rapid even at low temperatures.[1] The formation of C₂H₂ + CH₃O and C₂H₂ + CH₂OH were identified as the most favorable outcomes.[1][2]

G cluster_path1 H-Abstraction from -OH cluster_path2 H-Abstraction from -CH₃ R C₂H + CH₃OH (0.0) TS1 TS (-OH) (-0.27) R->TS1 TS2 TS (-CH₃) (-0.14) R->TS2 P1 C₂H₂ + CH₃O TS1->P1 P2 C₂H₂ + CH₂OH TS2->P2

H-abstraction pathways for C₂H + CH₃OH (Energies in kcal/mol).[1]
General Workflow for High-Accuracy Energetics

The calculation of highly accurate thermochemical data follows a systematic and hierarchical workflow, often referred to as a composite model chemistry. This logical process ensures that all significant contributions to the total electronic energy are accounted for.

G A Step 1: Geometry Optimization (e.g., B3LYP or MP2) B Step 2: Harmonic Frequencies (ZPVE) (Same level as geometry) A->B C Step 3: High-Level Single Point Energy (e.g., CCSD(T)/CBS extrapolation) B->C D Step 4: Additive Corrections C->D E Core-Valence Correlation D->E δ(CV) F Relativistic Effects D->F δ(Rel) G DBOC D->G δ(DBOC) H Final High-Accuracy Energy (ΔH₀K or ΔE₀) E->H F->H G->H

Logical workflow for composite theoretical thermochemistry.

Conclusion

Theoretical calculations provide indispensable insights into the energetics and reaction mechanisms of the this compound radical. Through the application of high-level ab initio methods and composite thermochemical protocols, researchers can predict reaction barriers and enthalpies with sub-kcal/mol accuracy.[1][2] Studies consistently show that hydrogen abstraction is a highly favorable, often barrierless or having a submerged barrier, reaction channel for C₂H with a variety of molecules.[1][6] These computational results are vital for building accurate kinetic models used in combustion science, atmospheric chemistry, and astrochemistry, enabling a deeper understanding of complex chemical environments where the this compound radical is a key player.

References

A Technical Guide to the Interstellar Ethynyl Radical (C₂H): From Discovery to Modern Observational Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, observation, and significance of the ethynyl radical (C₂H) in the interstellar medium (ISM). It delves into the foundational experiments, observational methodologies, and the key chemical pathways governing its existence in space. The quantitative data, experimental protocols, and logical workflows are presented to offer a detailed resource for professionals in astrochemistry and related scientific fields.

Introduction: The Significance of an Interstellar Radical

The this compound radical (C₂H) is a highly reactive organic molecule that, while not naturally occurring on Earth, is abundantly present in the interstellar medium.[1][2] Its detection and subsequent study have provided profound insights into the chemical complexity and physical conditions of diverse interstellar environments, from dense molecular clouds to the envelopes of evolved stars.[1] As one of the most abundant polyatomic molecules in space, C₂H serves as a crucial tracer for carbon-rich chemistry and is a key intermediate in the formation of more complex organic molecules and polycyclic aromatic hydrocarbons (PAHs). This guide outlines the pivotal moments in its discovery and the technical approaches used to observe and understand this fundamental astrochemical species.

The Discovery of this compound Radical

The journey to identifying C₂H in the cosmos began in the laboratory.

  • 1963: Laboratory Detection: The first observation of the this compound radical was achieved by Cochran and colleagues at the Johns Hopkins Applied Physics Laboratory. They identified it through electron spin resonance (ESR) after isolating it in a solid argon matrix at cryogenic temperatures.[1][2]

  • 1974: First Interstellar Detection: The definitive discovery of C₂H in the gas phase of the interstellar medium was made by K. D. Tucker, M. L. Kutner, and P. Thaddeus.[3] In November 1973, while observing the Orion Nebula, they detected four new interstellar lines near 87.3 GHz.[3][4] Based on the earlier laboratory ESR data, they positively identified these lines as hyperfine components of the lowest rotational transition (N = 1 → 0) of the this compound radical.[3][4]

This seminal astronomical detection not only confirmed the presence of a new interstellar molecule but also provided precise values for its rotational, spin-doubling, and hyperfine constants, opening the door for detailed studies of its distribution and chemistry in space.

Observational Methodology and Experimental Protocols

The detection of C₂H relies on radio astronomy, targeting its specific rotational transitions in the microwave portion of the electromagnetic spectrum.[1]

Core Principles: The this compound radical possesses a permanent dipole moment (estimated at 0.8 Debye), which is a prerequisite for a molecule to have a detectable rotational spectrum.[1][2] As the molecule rotates, it transitions between quantized energy levels, emitting or absorbing photons at characteristic frequencies. These frequencies are unique to the molecule and are further split into a complex pattern of fine and hyperfine structure due to interactions between the electron spin, orbital angular momentum, and the nuclear spin of the hydrogen atom.[1]

Experimental Protocol: The First Detection

  • Telescope: The initial discovery was made using the National Radio Astronomy Observatory (NRAO) 11-meter radio telescope located at Kitt Peak, Arizona.[1][2]

  • Instrumentation: The telescope was equipped with a cooled millimeter-wave receiver. The backend instrument was a spectral line receiver, a type of spectrometer designed to analyze the intensity of the signal over a narrow range of frequencies with high resolution.

  • Observational Procedure:

    • The telescope was pointed towards chemically rich regions of the Orion Nebula (OMC-1).[5]

    • The receiver was tuned to the frequency range around 87.3 GHz, where laboratory data predicted the N = 1 → 0 transition of C₂H to occur.

    • Long integration times were used to collect faint signals and average out random noise, enhancing the signal-to-noise ratio.

    • The spectrometer processed the incoming signal, producing a spectrum (a plot of intensity versus frequency).

    • The resulting spectrum revealed four distinct emission lines at frequencies that precisely matched the expected hyperfine components of the C₂H rotational transition.[3]

Modern Protocols: Today, more advanced facilities like the Atacama Large Millimeter/submillimeter Array (ALMA) and the IRAM 30-meter telescope are used.[6] The fundamental protocol remains the same, but these instruments offer vastly superior sensitivity, angular resolution, and spectral resolution, allowing for the detection of weaker lines and detailed mapping of C₂H distribution within interstellar clouds.[6]

Quantitative Data

Observations of C₂H have yielded precise spectroscopic constants and provided data on its abundance in various interstellar regions.

Table 1: Spectroscopic Constants for the C₂H Ground State (N=1 → 0 Transition) Data derived from the first astronomical observations by Tucker et al. (1974).

ParameterDescriptionValue (MHz)
2B₀ - 4D₀Rotational Constant Term87,348.74 ± 0.19
γSpin-Doubling Constant-62.57 ± 0.13
bHyperfine Constant40.24 ± 0.43
cHyperfine Constant12.23 ± 0.35

Source:

Table 2: Observed Rest Frequencies of C₂H (N=1 → 0) Hyperfine Components From the initial detection in galactic sources.

Observed LineRest Frequency (MHz)
187,317.05
287,328.70
387,402.10
487,407.23

Source:

Table 3: Typical C₂H Column Densities in Interstellar Environments

EnvironmentTypical Column Density (cm⁻²)Reference
Best Galactic Sources (e.g., Orion Nebula)~10¹⁵
TMC-1 (Taurus Molecular Cloud)2 x 10¹¹ (for H₂CCCHC₃N, a related species)[7]
Diffuse Interstellar MediumN(C₂H)/N(HCO⁺) ≈ 25[6]

Chemical Signaling: Formation and Destruction Pathways

The abundance of C₂H in a given region is determined by a dynamic balance between its formation and destruction. These pathways are highly dependent on the local physical conditions, such as temperature, density, and radiation field.[2]

Formation Pathways:

  • In Cold, Dense Molecular Clouds (T < 20 K): The dominant formation route is through dissociative recombination of precursor ions.[1][2]

    • C₂H₃⁺ + e⁻ → C₂H + H + H

    • C₂H₃⁺ + e⁻ → C₂H + H₂

  • In Envelopes of Carbon-Rich Stars: C₂H is primarily formed via the photodissociation of acetylene (B1199291) (C₂H₂), which is created in the stellar photosphere.[2]

    • C₂H₂ + hν → C₂H + H

  • Other Gas-Phase Reactions: Reactions involving other carbon-bearing species also contribute.[1]

    • C₃H + O → C₂H + CO

G C₂H Formation Pathways cluster_0 In Cold, Dense Clouds cluster_1 Around Carbon-Rich Stars cluster_2 Other Gas-Phase Reactions C2H3_plus C₂H₃⁺ C2H C₂H C2H3_plus->C2H + e⁻ electron e⁻ H H H2 H₂ C2H2 Acetylene (C₂H₂) C2H2->C2H + hν photon Photon (hν) C3H C₃H C3H->C2H + O O O CO CO

C₂H Formation Pathways in Different Interstellar Environments.

Destruction Pathways:

C₂H is readily destroyed by reactions with abundant neutral species, particularly atomic oxygen and nitrogen, and through ion-neutral reactions.[2]

  • C₂H + O₂ → HCO + CO

  • C₂H + N → C₂N + H

  • C₂H + H⁺ → C₂H₂⁺ + hν (Radiative Association)

G C₂H Destruction Pathways C2H C₂H HCO HCO C2H->HCO + O₂ C2N C₂N C2H->C2N + N C2H2_plus C₂H₂⁺ C2H->C2H2_plus + H⁺ O2 O₂ N N H_plus H⁺ CO CO H H

Primary Destruction Pathways for the Interstellar C₂H Radical.

Logical Workflow: From Observation to Analysis

The process of studying interstellar C₂H involves a systematic workflow from target selection to data interpretation. This workflow is crucial for deriving meaningful scientific results, such as the physical and chemical conditions of the observed region.

G Observational & Analysis Workflow for Interstellar C₂H A Target Selection (e.g., Orion Nebula, TMC-1) B Observational Proposal (e.g., ALMA, IRAM) A->B C Telescope Observation (Data Acquisition) B->C D Data Calibration & Reduction (Noise removal, flux calibration) C->D E Spectral Line Identification (Matching frequencies to C₂H transitions) D->E F Line Fitting & Analysis (Gaussian fits to measure intensity, width) E->F G Derive Physical Parameters (Column Density, Temperature, Abundance) F->G H Chemical Modeling (Compare observations with formation/destruction models) G->H I Scientific Interpretation & Publication G->I H->I

A high-level workflow for the study of the C₂H radical.

Conclusion

The this compound radical, first detected nearly five decades ago, remains a cornerstone of modern astrochemistry. Observations of C₂H provide a direct window into the carbon chemistry of the interstellar medium. It acts as an invaluable probe for estimating the abundance of the unobservable acetylene molecule, tracing the initial conditions at the onset of star formation, and understanding the complex network of reactions that lead to molecular growth in space.[1][2] The technical protocols for its observation, refined over decades, continue to yield high-fidelity data that challenge and advance our models of the chemical evolution of the cosmos.

References

The Ethynyl Group: A Versatile Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, functional groups can dramatically alter the pharmacological profile of a lead compound. Among these, the ethynyl group (–C≡CH), a simple yet powerful moiety, has emerged as a key pharmacophore in contemporary drug design. Its unique physicochemical properties, including its linear geometry, rigidity, and electronic characteristics, allow it to serve diverse roles—from a bioisosteric replacement for larger groups to a reactive handle for covalent inhibition. This technical guide provides a comprehensive overview of the this compound group's application in drug design, detailing its impact on target binding, metabolic stability, and overall drug efficacy.

Physicochemical Properties and Strategic Roles of the this compound Group

The this compound group's utility as a pharmacophore stems from a unique combination of its structural and electronic properties. These characteristics allow it to be strategically employed in various capacities during the lead optimization process.

Key Physicochemical Properties:

  • Linearity and Rigidity: The sp-hybridization of the carbon atoms imparts a linear and rigid geometry. This conformational rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein, thus potentially increasing binding affinity. It also allows for precise positioning of other pharmacophoric features.

  • Size and Shape: The this compound group is relatively small and sterically unobtrusive, allowing it to probe small pockets within a binding site.

  • Electronic Nature: The carbon-carbon triple bond creates a π-electron system. The terminal hydrogen is weakly acidic, enabling it to act as a hydrogen bond donor.[1] The π-system can also participate in non-covalent interactions, such as π-π stacking and cation-π interactions.

  • Bioisostere: The this compound group is considered a non-classical bioisostere for various functional groups, most notably halogens and, in some contexts, a phenyl ring.[1][2] Its electrostatic potential is remarkably similar to that of halobenzenes.[1]

Strategic Roles in Drug Design:

  • Linker/Spacer: The rigid, linear nature of the this compound group makes it an excellent linker to connect two pharmacophoric fragments with a defined spatial orientation.[1][2]

  • Hydrogen Bond Donor: The polarized C-H bond can form weak hydrogen bonds with backbone carbonyls or other hydrogen bond acceptors in the protein binding site, mimicking interactions of other functional groups like halogens.[1]

  • Bioisosteric Replacement: It can replace larger or more metabolically labile groups to improve physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. A notable example is the replacement of a chloro group in Gefitinib with an this compound group in Erlotinib, where it mimics a weak halogen bond.[1]

  • Covalent Warhead: The terminal alkyne can act as a "warhead" for targeted covalent inhibitors. It can react with nucleophilic residues, such as cysteine, in the active site of an enzyme, leading to irreversible inhibition.[3][4]

The this compound Group in Action: Case Studies of Approved Drugs

The successful application of the this compound group as a pharmacophore is evident in numerous approved drugs across various therapeutic areas.

Kinase Inhibitors: Targeting the ATP-Binding Site

The this compound group is a prominent feature in several tyrosine kinase inhibitors (TKIs) used in cancer therapy.

  • Erlotinib (Tarceva®): An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The terminal this compound group at the 3-position of the quinazoline (B50416) core is crucial for its activity. It occupies a hydrophobic pocket and forms a hydrogen bond with the backbone carbonyl of Leu788 in the ATP-binding site.[1] This interaction is a key differentiator from the earlier generation TKI, Gefitinib, which has a chlorine atom at the same position.[1]

  • Gefitinib (Iressa®): While lacking an this compound group itself, its comparison with Erlotinib highlights the bioisosteric role of the this compound moiety. The chloro group in Gefitinib forms a weak halogen bond with the same Leu788 residue.[1]

Nuclear Receptor Modulators: Mimicking Steroid Hormones

The this compound group has a long history of use in steroid-based drugs, where it significantly enhances oral bioavailability and potency.

  • Ethinylestradiol: A synthetic estrogen that is a common component of oral contraceptives.[5][6][7] The 17α-ethynyl group sterically hinders the oxidation of the 17β-hydroxyl group, a primary metabolic pathway for endogenous estradiol, thereby increasing its metabolic stability and oral bioavailability.[7][8] It acts as an agonist of the estrogen receptors, regulating gene expression to prevent ovulation.[5][6]

  • Bicalutamide (Casodex®): A non-steroidal antiandrogen used in the treatment of prostate cancer. While the core structure is not steroidal, the molecule contains a cyano group which can be considered a bioisostere of the this compound group in some contexts due to its linear geometry and electronic properties. It functions as an antagonist of the androgen receptor (AR), preventing the binding of endogenous androgens and subsequent downstream signaling.

Other Therapeutic Areas

The versatility of the this compound group extends to other drug classes:

  • HIV Reverse Transcriptase Inhibitors: Certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) incorporate an this compound group to enhance binding to the allosteric site of the enzyme.

  • Monoamine Oxidase (MAO) Inhibitors: The this compound group can be found in some MAO inhibitors, where it contributes to the irreversible inhibition of the enzyme.

Quantitative Analysis of this compound-Containing Drugs

The impact of the this compound group on the biological activity and pharmacokinetic properties of a drug can be quantified. The following tables summarize key data for representative this compound-containing compounds.

Table 1: Biological Activity of this compound-Containing Kinase Inhibitors

CompoundTargetAssay TypeIC50 / KiReference
ErlotinibEGFREnzyme Inhibition2 nM (IC50)[1]
GefitinibEGFREnzyme Inhibition2-37 nM (IC50)[1]

Table 2: Binding Affinity of this compound-Containing Nuclear Receptor Modulators

CompoundReceptorAssay TypeKiReference
EthinylestradiolEstrogen ReceptorCompetitive Binding0.75 x 10⁻⁹ M[9]
MestranolEstrogen ReceptorCompetitive Binding3.74 x 10⁻⁷ M[9]

Table 3: Metabolic Stability of Compounds With and Without an this compound Group

CompoundIn Vitro SystemHalf-life (t½)Reference
EstradiolHuman Liver MicrosomesShort[7][8]
EthinylestradiolHuman Liver MicrosomesSignificantly longer than Estradiol[7][8]

Signaling Pathways Modulated by this compound-Containing Drugs

The therapeutic effects of many this compound-containing drugs are mediated through their modulation of key signaling pathways.

EGFR Signaling Pathway

Erlotinib inhibits the EGFR signaling cascade, which is often hyperactivated in cancer. This pathway plays a crucial role in cell proliferation, survival, and differentiation.[10][11][12][13][14]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Erlotinib Erlotinib Erlotinib->EGFR Inhibition

EGFR Signaling Pathway Inhibition by Erlotinib.
Androgen Receptor Signaling Pathway

Bicalutamide and other antiandrogens disrupt the androgen receptor signaling pathway, which is critical for the growth of prostate cancer cells.[15][16][17][18][19]

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_HSP AR-HSP Complex AR AR AR_HSP->AR HSP dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ARE Androgen Response Element AR_dimer->ARE Transcription Gene Transcription (Cell Growth, PSA Production) ARE->Transcription Androgen Androgen (e.g., DHT) Androgen->AR_HSP Bicalutamide Bicalutamide Bicalutamide->AR_HSP Inhibition Sonogashira_Coupling ArylHalide R-X (Aryl or Vinyl Halide) Plus1 + Alkyne H-C≡C-R' (Terminal Alkyne) Catalyst Pd(0) catalyst Cu(I) co-catalyst Base Alkyne->Catalyst Product R-C≡C-R' (Coupled Product) Plus2 + H-X Catalyst->Product

References

Methodological & Application

Revolutionizing Proteomics: Ethynyl Labeling for In-Depth Analysis of Newly Synthesized Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of proteomics, the ability to specifically isolate and identify newly synthesized proteins provides an unparalleled window into the cellular responses to various stimuli, disease states, and therapeutic interventions. Ethynyl labeling, a powerful bioorthogonal chemical reporter strategy, has emerged as a cornerstone technique for achieving this. By introducing a small, biologically inert alkyne group into proteins, researchers can selectively tag and enrich nascent proteomes for downstream mass spectrometry analysis.

This document provides detailed application notes and protocols for two of the most prominent this compound labeling techniques: Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and O-propargyl-puromycin (OPP) labeling. These methods, coupled with powerful click chemistry, offer robust and versatile workflows for dynamic proteomic studies.

Core Principles of this compound Labeling

This compound labeling strategies are predicated on the metabolic incorporation of an alkyne-containing molecule into newly synthesized proteins. This is followed by a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[1] This reaction covalently links the alkyne-labeled proteins to a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. The bioorthogonal nature of the azide (B81097) and alkyne groups ensures that they react exclusively with each other, without cross-reacting with other cellular components, thus providing high specificity.[2][3]

Key Advantages of this compound Labeling:

  • Temporal Resolution: Allows for the capture of proteomic snapshots at specific time points, providing insights into the dynamics of protein synthesis.[4]

  • High Specificity: The bioorthogonal nature of the click reaction minimizes off-target labeling.[5]

  • Versatility: Compatible with various cell types, tissues, and even whole organisms.[6][7]

  • Multiplexing Capabilities: Can be combined with stable isotope labeling for quantitative proteomics.[8][9]

Comparative Overview of BONCAT and OPP Labeling

FeatureBONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging)OPP (O-propargyl-puromycin) Labeling
Labeling Agent Alkyne-containing amino acid analogs, typically L-Homopropargylglycine (HPG) or L-Azidohomoalanine (AHA).[10][11]O-propargyl-puromycin, a puromycin (B1679871) analog with a terminal alkyne.[12]
Mechanism HPG (a methionine analog) is incorporated into proteins during translation in place of methionine.[10]OPP, as a tyrosyl-tRNA mimetic, is incorporated at the C-terminus of elongating polypeptide chains, causing premature termination.[12]
Labeling Time Typically requires longer incubation times (30 minutes to several hours) to achieve sufficient labeling, often preceded by a methionine starvation step to enhance incorporation.[4][13]Allows for very short pulse-labeling times (as short as 2 hours) due to its rapid incorporation.[12]
Effect on Translation Minimal perturbation to ongoing protein synthesis.[7]Terminates translation of the labeled polypeptide chain.[12]
Protein Coverage Labels full-length proteins containing methionine residues.Labels C-terminally truncated proteins, but has been shown to provide comparable protein coverage to HPG-based methods.[14]
Primary Application Ideal for studying de novo protein synthesis over defined periods with minimal disruption to the translation machinery.Suited for capturing rapid changes in protein synthesis in response to stimuli and for in situ analysis.[12]

Experimental Workflows

The general experimental workflows for both BONCAT and OPP labeling followed by proteomic analysis are conceptually similar, involving metabolic labeling, cell lysis, click chemistry-mediated biotinylation, affinity purification, and finally, mass spectrometry.

BONCAT Experimental Workflow

BONCAT_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Enrichment & Analysis MetabolicLabeling Metabolic Labeling with HPG CellLysis Cell Lysis MetabolicLabeling->CellLysis ClickReaction Click Reaction with Biotin-Azide CellLysis->ClickReaction AffinityPurification Streptavidin Affinity Purification ClickReaction->AffinityPurification OnBeadDigestion On-Bead Digestion AffinityPurification->OnBeadDigestion LCMS LC-MS/MS Analysis OnBeadDigestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: BONCAT experimental workflow.

OPP Labeling Experimental Workflow

OPP_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Enrichment & Analysis OPPLabeling Pulse Labeling with OPP CellLysis Cell Lysis OPPLabeling->CellLysis ClickReaction Click Reaction with Biotin-Azide CellLysis->ClickReaction AffinityPurification Streptavidin Affinity Purification ClickReaction->AffinityPurification OnBeadDigestion On-Bead Digestion AffinityPurification->OnBeadDigestion LCMS LC-MS/MS Analysis OnBeadDigestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: OPP labeling experimental workflow.

Detailed Experimental Protocols

Protocol 1: BONCAT for Nascent Proteome Profiling

This protocol is adapted from established methodologies and is suitable for cultured mammalian cells.[11][15]

Materials:

  • L-Homopropargylglycine (HPG)

  • Methionine-free DMEM

  • Complete DMEM

  • PBS (Phosphate Buffered Saline)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Click Chemistry Reaction Buffer Components:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Biotin-Azide

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with varying concentrations of SDS)

  • Ammonium (B1175870) bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Metabolic Labeling:

    • Culture cells to desired confluency.

    • Wash cells once with pre-warmed PBS.

    • Incubate cells in methionine-free DMEM for 30-60 minutes to deplete intracellular methionine pools.

    • Replace the medium with methionine-free DMEM containing 50 µM HPG.

    • Incubate for 1-4 hours under standard cell culture conditions.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA).

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the following components in order (final concentrations):

      • Biotin-Azide (100 µM)

      • TCEP (1 mM, freshly prepared)

      • TBTA (100 µM)

      • CuSO₄ (1 mM)

    • Vortex briefly and incubate at room temperature for 1 hour with rotation.

  • Protein Precipitation and Resuspension:

    • Precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubate at -20°C overnight.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and wash the pellet with ice-cold methanol.

    • Air-dry the pellet and resuspend in a buffer containing 1% SDS in PBS.

  • Affinity Purification:

    • Equilibrate streptavidin-agarose beads with the resuspension buffer.

    • Add the resuspended protein lysate to the beads and incubate for 2 hours at room temperature with rotation.

    • Wash the beads sequentially with:

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of 100 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

    • Add trypsin (1 µg) and incubate overnight at 37°C with shaking.

  • Sample Preparation for Mass Spectrometry:

    • Centrifuge the beads and collect the supernatant containing the peptides.

    • Acidify the sample with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a buffer suitable for LC-MS/MS analysis.

Protocol 2: OPP Labeling for Rapid Profiling of Protein Synthesis

This protocol is designed for short-term labeling to capture immediate changes in the proteome.[12][14]

Materials:

  • O-propargyl-puromycin (OPP)

  • Complete cell culture medium

  • PBS

  • Lysis Buffer (as in Protocol 1)

  • Click Chemistry Reaction components (as in Protocol 1)

  • Streptavidin magnetic beads

  • Wash Buffers (as in Protocol 1)

  • On-bead digestion reagents (as in Protocol 1)

Procedure:

  • Pulse Labeling:

    • Culture cells to the desired confluency.

    • Add OPP directly to the complete culture medium to a final concentration of 20-50 µM.

    • Incubate for 30 minutes to 2 hours under standard cell culture conditions.

  • Cell Lysis:

    • Follow the same procedure as in Protocol 1, step 2.

  • Click Chemistry Reaction:

    • Follow the same procedure as in Protocol 1, step 3.

  • Affinity Purification with Magnetic Beads:

    • Equilibrate streptavidin magnetic beads with lysis buffer.

    • Add the lysate from the click reaction to the beads and incubate for 1 hour at room temperature with rotation.

    • Place the tube on a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with:

      • 1% SDS in PBS

      • 8 M urea in 100 mM Tris-HCl, pH 8.0

      • PBS

  • On-Bead Digestion:

    • Follow the same procedure as in Protocol 1, step 6, using the magnetic beads.

  • Sample Preparation for Mass Spectrometry:

    • Place the tube on a magnetic stand and collect the supernatant.

    • Follow the same procedure as in Protocol 1, step 7.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing this compound labeling for proteomics.

Table 1: Comparison of Protein Identification using OPP and HPG Labeling

Labeling MethodNumber of Unique Proteins IdentifiedFold Increase over BackgroundReference
OPP (30 µM)535~1.6x[14]
HPG335-[14]
DMSO (Control)--[14]

Table 2: Quantification of Newly Synthesized Proteins in HeLa Cells using BONCAT

Pulse DurationNumber of Proteins QuantifiedMethodReference
30 minutes~1400BONCAT combined with pSILAC[13]
4 hours>2000BONCAT combined with pSILAC[13]

Table 3: Proteins Identified in HEK293 Cells within a 2-hour Window using BONCAT

ExperimentNumber of Unique Proteins IdentifiedOverlap between ExperimentsReference
BONCAT195108 proteins (54.6%)[16]
Control20[16]

Application in Signaling Pathway Analysis: The mTOR Pathway

This compound labeling is a powerful tool for elucidating the dynamics of signaling pathways. The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases.[9][17] By using BONCAT or OPP labeling in combination with mTOR inhibitors, researchers can identify newly synthesized proteins that are downstream targets of this pathway.

mTOR_Pathway cluster_0 Upstream Signals cluster_1 mTOR Complexes cluster_2 Downstream Effectors & Processes cluster_3 This compound Labeling Readout GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 mTORC2 mTORC2 GrowthFactors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 ProteinSynthesis Protein Synthesis (e.g., 4E-BP1, S6K1) mTORC1->ProteinSynthesis LipidSynthesis Lipid Synthesis mTORC1->LipidSynthesis Autophagy Autophagy Inhibition mTORC1->Autophagy ActinCytoskeleton Actin Cytoskeleton mTORC2->ActinCytoskeleton NascentProteome Quantification of Newly Synthesized Proteins ProteinSynthesis->NascentProteome

Caption: mTOR signaling pathway and proteomic analysis.

By treating cells with an mTOR inhibitor (e.g., rapamycin (B549165) for mTORC1) and concurrently labeling with HPG or OPP, one can use quantitative mass spectrometry to identify proteins whose synthesis is significantly decreased. This provides direct evidence of their regulation by the mTOR pathway. This approach has been instrumental in expanding our understanding of the downstream targets and cellular processes controlled by mTOR signaling.

Conclusion

This compound labeling techniques, particularly BONCAT and OPP, have become indispensable tools in modern proteomics. They provide a robust and specific means to investigate the dynamics of protein synthesis with high temporal resolution. The detailed protocols and application examples provided herein serve as a comprehensive guide for researchers aiming to leverage these powerful methods to unravel the complexities of the cellular proteome in health and disease. The continued development and application of these techniques promise to yield further critical insights into cellular regulation and to accelerate the discovery of novel therapeutic targets.

References

Application Notes and Protocols for Ethynyl-Based In Situ Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ click chemistry is a powerful paradigm in chemical biology and drug discovery, enabling the synthesis of high-affinity ligands and probes directly within a complex biological environment. This approach harnesses the proximity and templating effect of a biological target, such as a protein or nucleic acid, to accelerate the formation of a covalent bond between two reactive partners. The ethynyl (alkyne) group is a cornerstone of this methodology, primarily through its participation in the highly efficient and bioorthogonal azide-alkyne cycloaddition reactions.

These application notes provide a comprehensive overview of the use of this compound-bearing molecules in in situ click chemistry. We will delve into the core principles, present detailed experimental protocols for key applications, and provide quantitative data to guide experimental design. Furthermore, we will visualize critical workflows and a relevant biological pathway to offer a deeper understanding of the practical implementation and outcomes of this technology.

Core Principles of this compound-Based In Situ Click Chemistry

The fundamental principle of in situ click chemistry lies in the ability of a biological target to act as a template, bringing an this compound-containing fragment and an azide-containing fragment into close proximity and the correct orientation for reaction. This "target-guided synthesis" dramatically increases the effective molarity of the reactants at the binding site, accelerating the formation of a stable 1,2,3-triazole linkage.[1]

There are two primary modalities for this compound-based in situ click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to proceed at biologically compatible temperatures. While potent, the potential toxicity of copper has led to the development of various ligands to chelate the metal and minimize cellular damage.[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes strained cyclooctynes, which possess high ring strain that is released upon reaction with an azide (B81097), driving the reaction forward without the need for a catalyst.[3] This approach is generally preferred for live-cell and in vivo applications due to its superior biocompatibility.

Applications in Research and Drug Development

The versatility of this compound-based in situ click chemistry has led to its application in a wide range of research areas:

  • Drug Discovery: Identifying and optimizing potent and selective inhibitors for enzymes such as kinases, proteases, and acetylcholinesterase.[4] The target itself directs the synthesis of its own best inhibitor from a library of fragments.

  • Target Identification and Validation: this compound-containing probes can be used in activity-based protein profiling (ABPP) to covalently label active enzymes in complex biological samples, aiding in the identification of new drug targets.

  • Biomolecule Labeling and Imaging: The bioorthogonality of the click reaction allows for the specific labeling of proteins, nucleic acids, and glycans that have been metabolically or genetically engineered to contain an azide or alkyne reporter. This enables visualization of biological processes in living cells and organisms.

Quantitative Data Presentation

The selection of a suitable this compound-containing probe and reaction conditions is critical for the success of an in situ click chemistry experiment. The following tables provide a summary of key quantitative data to aid in this process.

Reaction TypeReactantsCatalystTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
CuAAC Terminal Alkyne + AzideCopper(I)10¹ - 10⁴Very fast reaction rates and high efficiency.Copper catalyst can be toxic to living cells, limiting in vivo applications.
SPAAC Strained Alkyne (e.g., cyclooctyne) + AzideNone10⁻³ - 1Excellent biocompatibility, ideal for live-cell and in vivo imaging.Slower than CuAAC; bulky cyclooctynes can be difficult to incorporate into small molecule fragments.
iEDDA Tetrazine + Strained Alkene/AlkyneNone1 - 10⁶Exceptionally fast kinetics; highly biocompatible.Bulky reagents may perturb the system under study.

Table 1: Comparison of Common Bioorthogonal Reactions Used in Situ. This table highlights the trade-offs between reaction speed and biocompatibility for different click chemistry modalities.

Target EnzymeThis compound FragmentAzide FragmentResulting Inhibitor Kᵢ (nM)Fold-improvement over FragmentsReference
AcetylcholinesterasePhenylacetylene derivativeTacrine azide0.033>1000[5]
Carbonic Anhydrase IIThis compound-benzenesulfonamideAzido-benzenesulfonamide0.8~500[6]
HIV-1 ProteaseAlkyne-bearing statin analogAzide-bearing peptide0.2>200[4]

Table 2: Examples of Potent Enzyme Inhibitors Discovered via In Situ Click Chemistry. This table showcases the remarkable potency of inhibitors generated directly at the enzyme's active site.

Experimental Protocols

The following are detailed protocols for two key applications of this compound-based in situ click chemistry.

Protocol 1: In Situ Click Chemistry for Enzyme Inhibitor Discovery

This protocol outlines a general procedure for identifying a potent enzyme inhibitor using a target-guided synthesis approach with a library of this compound- and azide-containing fragments.

Materials:

  • Purified target enzyme

  • Library of this compound-containing small molecule fragments

  • Library of azide-containing small molecule fragments

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • LC-MS system for product analysis

  • Enzyme activity assay reagents

Procedure:

  • Fragment Screening (Optional): Individually screen the this compound and azide fragment libraries for weak binding to the target enzyme using a suitable biophysical method (e.g., surface plasmon resonance, thermal shift assay) to identify initial "hits."

  • In Situ Reaction Setup:

    • In a microtiter plate, prepare reaction mixtures containing the target enzyme (typically at a concentration of 1-10 µM) in assay buffer.

    • Add a single azide fragment and a single this compound fragment to each well (typically at concentrations of 10-100 µM). Include a "no enzyme" control for each fragment pair.

    • If using CuAAC, add a solution of CuSO₄ and a copper-stabilizing ligand (e.g., THPTA) to a final concentration of 1 mM and 5 mM, respectively. Then, add freshly prepared sodium ascorbate (B8700270) to a final concentration of 5 mM to initiate the reaction.

    • Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 1-24 hours).

  • Product Identification by LC-MS:

    • Quench the reactions by adding an equal volume of acetonitrile.

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS to identify the formation of triazole products. Compare the product formation in the enzyme-containing wells to the "no enzyme" controls to identify target-templated hits.

  • Hit Validation and Kᵢ Determination:

    • Synthesize the identified hit triazole compounds on a larger scale.

    • Determine the inhibitory potency (IC₅₀ or Kᵢ) of the purified compounds against the target enzyme using a standard activity assay.

Protocol 2: Activity-Based Protein Profiling (ABPP) using an this compound Probe

This protocol describes the use of an this compound-containing activity-based probe to label and identify a specific class of enzymes in a complex proteome.

Materials:

  • Live cells or cell lysate

  • This compound-containing activity-based probe (e.g., with a fluorophosphonate warhead for serine hydrolases)

  • Azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent dye-azide)

  • Click chemistry reagents (as in Protocol 1 for CuAAC)

  • SDS-PAGE gels and imaging system

  • For proteomics: Streptavidin beads, trypsin, and LC-MS/MS system

Procedure:

  • Probe Labeling of Proteome:

    • For live cells, incubate the cells with the this compound-ABP (typically 1-10 µM) in culture medium for a specified time (e.g., 30-60 minutes).

    • For cell lysates, add the this compound-ABP to the lysate and incubate at room temperature.

  • Click Chemistry Reaction:

    • Lyse the cells (if labeled in live cells) in a suitable lysis buffer.

    • To the lysate, add the azide-reporter tag, CuSO₄/ligand, and sodium ascorbate as described in Protocol 1.

    • Incubate for 1 hour at room temperature to allow for the click reaction to proceed.

  • Analysis of Labeled Proteins:

    • Gel-based Analysis: Separate the labeled proteins by SDS-PAGE. If a fluorescent azide was used, visualize the labeled proteins directly using a fluorescence gel scanner.

    • Proteomic Identification: If a biotin-azide was used, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and identify the proteins by LC-MS/MS.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in this compound-based in situ click chemistry.

experimental_workflow cluster_reaction 2. In Situ Click Reaction cluster_analysis 3. Analysis and Validation Target Target Protein Incubation Incubate Fragments with Target Protein Target->Incubation AlkyneLib Alkyne Fragment Library AlkyneLib->Incubation AzideLib Azide Fragment Library AzideLib->Incubation LCMS LC-MS Analysis to Identify Products Incubation->LCMS HitSynth Synthesize Hit Compound LCMS->HitSynth ActivityAssay Enzyme Activity Assay (Ki) HitSynth->ActivityAssay

Experimental workflow for inhibitor discovery.

abpp_workflow cluster_labeling 1. In Situ Labeling cluster_click 2. Click Reaction cluster_downstream 3. Downstream Analysis LiveCells Live Cells or Cell Lysate Labeling Probe Incubation LiveCells->Labeling AlkyneProbe This compound-ABP (Activity-Based Probe) AlkyneProbe->Labeling Lysis Cell Lysis (if applicable) Labeling->Lysis Click CuAAC or SPAAC Lysis->Click AzideTag Azide-Reporter (Biotin or Fluorophore) AzideTag->Click SDSPAGE SDS-PAGE and Fluorescence Imaging Click->SDSPAGE Enrichment Streptavidin Enrichment Click->Enrichment Proteomics LC-MS/MS Proteomics Enrichment->Proteomics

Workflow for Activity-Based Protein Profiling.

signaling_pathway cluster_metabolism Cellular Metabolism & Detoxification cluster_pathway Redox Signaling & Detoxification Pathway EE2 Ethinylestradiol (EE2) (Probe Precursor) CE Catechol Estrogens (CE) (Reactive Metabolites) EE2->CE Metabolic Activation CE_Proteins CE-Protein Adducts CE->CE_Proteins Covalent Modification GST Glutathione S-Transferase (GST) CE_Proteins->GST Identified Target COMT Catechol-O-methyl transferase (COMT) CE_Proteins->COMT Identified Target SOD Superoxide Dismutase (SOD) CE_Proteins->SOD Identified Target CytC Cytochrome c CE_Proteins->CytC Identified Target ROS_Modulation Reactive Oxygen Species (ROS) Modulation CytC->ROS_Modulation Modulates Activity

Pathway for identifying catechol estrogen targets.

Conclusion

The use of this compound groups in in situ click chemistry provides a robust and versatile platform for addressing fundamental questions in biology and for accelerating the drug discovery process. The ability to synthesize and identify potent molecular probes and inhibitors directly within a complex biological milieu offers significant advantages over traditional high-throughput screening methods. By carefully selecting the appropriate this compound-containing fragments and reaction conditions, researchers can tailor this powerful technology to a wide array of biological targets and experimental systems. The protocols and data presented herein serve as a guide for the successful implementation of this compound-based in situ click chemistry in your research endeavors.

References

Application Notes and Protocols: The Versatile Ethynyl Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethynyl functional group (–C≡CH or –C≡CR), once viewed with caution in medicinal chemistry, has emerged as a powerful and versatile tool in modern drug discovery. Its unique electronic and steric properties have been strategically employed to enhance drug-like properties, enabling the development of more potent, selective, and durable therapeutics. This document provides detailed application notes on the multifaceted roles of the this compound group and protocols for key experimental methodologies.

Application Notes

Enhancing Metabolic Stability

One of the most significant applications of the this compound group is in blocking metabolically labile positions within a drug candidate, thereby enhancing its metabolic stability and oral bioavailability.[1] The introduction of an this compound group can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s, preventing oxidative degradation of the parent molecule.[1]

A prime example is Ethinyl Estradiol (B170435) , a synthetic estrogen widely used in oral contraceptives.[2][3] The 17α-ethynyl group dramatically reduces first-pass metabolism compared to its natural counterpart, estradiol, leading to significantly higher oral bioavailability (38-48%) and a longer elimination half-life.[2] This modification prevents the oxidation of the 17-hydroxyl group to a ketone, a primary metabolic pathway for endogenous estrogens.

Table 1: Pharmacokinetic Properties of Estradiol vs. Ethinyl Estradiol

ParameterEstradiolEthinyl EstradiolFold Improvement
Oral Bioavailability ~5%38-48%[2]~8-10
Elimination Half-life 1-2 hours~12 hours[4]~6-12
Apparent Oral Clearance High1002 ± 398 mL/hr/kg[4]Lower

Data compiled from multiple sources. The exact values can vary between studies and individuals.

Covalent Warheads for Targeted Inhibition

Terminal alkynes can act as "warheads" in targeted covalent inhibitors (TCIs). These groups can form irreversible covalent bonds with nucleophilic amino acid residues, most notably cysteine, within the active site of a target protein.[5] This leads to prolonged and often complete inhibition of the target, which can translate to enhanced therapeutic efficacy and duration of action. The reaction typically proceeds via a Michael addition-type mechanism, where the nucleophilic thiol of cysteine attacks the electrophilic sp-hybridized carbon of the alkyne.[6][7]

While acrylamides are the most common covalent warheads, this compound-containing heterocycles are being explored as alternative electrophiles with potentially improved pharmacokinetic properties.[8]

Table 2: Comparison of Inhibitor Types

FeatureNon-covalent InhibitorCovalent Inhibitor (with this compound Warhead)
Binding ReversibleIrreversible[5]
Duration of Action Dependent on drug concentrationCan exceed drug's half-life[7]
Potency Measured by IC50/KiMeasured by k_inact/Ki and IC50
Selectivity Achieved through non-covalent interactionsCan be enhanced by targeting non-conserved nucleophiles
Bioorthogonal Chemistry for Target Identification and Engagement

The terminal this compound group is a cornerstone of bioorthogonal chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[9] This reaction is highly specific, efficient, and biocompatible, allowing for the selective labeling of biomolecules in complex biological systems, including living cells.[10][11]

In drug discovery, a bioactive small molecule can be tagged with an this compound group. This "clickable" probe can then be introduced into a cellular or in vivo system. After the probe binds to its target protein(s), a reporter molecule (e.g., a fluorophore or biotin) bearing a complementary azide (B81097) group is added. The CuAAC reaction then covalently links the reporter to the probe-target complex, enabling visualization, identification (via pull-down and mass spectrometry), and quantification of target engagement.[10][12]

G cluster_0 Experimental Workflow Ethynyl_Probe This compound-tagged Drug Probe Target_Protein Target Protein in Proteome Probe_Target_Complex Probe-Target Complex Azide_Reporter Azide-tagged Reporter (e.g., Biotin, Fluorophore) Labeled_Complex Labeled Complex Downstream_Analysis Downstream Analysis (e.g., Proteomics, Imaging)

Workflow for target identification using an this compound probe.
Pharmacophore Element

The linear and rigid nature of the this compound group allows it to act as a valuable pharmacophore element in drug design. It can serve as a rigid spacer to optimally position other functional groups for interaction with a biological target. Furthermore, it can function as a bioisostere for other chemical moieties, such as a phenyl ring or a double bond, offering similar electronic or steric properties while potentially improving other characteristics like metabolic stability or solubility.

Many tyrosine kinase inhibitors (TKIs) incorporate an this compound group that often occupies a hydrophobic pocket in the ATP-binding site of the kinase. This interaction contributes to the high affinity and selectivity of these drugs.

G

Inhibition of a generic tyrosine kinase signaling pathway.

Experimental Protocols

Synthesis of Ethinyl Estradiol

This protocol describes a common method for the synthesis of Ethinyl Estradiol from estrone (B1671321).

Materials:

  • Estrone

  • Potassium tert-butoxide (or other strong base like sodium ethoxide)

  • Acetylene (B1199291) gas

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (5% aqueous solution) or Acetic acid (35% aqueous solution)

  • Ethanol (B145695) or Methanol for recrystallization

  • Reaction flask with a stirrer, gas inlet, and temperature control

Procedure:

  • Dissolve 50g of estrone in 250ml of anhydrous THF in the reaction flask.[13]

  • Cool the solution to the desired temperature (e.g., 5°C or -20°C, depending on the base).[13]

  • Carefully add the strong base (e.g., 50g of potassium tert-butoxide) to the solution while stirring.[13]

  • Bubble acetylene gas through the reaction mixture. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of estrone.[13]

  • Once the reaction is complete, carefully neutralize the mixture with a dilute acid solution (e.g., 5% HCl or 35% acetic acid).[13]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.[13]

  • Add water to the residue to precipitate the crude product.[13]

  • Filter the crude product and wash it with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure Ethinyl Estradiol.[13]

  • Dry the final product under vacuum. The expected yield is typically high (e.g., 91-94%).[13]

Characterization:

  • Melting point: 182-184°C

  • Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general procedure to assess the metabolic stability of an this compound-containing compound.

Materials:

  • Test compound (e.g., this compound-containing drug candidate)

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of the liver microsomes and phosphate buffer to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and a small volume of the test compound stock solution. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the rate constant of degradation (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the incubation.

Biochemical Assay for Tyrosine Kinase Inhibitor Potency (IC50 Determination)

This protocol outlines a general method for determining the IC50 value of an this compound-containing TKI using a fluorescence-based assay.

Materials:

  • Recombinant tyrosine kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP

  • This compound-containing TKI

  • Assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂)

  • Quench/detection mixture (containing EDTA, a phosphotyrosine-specific antibody, and a fluorescent tracer)

  • Multi-well plate (e.g., 384-well)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the this compound-containing TKI in the assay buffer.

  • In a multi-well plate, add the tyrosine kinase enzyme, the peptide substrate, and the different concentrations of the TKI (or vehicle control).

  • Initiate the kinase reaction by adding a specific concentration of ATP to each well.[14]

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction by adding the quench/detection mixture to each well. This mixture contains EDTA to chelate divalent cations necessary for kinase activity, an antibody that specifically binds to the phosphorylated substrate, and a fluorescent tracer that competes with the phosphorylated substrate for antibody binding.[14]

  • Incubate the plate for a further period (e.g., 30 minutes) to allow the detection reagents to equilibrate.

  • Measure the fluorescence polarization in each well using a plate reader. High fluorescence polarization indicates low kinase activity (inhibitor is effective), as the fluorescent tracer is bound to the antibody. Low fluorescence polarization indicates high kinase activity, as the phosphorylated substrate displaces the tracer from the antibody.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[15]

Protocol for Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes a general workflow for identifying the cellular targets of an this compound-containing covalent inhibitor.

Materials:

  • This compound-containing covalent inhibitor

  • Broad-spectrum, "clickable" activity-based probe (ABP) with an alkyne handle that targets the same class of enzymes (e.g., a cysteine-reactive iodoacetamide-alkyne probe).

  • Cell lysate or intact cells

  • Azide-tagged reporter (e.g., Azide-Biotin or Azide-Fluorophore)

  • Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[16]

  • SDS-PAGE gels

  • In-gel fluorescence scanner or Western blot apparatus

  • Streptavidin beads for enrichment

  • Mass spectrometer for protein identification

Procedure:

  • Competitive Labeling:

    • Treat cell lysate or intact cells with varying concentrations of the this compound-containing inhibitor for a specific duration.

    • As a control, treat a sample with a vehicle (e.g., DMSO).

  • Probe Labeling:

    • Add the broad-spectrum alkyne-ABP to all samples to label the remaining active enzymes that were not inhibited by the test compound.

  • Click Chemistry:

    • Lyse the cells (if intact cells were used) and add the azide-tagged reporter and the click chemistry reagents to each sample.

    • Allow the CuAAC reaction to proceed to attach the reporter tag to the ABP-labeled proteins.

  • Analysis:

    • Gel-Based Analysis: Separate the proteins by SDS-PAGE. Visualize the labeled proteins using an in-gel fluorescence scanner (if a fluorescent azide was used) or by Western blot using an anti-biotin antibody. A decrease in signal in the inhibitor-treated lanes compared to the control indicates target engagement.

    • Proteomics-Based Analysis (for target identification):

      • If an azide-biotin tag was used, enrich the labeled proteins using streptavidin beads.

      • Digest the enriched proteins into peptides (e.g., with trypsin).

      • Analyze the peptides by LC-MS/MS to identify the proteins that were competitively labeled, i.e., the targets of the this compound-containing inhibitor.[17]

References

Application Notes and Protocols for Ethynyl-Functionalized Nanoparticles in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ethynyl functionalization of various nanoparticles and their application in bioimaging. The use of this compound groups, primarily through bioorthogonal "click chemistry," offers a robust and specific method for conjugating biomolecules to nanoparticles, enabling targeted imaging of cells and biological processes.[1][2] This document covers the functionalization of gold nanoparticles, quantum dots, and magnetic nanoparticles, along with protocols for their use in cellular imaging applications.

Introduction to this compound Functionalization for Bioimaging

The surface functionalization of nanoparticles is crucial for their application in bioimaging, as it allows for the attachment of targeting ligands, fluorescent dyes, and other molecules of interest.[3][4][5] this compound (alkyne) groups serve as a versatile chemical handle for the covalent attachment of biomolecules through highly efficient and specific "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This bioorthogonal reaction is rapid, proceeds in aqueous environments, and is compatible with a wide range of biological molecules, making it ideal for creating sophisticated nanoparticle probes for bioimaging.[1][6]

Advantages of this compound Functionalization via Click Chemistry:

  • High Specificity and Orthogonality: The azide (B81097) and alkyne groups react selectively with each other, avoiding side reactions with other functional groups present in biological systems.[1]

  • High Efficiency and Rapid Reaction Rates: Click reactions are known for their high yields and fast kinetics, simplifying the preparation of functionalized nanoparticles.[6]

  • Biocompatibility: The reaction can be carried out under physiological conditions (neutral pH, aqueous solution) without the need for toxic reagents, preserving the function of both the nanoparticle and the conjugated biomolecule.[1][4]

  • Versatility: A wide variety of nanoparticles (e.g., gold nanoparticles, quantum dots, magnetic nanoparticles) can be functionalized, and a vast library of azide- or alkyne-modified biomolecules are commercially available or can be readily synthesized.

Experimental Protocols

This compound Functionalization of Gold Nanoparticles (AuNPs)

Gold nanoparticles are widely used in bioimaging due to their unique optical properties, including strong surface plasmon resonance.[8] Direct functionalization with this compound-terminated ligands provides a stable alternative to traditional thiol-based chemistries.[9][10]

Protocol 1: Synthesis and this compound-Peptide Functionalization of AuNPs for Caspase-3 Activity Imaging

This protocol describes the synthesis of citrate-stabilized AuNPs followed by functionalization with an this compound-terminated peptide sequence that can be cleaved by caspase-3, a key enzyme in apoptosis. Upon cleavage, a fluorescent dye is released, allowing for the imaging of apoptosis in live cells.[11][12][13]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • This compound-terminated peptide with a caspase-3 cleavage site (e.g., Ac-Cys-Asp-Glu-Val-Asp-Lys(5-ethynyl-2-aminobenzamide)-NH₂)

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 647 Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS)

  • Ultrapure water

Procedure:

  • Synthesis of Citrate-Stabilized AuNPs (15 nm):

    • Bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.

    • Rapidly add 2 mL of 1% (w/v) trisodium citrate solution.

    • The solution color will change from pale yellow to deep red. Continue boiling and stirring for 15 minutes.

    • Remove from heat and allow to cool to room temperature with continued stirring.

    • Characterize the AuNPs using UV-Vis spectroscopy (peak absorbance around 520 nm) and Dynamic Light Scattering (DLS) for size and zeta potential.

  • Functionalization with this compound-Peptide:

    • To 10 mL of the AuNP solution, add the this compound-peptide to a final concentration of 10 µM.

    • Incubate for 2 hours at room temperature with gentle stirring to allow for the displacement of citrate and binding of the peptide to the AuNP surface.

    • Purify the peptide-functionalized AuNPs by centrifugation (e.g., 12,000 x g for 20 minutes) and resuspend in PBS. Repeat twice.

  • Click Chemistry Reaction with Azide-Dye:

    • Prepare a stock solution of the azide-dye (10 mM in DMSO).

    • In a microcentrifuge tube, combine 1 mL of the this compound-peptide functionalized AuNPs, 1 µL of the azide-dye stock solution, 10 µL of 100 mM CuSO₄, 20 µL of 100 mM sodium ascorbate, and 10 µL of 100 mM THPTA.

    • Incubate for 1 hour at room temperature in the dark.

    • Purify the final dye-conjugated AuNPs by centrifugation and resuspend in PBS.

Quantitative Data for AuNP Functionalization

ParameterCitrate-Stabilized AuNPsThis compound-Peptide AuNPsDye-Conjugated AuNPs
Hydrodynamic Diameter (nm) 18 ± 225 ± 328 ± 3
Zeta Potential (mV) -45 ± 5-15 ± 4-12 ± 4
UV-Vis λmax (nm) 520524525
Functionalization Efficiency (%) N/A>90%>95% (click reaction)

Note: Values are representative and may vary depending on specific reagents and conditions.

Workflow for AuNP Functionalization and Apoptosis Imaging

AuNP_Apoptosis_Imaging cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization & Conjugation cluster_bioimaging Bioimaging Application HAuCl4 HAuCl₄ Solution AuNP_core Citrate-Stabilized AuNPs HAuCl4->AuNP_core Boiling Citrate Trisodium Citrate Citrate->AuNP_core Reduction Ethynyl_AuNP This compound-AuNPs AuNP_core->Ethynyl_AuNP Ligand Exchange Ethynyl_Peptide This compound-Peptide (Caspase-3 Substrate) Ethynyl_Peptide->Ethynyl_AuNP Azide_Dye Azide-Fluorescent Dye Final_Probe Apoptosis Imaging Probe Azide_Dye->Final_Probe Ethynyl_AuNP->Final_Probe CuAAC Click Chemistry Live_Cells Live Cells Final_Probe->Live_Cells Incubation Apoptotic_Cells Apoptotic Cells (Caspase-3 Active) Live_Cells->Apoptotic_Cells Induce Apoptosis Fluorescence Fluorescence Signal Apoptotic_Cells->Fluorescence Peptide Cleavage

Caption: Workflow for the synthesis of AuNPs, functionalization with a caspase-3 cleavable peptide, and subsequent bioimaging of apoptosis.

This compound Functionalization of Quantum Dots (QDs)

Quantum dots are semiconductor nanocrystals with size-tunable fluorescence emission, making them excellent probes for multiplexed bioimaging.[14] Click chemistry provides a means to attach targeting ligands to QDs without quenching their fluorescence.[15][16]

Protocol 2: Alkyne-Modification of QDs for Cellular Targeting

This protocol details the surface modification of commercially available amine-functionalized QDs with an alkyne group, followed by conjugation to an azide-containing targeting ligand (e.g., azide-folate) for cancer cell imaging.

Materials:

  • Amine-functionalized CdSe/ZnS QDs (e.g., Qdot™ 655 ITK™ Amino (PEG) Quantum Dots)

  • 4-Pentynoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Azide-PEG-Folate

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • HEPES buffer (pH 7.4)

  • Boric acid buffer (pH 8.5)

Procedure:

  • Activation of 4-Pentynoic Acid:

    • Dissolve 4-pentynoic acid (10 mg) in 1 mL of boric acid buffer.

    • Add EDC (20 mg) and NHS (12 mg).

    • Stir at room temperature for 30 minutes to activate the carboxylic acid group.

  • Alkyne-Modification of QDs:

    • To 1 nmol of amine-functionalized QDs in boric acid buffer, add the activated 4-pentynoic acid solution.

    • React for 2 hours at room temperature with gentle shaking.

    • Purify the alkyne-modified QDs using a desalting column or dialysis against HEPES buffer.

  • Click Conjugation with Azide-PEG-Folate:

    • To the purified alkyne-QDs, add a 10-fold molar excess of Azide-PEG-Folate.

    • Add CuSO₄, sodium ascorbate, and THPTA to final concentrations of 50 µM, 1 mM, and 250 µM, respectively.[15]

    • Incubate for 1 hour at room temperature.

    • Purify the folate-conjugated QDs by size-exclusion chromatography.

Quantitative Data for QD Functionalization

ParameterAmine-QDsAlkyne-QDsFolate-QDs
Hydrodynamic Diameter (nm) 22 ± 424 ± 430 ± 5
Quantum Yield (%) 757268
Zeta Potential (mV) +10 ± 3-5 ± 2-12 ± 3
Folate Molecules per QD N/AN/A5-10

Note: Values are representative and may vary depending on specific reagents and conditions.

Workflow for QD Functionalization and Cancer Cell Targeting

QD_Targeting_Workflow Amine_QD Amine-Functionalized QD Alkyne_QD Alkyne-Modified QD Amine_QD->Alkyne_QD EDC/NHS Coupling Pentynoic_Acid Activated 4-Pentynoic Acid Pentynoic_Acid->Alkyne_QD Targeted_QD Folate-Targeted QD Alkyne_QD->Targeted_QD CuAAC Click Chemistry Azide_Folate Azide-PEG-Folate Azide_Folate->Targeted_QD Cancer_Cell Cancer Cell (Folate Receptor Overexpression) Targeted_QD->Cancer_Cell Binding Internalization Receptor-Mediated Endocytosis Cancer_Cell->Internalization

Caption: Workflow for the functionalization of quantum dots with folate for targeted imaging of cancer cells.

This compound Functionalization of Magnetic Nanoparticles (MNPs)

Magnetic nanoparticles, particularly superparamagnetic iron oxide nanoparticles (SPIONs), are valuable as contrast agents for Magnetic Resonance Imaging (MRI).[7] Functionalization via click chemistry allows for the attachment of targeting moieties to enhance their accumulation in specific tissues.

Protocol 3: Alkyne-Functionalization of SPIONs for MRI

This protocol describes the surface modification of SPIONs with an alkyne-terminated silane, followed by conjugation to an azide-labeled antibody for targeted MRI.

Materials:

  • Iron(III) chloride (FeCl₃) and Iron(II) chloride (FeCl₂)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • (3-Propargyloxypropyl)trimethoxysilane

  • Azide-functionalized antibody (e.g., anti-HER2 azide)

  • DBCO-NHS ester (for antibody modification if not pre-azidated)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Ethanol (B145695) and Toluene

Procedure:

  • Synthesis of SPIONs:

    • Co-precipitate FeCl₃ and FeCl₂ in a 2:1 molar ratio in an aqueous solution by adding NH₄OH under an inert atmosphere with vigorous stirring.

    • Heat the mixture to 80°C for 1 hour.

    • Collect the black precipitate using a magnet and wash with water and ethanol.

  • Silanization with Alkyne-Silane:

    • Disperse the SPIONs in a mixture of ethanol and water.

    • Add (3-Propargyloxypropyl)trimethoxysilane and stir overnight at room temperature.

    • Collect the alkyne-functionalized SPIONs with a magnet, wash with ethanol, and dry.

  • Antibody Conjugation via Click Chemistry:

    • Disperse the alkyne-SPIONs in PBS.

    • Add the azide-functionalized antibody.

    • Add CuSO₄, sodium ascorbate, and THPTA.

    • Incubate for 4 hours at room temperature.

    • Purify the antibody-conjugated SPIONs using magnetic separation and wash with PBS.

Quantitative Data for MNP Functionalization

ParameterBare SPIONsAlkyne-SPIONsAntibody-SPIONs
Core Diameter (TEM, nm) 10 ± 210 ± 210 ± 2
Hydrodynamic Diameter (DLS, nm) 35 ± 545 ± 680 ± 10
Zeta Potential (mV) +5 ± 2-10 ± 3-25 ± 5
r2 Relaxivity (mM⁻¹s⁻¹) 120115135

Note: Values are representative and may vary depending on specific reagents and conditions.

Logical Relationship for MNP-based Targeted MRI

MNP_MRI_Logic cluster_probe Probe Synthesis cluster_imaging In Vivo Application SPION SPION Core Alkyne_SPION Alkyne-SPION SPION->Alkyne_SPION Silanization Alkyne_Silane Alkyne-Silane Alkyne_Silane->Alkyne_SPION Targeted_MNP Targeted MNP Alkyne_SPION->Targeted_MNP Click Chemistry Azide_Antibody Azide-Antibody Azide_Antibody->Targeted_MNP Injection Systemic Injection Targeted_MNP->Injection Tumor Target Tumor (e.g., HER2+) Injection->Tumor Targeting & Accumulation MRI MRI Signal Enhancement Tumor->MRI

Caption: Logical flow from the synthesis of targeted magnetic nanoparticles to their application in enhanced MRI of tumors.

Bioimaging Applications and Data Interpretation

This compound-functionalized nanoparticles serve as powerful tools for a range of bioimaging applications, from fundamental cell biology to preclinical studies.

3.1. Cellular Imaging

  • Targeted Cell Labeling: Nanoparticles functionalized with antibodies, peptides, or small molecules can selectively label specific cell types or subcellular compartments. For example, folate-functionalized QDs can be used to image cancer cells that overexpress the folate receptor. The fluorescence intensity from the QDs can be quantified to determine the level of receptor expression.

  • Tracking Cellular Processes: Probes can be designed to be "activatable," where the imaging signal is turned on in response to a specific biological event. The caspase-3 sensing AuNPs are an example of this, where an increase in fluorescence indicates the onset of apoptosis. This allows for real-time monitoring of cellular responses to drug treatments.

3.2. In Vivo Imaging

  • Tumor Targeting and Imaging: Systemically administered targeted nanoparticles can accumulate at tumor sites through both passive (Enhanced Permeability and Retention effect) and active targeting mechanisms. This allows for non-invasive imaging of tumors using modalities like fluorescence imaging or MRI.

  • Monitoring Treatment Efficacy: By using activatable probes, it is possible to monitor the therapeutic response of tumors to treatment in real-time. For example, an increase in the signal from a caspase-3 activatable probe in a tumor after chemotherapy would indicate successful induction of apoptosis.

Data Interpretation:

  • Fluorescence Microscopy: The localization and intensity of the fluorescent signal provide information on the distribution of the nanoparticles within cells or tissues. Co-localization studies with organelle-specific dyes can reveal the subcellular fate of the nanoparticles.

  • Magnetic Resonance Imaging: The change in T2 relaxation time (darkening of the image) in tissues where magnetic nanoparticles accumulate provides a high-resolution anatomical map of the nanoparticle distribution.

  • Quantitative Analysis: Image analysis software can be used to quantify the signal intensity, providing a measure of nanoparticle accumulation or the extent of a biological process. It is important to include proper controls, such as non-targeted nanoparticles or cells not expressing the target receptor, to ensure the specificity of the signal.

By leveraging the power of this compound functionalization and click chemistry, researchers can develop highly specific and sensitive nanoparticle probes for a wide array of bioimaging applications, advancing our understanding of biology and aiding in the development of new therapeutics.

References

Alkyne-Tagging of Small Biomolecules: A Guide to Bioorthogonal Labeling and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of a small, bioorthogonal alkyne tag into biomolecules using ethynyl derivatives has emerged as a powerful strategy for studying dynamic cellular processes. This technique, coupled with the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allows for the robust labeling, visualization, and quantification of a wide range of biomolecules, including proteins, nucleic acids, glycans, and lipids.[1] Its applications are vast, spanning from fundamental biological research to drug development, offering a versatile tool to track molecular synthesis, localization, and interactions within the complex environment of living cells.[1][2][3]

This document provides detailed application notes and protocols for the alkyne-tagging of small biomolecules, tailored for researchers, scientists, and professionals in drug development.

Core Applications

The versatility of alkyne-tagging enables a multitude of applications in biological and pharmaceutical research:

  • Monitoring de Novo Synthesis: By introducing alkyne-tagged metabolic precursors, researchers can track the synthesis of various biomolecules in real-time. This includes the study of DNA replication with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU)[4][5][6], RNA transcription with 5-ethynyluridine (B57126) (EU)[7], and protein synthesis with L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG).[1]

  • Visualizing Cellular Dynamics: Alkyne-tagged molecules can be visualized in live cells using advanced imaging techniques like stimulated Raman scattering (SRS) microscopy, which directly detects the alkyne vibrational signature.[8][9][10] This allows for the real-time tracking of small molecule drugs and metabolites.[2][11]

  • Drug Development and Target Identification: Alkyne-tagged drugs can be used to study their uptake, distribution, and metabolism in cells and organisms.[2][12] This approach also facilitates the identification of drug targets through affinity-based pulldown assays.

  • Proteomics and Post-Translational Modifications (PTMs): Metabolic labeling with alkyne-containing amino acids enables the identification and quantification of newly synthesized proteins.[1] It can also be adapted to study dynamic PTMs.

  • Glycobiology and Lipidomics: Alkyne-modified monosaccharides and fatty acids can be used to study the biosynthesis, trafficking, and function of glycans and lipids.[1][13]

Experimental Workflow Overview

The general workflow for alkyne-tagging experiments involves three main stages: metabolic labeling, cell processing, and detection via click chemistry.

Alkyne_Tagging_Workflow cluster_0 Metabolic Labeling cluster_1 Cell Processing cluster_2 Detection (Click Chemistry) MetabolicLabeling Incubate cells with alkyne-tagged precursor CellHarvest Harvest and wash cells MetabolicLabeling->CellHarvest CellFixation Fix and permeabilize cells (for intracellular targets) CellHarvest->CellFixation ClickReaction Perform CuAAC reaction with azide-functionalized probe CellFixation->ClickReaction Washing Wash to remove excess reagents ClickReaction->Washing Analysis Analyze via microscopy, flow cytometry, or blotting Washing->Analysis

Caption: General experimental workflow for alkyne-tagging of biomolecules.

Quantitative Data Summary

The efficiency and sensitivity of alkyne-tagging can be quantified using various methods. The following tables summarize key quantitative data from the literature.

ParameterValueBiomoleculeMethodReference
Detection Limit (SRS Microscopy) 200 µM5-ethynyl-2'-deoxyuridine (EdU)Stimulated Raman Scattering (SRS) Microscopy[8][14]
Concentration for DNA Labeling 5 µM5-ethynyl-2'-deoxyuridine (EdU)Spontaneous Raman Imaging[9]
Concentration for Protein Labeling 25-100 µML-azidohomoalanine (AHA)Metabolic Labeling & Click Chemistry[15]
Concentration for Drug Tracking VariesAlkyne-tagged drugsSRS Microscopy[2]
ReagentTypical Final ConcentrationPurposeReference
Alkyne-Biomolecule 2 µM or higher (typically 50 µM)Substrate for labeling[16]
Azide-Probe ~2-fold excess to alkyneDetection molecule[16]
Copper (II) Sulfate (B86663) (CuSO₄) 100-200 µMCatalyst precursor[15][17]
Reducing Agent (e.g., Sodium Ascorbate) 2-5 mMReduces Cu(II) to active Cu(I)[15][16][17]
Copper Ligand (e.g., THPTA, TBTA) 500 µM - 1 mMStabilizes Cu(I) and protects biomolecules[15][17][18]

Experimental Protocols

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with L-Homopropargylglycine (HPG)

This protocol describes the labeling of nascent proteins in cultured mammalian cells using the methionine analog, HPG.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-Homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Starvation (Optional): To enhance HPG incorporation, gently wash the cells with warm PBS and replace the complete medium with pre-warmed methionine-free medium. Incubate for 30-60 minutes.

  • Metabolic Labeling: Replace the starvation medium with labeling medium (methionine-free medium supplemented with 25-100 µM HPG). The optimal concentration and labeling time (typically 4-24 hours) should be determined empirically for each cell type and experimental goal.

  • Cell Lysis:

    • After labeling, wash the cells twice with cold PBS.

    • Add ice-cold lysis buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[1]

    • The resulting supernatant contains the alkyne-labeled proteome and is ready for downstream click chemistry and analysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In-Gel Fluorescence Detection

This protocol details the "click" reaction to attach a fluorescent azide (B81097) to alkyne-labeled proteins in a cell lysate for subsequent visualization by in-gel fluorescence scanning.

Materials:

  • Alkyne-labeled protein lysate (from Protocol 1)

  • Fluorescent azide (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[17]

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)[17]

  • Reducing agent (e.g., Sodium Ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)[17]

  • SDS-PAGE reagents and equipment

  • In-gel fluorescence scanner

Procedure:

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in order. Prepare this cocktail fresh each time.

    • Protein lysate (containing 20-50 µg of alkyne-labeled protein)

    • Fluorescent azide (to a final concentration of 10-50 µM)

    • THPTA ligand (to a final concentration of 500 µM - 1 mM)[15]

    • Copper(II) sulfate (to a final concentration of 100-200 µM)[15]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate (B8700270) solution to a final concentration of 2-5 mM to initiate the click reaction.[15]

  • Incubation: Vortex the mixture briefly and incubate at room temperature for 30-60 minutes, protected from light.[15][17]

  • Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 20 minutes. Centrifuge at 10,000 x g for 10 minutes, discard the supernatant, and wash the pellet with cold acetone.[18]

  • Sample Preparation for SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer. Do not boil the sample if using fluorescent dyes that are heat-sensitive. [15]

  • Electrophoresis and Imaging: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

Protocol 3: Labeling of Nascent DNA with 5-Ethynyl-2'-deoxyuridine (EdU) for Fluorescence Microscopy

This protocol outlines the labeling of replicating DNA in cultured cells with EdU and its subsequent detection via click chemistry for imaging.

Materials:

  • Cultured mammalian cells on coverslips

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Cell fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction buffer (e.g., PBS)

  • Fluorescent azide

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

Procedure:

  • Metabolic Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for the desired pulse-labeling period (e.g., 1-2 hours).

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail containing the fluorescent azide, CuSO₄, and sodium ascorbate in PBS.[1]

    • Remove the wash buffer and add the click reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.[1]

  • Staining and Mounting:

    • Remove the reaction cocktail and wash the cells twice with PBS.

    • Stain the nuclei with DAPI or Hoechst 33342 for 5-10 minutes.[1]

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.[1]

  • Imaging: Image the cells using a fluorescence microscope. EdU-positive cells will exhibit a fluorescent signal corresponding to newly synthesized DNA.[1]

Signaling Pathway and Logical Relationship Diagrams

The core of the detection method relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[19][20][21]

CuAAC_Mechanism cluster_0 Reactants cluster_1 Catalysis cluster_2 Product Alkyne Alkyne-tagged Biomolecule Triazole Stable Triazole Linkage (Covalently Labeled Biomolecule) Alkyne->Triazole Azide Azide-functionalized Probe (e.g., Fluorophore) Azide->Triazole Cu_II Cu(II) Ascorbate Sodium Ascorbate Cu_I Cu(I) (Active Catalyst) Ascorbate->Cu_I Reduction Cu_I->Triazole Catalyzes

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This bioorthogonal reaction is highly specific, as neither the alkyne nor the azide group is naturally present in most biological systems, ensuring minimal off-target labeling.[18][19][20] The reaction is efficient and proceeds under mild, biocompatible conditions, making it ideal for labeling complex biological samples.[19][20][21]

References

Application Notes and Protocols: Ethynyl-Containing Probes for Stimulated Raman Scattering (SRS) Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stimulated Raman Scattering (SRS) microscopy is a powerful vibrational imaging technique that provides label-free, chemically specific contrast based on the intrinsic molecular vibrations of a sample.[1][2] By coupling SRS with small, bioorthogonal vibrational probes, it is possible to visualize specific molecules and processes within live cells and tissues with high sensitivity and specificity.[3] Ethynyl (alkyne, C≡C) groups have emerged as exceptional vibrational probes due to their small size, biological inertness, and strong, sharp Raman scattering signal in the "cell-silent" spectral region (1800-2800 cm⁻¹), where endogenous molecules exhibit minimal Raman scattering.[4][5][6] This unique characteristic allows for background-free imaging of alkyne-tagged molecules.[3][4]

These application notes provide an overview of the principles, applications, and protocols for using this compound-containing probes in SRS microscopy for visualizing metabolic activities and tracking small-molecule drugs.

Principle of Alkyne-SRS Microscopy

SRS microscopy utilizes two synchronized picosecond laser pulse trains: a pump beam (at frequency ωₚ) and a Stokes beam (at frequency ωₛ).[1] When the frequency difference (ωₚ - ωₛ) is tuned to match the vibrational frequency (Ω) of a specific chemical bond, such as the alkyne C≡C stretch, a nonlinear process called stimulated Raman scattering occurs.[7] This process significantly enhances the vibrational excitation of the targeted bond by a factor of up to 10⁷ compared to spontaneous Raman scattering.[5]

The interaction results in an energy transfer from the pump beam to the Stokes beam. This is detected as a stimulated Raman loss (SRL) in the pump beam's intensity and a stimulated Raman gain (SRG) in the Stokes beam's intensity.[7][8] By raster-scanning the laser focus across the sample and measuring the intensity change with a lock-in amplifier, a three-dimensional image representing the concentration and distribution of the alkyne probe can be generated.[4][9] The SRS signal is directly proportional to the concentration of the target molecule, enabling quantitative analysis.[10][11]

Principle of Alkyne-Tagged SRS Microscopy cluster_0 SRS Laser System cluster_1 Sample Interaction cluster_2 Signal Detection & Imaging Pump Pump Beam (ωp) Objective Microscope Objective Pump->Objective Stokes Stokes Beam (ωs) Modulator EOM (20 MHz) Stokes->Modulator Modulation Modulator->Objective Sample Sample with Alkyne Probe (Ω) Objective->Sample Laser Focus Detector Photodiode Sample->Detector SRL of Pump Beam LockIn Lock-In Amplifier (Demodulation at 20 MHz) Detector->LockIn Imaging Image Construction LockIn->Imaging LockIn->Imaging Signal ∝ [Alkyne]

Caption: Workflow of SRS microscopy for detecting this compound-containing probes.

Applications

Metabolic Activity Imaging

By introducing alkyne-tagged metabolic precursors, SRS microscopy can visualize the de novo synthesis of various biomacromolecules in live cells and organisms.[4] This provides a powerful tool for studying cell proliferation, gene expression, and lipid metabolism.

Small-Molecule Drug Tracking

The small size of the alkyne tag minimizes perturbation to a drug's pharmacokinetic properties.[4][6] This allows researchers to directly visualize the uptake, distribution, and metabolism of alkyne-containing drugs in cells and tissues, providing crucial insights for drug development.[12][14] This method has been used to monitor the delivery of antifungal drugs and kinase inhibitors.[6][12]

Multiplexed Imaging

The sharp vibrational peaks of alkyne tags can be shifted by isotopic substitution (e.g., replacing ¹²C with ¹³C).[15] This "isotopic editing" strategy creates a palette of spectrally distinct alkyne probes that can be resolved by the SRS microscope. This enables simultaneous, multicolor imaging of different molecular species or metabolic processes within the same cell.[15] For example, researchers have performed three-color imaging of DNA, RNA, and fatty acid uptake simultaneously.[15]

Quantitative Data Summary

The following tables summarize key quantitative parameters for commonly used this compound-containing probes in SRS microscopy.

Table 1: Spectroscopic Properties and Detection Limits

Probe Name Target Biomolecule Raman Shift (cm⁻¹) Typical Concentration Detection Limit (in solution) Reference
5-Ethynyl-2'-deoxyuridine (EdU) DNA ~2125 5 µM - 100 µM 200 µM [4][12][16]
5-Ethynyl Uridine (EU) RNA ~2125 2 mM N/A [12][13]
L-Homopropargylglycine (HPG) Protein ~2125 1 mM N/A [12][13]
Propargylcholine Phospholipids ~2142 1 mM N/A [4][13]
17-Octadecynoic Acid (17-ODYA) Triglycerides ~2125 400 µM N/A [13]
EdU-¹³C (mono-¹³C) DNA (Isotopic) ~2077 N/A N/A [15]

| EdU-¹³C₂ (bis-¹³C) | DNA (Isotopic) | ~2048 | N/A | N/A |[15] |

Table 2: Comparison of Vibrational Tags

Vibrational Tag Relative Signal Strength Key Advantage Key Disadvantage Reference
Alkyne (C≡C) ~40x vs. C-D High signal, spectrally distinct Potential for background from some drugs [4][5][6]
Deuterium (C-D) 1x (Reference) Bio-inert, easy to synthesize Weaker signal requires higher concentration [4]

| Nitrile (C≡N) | ~0.4x vs. C≡C | Environmentally sensitive (sensor) | Weaker signal than alkyne |[16] |

Experimental Protocols

General Experimental Workflow for Alkyne-SRS Imaging cluster_0 Step 1: Cell Culture & Seeding cluster_1 Step 2: Probe Incubation cluster_2 Step 3: Sample Preparation cluster_3 Step 4: SRS Imaging A Plate cells on glass-bottom dishes B Add alkyne-probe-containing medium to cells A->B C Incubate for specific duration (e.g., 1-12 hours) B->C D Wash cells 3x with PBS C->D E Fix cells (optional, e.g., with 4% PFA) D->E F Add fresh medium or PBS for live or fixed imaging E->F G Tune lasers to alkyne Raman shift (On-Resonance) F->G I Tune lasers off-resonance (e.g., 2000 cm⁻¹) F->I H Acquire image G->H J Acquire background image I->J

Caption: A typical workflow for labeling and imaging cells with alkyne probes.

Protocol 1: Metabolic Labeling of Nascent DNA with EdU in Live Cells

This protocol describes how to label and visualize newly synthesized DNA in a proliferating cell culture using the alkyne-tagged thymidine analog, EdU.

Materials:

  • HeLa cells (or other proliferating cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 35 mm glass-bottom dishes

  • 5-ethynyl-2'-deoxyuridine (EdU) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS (for optional fixation)

  • Hydroxyurea (optional, as a negative control for DNA synthesis inhibition)

Procedure:

  • Cell Seeding: Seed HeLa cells onto 35 mm glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging. Allow cells to adhere and grow for 24 hours.

  • Probe Incubation:

    • Prepare fresh culture medium containing 100 µM EdU.

    • For a negative control, pre-treat a separate dish of cells with a DNA synthesis inhibitor (e.g., hydroxyurea) for 1 hour before adding the EdU-containing medium.

    • Remove the old medium from the cells and add the EdU-containing medium.

    • Incubate the cells for 4-12 hours at 37°C in a CO₂ incubator. The incubation time can be adjusted based on the cell cycle length.

  • Washing and Fixation (Optional):

    • Gently aspirate the EdU-containing medium.

    • Wash the cells three times with warm PBS to remove unincorporated EdU.

    • For live-cell imaging, add fresh, pre-warmed culture medium to the dish.

    • For fixed-cell imaging, add 4% PFA and incubate for 15 minutes at room temperature. Afterward, wash three times with PBS and keep the sample in PBS for imaging.

  • SRS Microscopy and Data Acquisition:

    • Place the dish on the SRS microscope stage.

    • Tune the laser frequency difference to the EdU alkyne peak (approx. 2125 cm⁻¹).

    • Optimize laser power to achieve a good signal-to-noise ratio while minimizing potential phototoxicity (typical power at sample: 40-70 mW for pump and Stokes beams).[17]

    • Acquire the "On-Resonance" image. The signal should primarily appear in the nuclei of proliferating cells.[4]

    • For a background check, tune the laser frequency to an off-resonance position (e.g., 2000 cm⁻¹) where no Raman signal is expected and acquire an "Off-Resonance" image. This image should be dark, confirming the specificity of the signal.[4]

    • (Optional) Acquire a label-free image in the C-H stretching region (e.g., 2845 cm⁻¹ for lipids or 2930 cm⁻¹ for proteins) to visualize overall cell morphology.[17]

Protocol 2: Tracking an Alkyne-Tagged Small-Molecule Drug

This protocol provides a general framework for visualizing the cellular uptake and distribution of a small-molecule drug that either contains an intrinsic alkyne group or has been derivatized with one.

Conceptual Pathway for Drug Tracking with Alkyne-SRS cluster_0 Drug Incorporation cluster_1 Cellular Fate cluster_2 SRS Imaging Readout Drug Alkyne-Tagged Drug Cell Live Cell Drug->Cell Uptake Distribution Subcellular Distribution Cell->Distribution Metabolism Metabolic Transformation Cell->Metabolism Target Binding to Target Protein Distribution->Target Image SRS Image at Alkyne Frequency Distribution->Image Metabolism->Image Target->Image Quant Quantitative Analysis (Signal Intensity) Image->Quant

Caption: Visualization of a drug's journey from uptake to target engagement.

Materials:

  • Cell line of interest cultured on glass-bottom dishes

  • Alkyne-tagged drug of interest (stock solution in a suitable solvent like DMSO)

  • Culture medium and PBS

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes to an appropriate confluency.

  • Drug Treatment:

    • Prepare culture medium containing the alkyne-tagged drug at the desired final concentration. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically <0.1%).

    • Replace the existing medium with the drug-containing medium.

  • Time-Lapse Imaging:

    • Immediately place the dish on the SRS microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

    • Tune the SRS system to the specific Raman frequency of the drug's alkyne tag.

    • Begin time-lapse imaging to monitor the drug's entry into the cells and its subsequent subcellular localization. Acquire images at regular intervals (e.g., every 5-10 minutes).[4]

    • Simultaneously, acquire a label-free channel (e.g., lipids or proteins) to monitor cell health and morphology throughout the experiment.

  • Endpoint and Washout Analysis (Optional):

    • After a set incubation period (e.g., 2-4 hours), wash the cells thoroughly with fresh, drug-free medium to study drug retention or efflux.

    • Continue time-lapse imaging to observe the decrease in the SRS signal over time.

  • Data Analysis:

    • Analyze the time-lapse series to map the drug's spatial distribution over time.

    • Quantify the mean SRS signal intensity within cellular compartments to generate uptake and retention curves.[10][18]

Data Analysis and Interpretation

  • Image Processing: Raw SRS images can be processed to remove noise using a median filter. For quantitative comparisons, ensure that all images are acquired with identical laser power, pixel dwell time, and detector gain settings.

  • Controls are Critical: Always include negative controls. For metabolic labeling, use cells treated with a relevant metabolic inhibitor or cells not exposed to the alkyne probe.[4] For drug tracking, use untreated cells to confirm the absence of any background signal at the alkyne frequency.

  • Quantitative Measurement: The linear relationship between SRS signal intensity and probe concentration allows for ratiometric analysis.[9] For example, by normalizing the alkyne signal to a label-free signal (like the protein CH₃ stretch at ~2930 cm⁻¹), one can account for variations in cell density or thickness.[17]

Conclusion

The combination of this compound-containing probes and SRS microscopy offers a highly sensitive, specific, and quantitative method for chemical imaging in living systems.[3][4] Its applications in tracking metabolic pathways and visualizing drug distribution provide invaluable tools for fundamental cell biology and pharmaceutical research.[1][12] The minimal perturbation of the alkyne tag and the ability to perform multiplexed imaging with isotopic labels will continue to drive new discoveries in complex biological environments.[4][15]

References

Application Notes and Protocols for Sonogashira Coupling in Ethynyl-Aryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and often a copper(I) co-catalyst, has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3][4] This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction for the synthesis of ethynyl-aryl compounds, a common motif in drug discovery and materials science.

Core Concepts and Reaction Mechanism

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] Copper-free protocols have also been developed to mitigate issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[1][2]

The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[4][5] This difference in reactivity allows for selective couplings in molecules with multiple halogen substituents.[4]

Data Presentation: Comparison of Reaction Conditions

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, solvent, and temperature. The following tables summarize typical conditions and reported yields for the coupling of various aryl halides with terminal alkynes.

Table 1: Typical Reaction Conditions for Copper-Co-Catalyzed Sonogashira Coupling

Palladium CatalystCopper Co-CatalystBaseSolventTemperature (°C)Aryl HalideAlkyneYield (%)Reference
Pd(PPh₃)₂Cl₂ (0.02-0.05 eq)CuI (0.04-0.10 eq)Triethylamine (2-5 eq)THF or TolueneRT - 80Aryl Iodide/Bromide2-EthynylanthraceneHigh[2]
Pd(PPh₃)₂Cl₂ (0.05 eq)CuI (0.025 eq)Diisopropylamine (7.0 eq)THFRTAryl HalideTerminal Alkyne89[5]
PdCl₂(PPh₃)₂ (5 mol%)CuI (5 mol%)DiisopropylamineDIPA70Aryl Halide2-Methyl-3-butyn-2-olHigh[6]
Pd(PPh₃)₄ / CuI-AmineVariousRT - HighAryl BromidesTerminal Alkynes80-95[7]

Table 2: Conditions for Copper-Free Sonogashira Coupling

Palladium CatalystLigandBaseSolventTemperature (°C)Aryl HalideAlkyneYield (%)Reference
Pd(OAc)₂ or Pd(CH₃CN)₂Cl₂ (0.01-0.05 eq)cataCXium® A or XPhos (0.02-0.10 eq)Cs₂CO₃ or K₂CO₃ (2.0 eq)2-MeTHF or Dioxane25 - 100Aryl Halide2-Ethynylanthracene (1.2 eq)Good to Excellent[2]
Pd(OAc)₂Bulky, electron-rich phosphine (B1218219)-Various-Aryl Bromides/ChloridesTerminal Alkynes70-90[7]

Experimental Protocols

Below are detailed methodologies for both traditional copper-co-catalyzed and copper-free Sonogashira coupling reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a general procedure for the coupling of an aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq)

  • Copper(I) iodide (CuI, 0.04-0.10 eq)

  • Anhydrous, degassed solvent (e.g., THF, Toluene, DMF)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-5 eq)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst, and copper(I) iodide.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent followed by the amine base.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically between room temperature and 80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate (B1210297).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues.

    • Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq)

  • Phosphine ligand (e.g., XPhos, cataCXium® A, 0.02-0.10 eq)

  • Base (e.g., Cs₂CO₃, K₂CO₃, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., 2-MeTHF, Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq), palladium catalyst, and phosphine ligand to a dry Schlenk flask.

  • Reagent Addition: Add the base and the terminal alkyne (1.2 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Degassing: Thoroughly degas the reaction mixture.

  • Reaction: Stir the reaction at the required temperature (typically 25-100 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for a Sonogashira coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Catalyst & Base solvent Add Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne react Stir at RT or Heat alkyne->react monitor Monitor by TLC/GC-MS react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: General workflow for Sonogashira coupling.

Concluding Remarks

The Sonogashira coupling is an indispensable tool in modern organic synthesis, particularly for the construction of this compound-aryl linkages. The choice between a traditional copper-co-catalyzed protocol and a copper-free variant depends on the specific substrates and desired reaction conditions. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully implement and optimize the Sonogashira coupling in their synthetic endeavors.

References

Application Notes and Protocols for Ethynyl-Based Probes for In Vivo PET Labeling of Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that allows for the non-invasive visualization and quantification of biological processes in vivo. The development of targeted PET probes is crucial for advancing diagnostic imaging and therapy. Oligonucleotides, such as antisense oligonucleotides (ASOs) and aptamers, are promising targeting vectors due to their high specificity and programmability. This document provides detailed application notes and protocols for the in vivo PET labeling of oligonucleotides using ethynyl-based probes, primarily focusing on fluorine-18 (B77423) (¹⁸F) labeling via click chemistry.

The use of bioorthogonal chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone for radiolabeling sensitive biomolecules like oligonucleotides under mild conditions. This approach typically involves a two-step strategy:

  • Synthesis of an ¹⁸F-labeled this compound-containing prosthetic group: A small, reactive molecule bearing both the this compound functional group and the ¹⁸F radionuclide is synthesized.

  • Conjugation to an azide-modified oligonucleotide: The radiolabeled this compound probe is then "clicked" onto an oligonucleotide that has been functionalized with an azide (B81097) group.

This methodology allows for the efficient and site-specific labeling of oligonucleotides with ¹⁸F, enabling their use as PET imaging agents to study their biodistribution, pharmacokinetics, and target engagement in vivo.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on the PET labeling of oligonucleotides and related biomolecules using ¹⁸F-labeled probes.

Table 1: Radiosynthesis and In Vitro Performance of ¹⁸F-Labeled Probes

Probe/TracerPrecursorRadiolabeling MethodRadiochemical Yield (RCY, decay-corrected)Molar Activity (GBq/µmol)Radiochemical PurityTotal Synthesis Time (min)Reference
[¹⁸F]FluorosulfotetrazinePropargylic butanesultoneMulti-step automated synthesis29-35%Not Reported>99%90-95[Beaufrez et al., 2023][1][2]
[¹⁸F]1 (CSF1R Ligand)Chlorine-substituted precursorNucleophilic substitution13-15%32-38>99%80-85[Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor][3]
[¹⁸F]celecoxibBromide precursorNucleophilic substitution10 ± 2%4.44 ± 1.48>99%Not Reported[Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression][4]

Table 2: In Vivo Biodistribution of ¹⁸F-Labeled Oligonucleotides and Probes (%ID/g)

Organ/Tissue[¹⁸F]1 in LPS-mice (45 min p.i.)[¹⁸F]1 in Control-mice (45 min p.i.)[¹⁸F]celecoxib in Rat (time p.i. not specified)
Blood 0.48 ± 0.050.55 ± 0.05Not Reported
Heart 0.43 ± 0.040.49 ± 0.04Not Reported
Lung 0.61 ± 0.060.68 ± 0.07Not Reported
Liver 1.89 ± 0.172.15 ± 0.20Not Reported
Spleen 0.52 ± 0.050.60 ± 0.06Not Reported
Kidney 1.01 ± 0.091.15 ± 0.11Not Reported
Stomach 0.21 ± 0.020.25 ± 0.03Not Reported
Intestine 0.89 ± 0.080.98 ± 0.09Not Reported
Muscle 0.25 ± 0.030.29 ± 0.03Not Reported
Bone 0.59 ± 0.060.67 ± 0.07Significant uptake indicating defluorination
Brain 0.32 ± 0.030.18 ± 0.02Retention in COX-2 rich regions
Reference[Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor][3][Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor][3][Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression][4]

p.i. = post-injection

Experimental Protocols

This section provides detailed methodologies for the key experimental stages, synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: Synthesis of an ¹⁸F-Labeled this compound-Based Prosthetic Group (Conceptual Example)

Objective: To synthesize an ¹⁸F-labeled this compound-containing prosthetic group suitable for click chemistry.

Materials:

  • Cyclotron-produced [¹⁸F]Fluoride

  • Kryptofix 222 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (anhydrous)

  • Precursor molecule (e.g., a tosyl- or bromo-functionalized arylacetylene)

  • Automated radiosynthesis module

  • HPLC system for purification

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Bombard an ¹⁸O-enriched water target with protons in a cyclotron to produce [¹⁸F]fluoride.

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into the reactor of the synthesis module using a solution of K₂CO₃ and K₂₂₂ in a water/acetonitrile mixture.

  • Azeotropic Drying:

    • Heat the reactor under reduced pressure to evaporate the water and acetonitrile, forming the reactive, anhydrous [¹⁸F]KF/K₂₂₂ complex. This step is critical for efficient nucleophilic substitution.

  • Nucleophilic Radiofluorination:

    • Dissolve the this compound-containing precursor (e.g., 5-10 mg) in anhydrous acetonitrile (1-2 mL).

    • Add the precursor solution to the dried [¹⁸F]KF/K₂₂₂ complex in the reactor.

    • Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes). The optimal conditions will depend on the specific precursor.

  • Purification of the ¹⁸F-Ethynyl Probe:

    • After the reaction, quench the mixture with water.

    • Load the crude reaction mixture onto a semi-preparative HPLC column.

    • Elute with an appropriate mobile phase (e.g., acetonitrile/water gradient) to separate the ¹⁸F-labeled this compound probe from unreacted precursor and byproducts.

    • Collect the fraction containing the desired product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by trapping on a C18 SPE cartridge followed by elution with a small volume of ethanol (B145695) and formulation in sterile saline for injection.

Protocol 2: CuAAC Radiolabeling of an Azide-Modified Oligonucleotide

Objective: To conjugate the ¹⁸F-labeled this compound probe to an azide-modified oligonucleotide.

Materials:

  • Azide-modified oligonucleotide

  • ¹⁸F-labeled this compound prosthetic group (from Protocol 1)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (freshly prepared solution)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7-8)

  • Nuclease-free water

  • Desalting column (e.g., NAP-10) or HPLC for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water to a known concentration.

    • Prepare a stock solution of CuSO₄ in water (e.g., 10 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Prepare a stock solution of the Cu(I) ligand (e.g., TBTA) in a suitable solvent like DMSO/water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified oligonucleotide (e.g., 1-10 nmol)

      • Buffer (e.g., PBS)

      • The purified ¹⁸F-labeled this compound prosthetic group

      • CuSO₄ solution (to a final concentration of ~0.5-1 mM)

      • Ligand solution (equimolar to CuSO₄)

      • Sodium ascorbate solution (to a final concentration of ~2-5 mM)

    • The total reaction volume should be kept as small as feasible to maintain high reactant concentrations.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate at room temperature for 15-30 minutes. The reaction is typically rapid.

  • Purification of the ¹⁸F-Labeled Oligonucleotide:

    • Purify the ¹⁸F-labeled oligonucleotide from unreacted probe, copper, and other small molecules.

    • Desalting Column: Equilibrate a desalting column with PBS. Load the reaction mixture onto the column and elute with PBS according to the manufacturer's instructions. The ¹⁸F-labeled oligonucleotide will elute in the void volume.

    • HPLC: Alternatively, purify the product using reverse-phase HPLC.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product using radio-HPLC or radio-TLC.

    • Measure the total activity and calculate the radiochemical yield.

Protocol 3: In Vivo PET Imaging and Biodistribution Study

Objective: To assess the in vivo biodistribution of the ¹⁸F-labeled oligonucleotide in a relevant animal model.

Materials:

  • ¹⁸F-labeled oligonucleotide in a sterile, injectable formulation

  • Animal model (e.g., tumor-bearing mice)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Gamma counter

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane.

    • Maintain the animal's body temperature throughout the experiment.

  • Radiotracer Administration:

    • Administer a known amount of the ¹⁸F-labeled oligonucleotide (e.g., 5-10 MBq) to the animal via tail vein injection.

  • Dynamic PET/CT Imaging:

    • Position the animal in the PET/CT scanner.

    • Acquire dynamic PET data for a specified duration (e.g., 60-120 minutes) immediately following injection.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on major organs and the tumor.

    • Generate time-activity curves (TACs) for each ROI to analyze the pharmacokinetics of the radiotracer.

  • Ex Vivo Biodistribution:

    • At a predetermined time point post-injection (e.g., 60 or 120 minutes), euthanize the animal.

    • Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

    • Calculate the tracer uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PET_Oligonucleotide_Labeling_Workflow Workflow for PET Labeling and Imaging of Oligonucleotides cluster_synthesis Prosthetic Group Synthesis cluster_conjugation Oligonucleotide Conjugation cluster_imaging In Vivo Application O18_water [¹⁸O]H₂O Target cyclotron Cyclotron (p,n) O18_water->cyclotron F18_fluoride [¹⁸F]Fluoride cyclotron->F18_fluoride trapping Anion Exchange Trapping F18_fluoride->trapping elution Elution (K₂₂₂/K₂CO₃) trapping->elution drying Azeotropic Drying elution->drying radiolabeling Nucleophilic Substitution drying->radiolabeling precursor This compound Precursor precursor->radiolabeling hplc_purification HPLC Purification radiolabeling->hplc_purification F18_probe [¹⁸F]this compound Probe hplc_purification->F18_probe click_reaction CuAAC 'Click' Reaction F18_probe->click_reaction azide_oligo Azide-Modified Oligonucleotide azide_oligo->click_reaction cu_reagents CuSO₄, Ascorbate, Ligand cu_reagents->click_reaction desalting Purification (Desalting/HPLC) click_reaction->desalting F18_oligo [¹⁸F]-Labeled Oligonucleotide desalting->F18_oligo injection IV Injection into Animal Model F18_oligo->injection pet_ct Dynamic PET/CT Scan injection->pet_ct image_analysis Image Reconstruction & ROI Analysis pet_ct->image_analysis biodistribution Ex Vivo Biodistribution (%ID/g) pet_ct->biodistribution results Pharmacokinetics & Target Uptake image_analysis->results biodistribution->results CuAAC_Mechanism Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalysis Catalytic Cycle alkyne R₁-[¹⁸F]-Ethynyl Probe Cu_acetylide Copper(I)-Acetylide Intermediate alkyne->Cu_acetylide azide R₂-Azide Oligonucleotide cycloaddition [3+2] Cycloaddition azide->cycloaddition Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Cu_acetylide Ligand Ligand (e.g., TBTA) Ligand->Cu_acetylide Stabilization Cu_acetylide->cycloaddition cycloaddition->Cu_I Regenerates Catalyst product [¹⁸F]-Labeled Oligonucleotide (Triazole Linkage) cycloaddition->product

References

Metabolic Labeling of DNA and RNA with Ethynyl Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with ethynyl-analogs of nucleosides is a powerful technique for studying DNA replication and RNA transcription in living cells and organisms. This method relies on the incorporation of synthetic nucleosides containing a terminal alkyne group, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA and 5-ethynyluridine (B57126) (EU) for RNA, into newly synthesized nucleic acids.[1][2] The incorporated alkyne group then serves as a bioorthogonal handle for covalent attachment of a reporter molecule, such as a fluorophore or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][3][4][5] This approach offers significant advantages over traditional methods like those using 5-bromo-2'-deoxyuridine (B1667946) (BrdU), including higher sensitivity, a faster and less harsh detection protocol that does not require DNA denaturation, and compatibility with a wide range of analytical platforms.[5][6][7][8]

These application notes provide an overview of the principles, applications, and detailed protocols for the metabolic labeling of DNA and RNA using this compound-analogs.

Principle of this compound-Analog-Based Nucleic Acid Labeling

The methodology involves a two-step process:

  • Metabolic Incorporation: Cells or organisms are incubated with an this compound-analog of a nucleoside (e.g., EdU or EU). These analogs are cell-permeable and are utilized by the cell's natural metabolic pathways to be incorporated into newly synthesized DNA or RNA.[1][2][9]

  • Click Chemistry Detection: After incorporation, the cells are fixed and permeabilized. The alkyne group in the incorporated analog is then detected by a click reaction with a fluorescent or biotinylated azide (B81097). This reaction is catalyzed by copper(I) and results in the formation of a stable triazole linkage, covalently attaching the reporter molecule to the newly synthesized nucleic acid.[1][3][5]

Applications in Research and Drug Development

The ability to specifically label and visualize newly synthesized DNA and RNA has numerous applications in basic research and drug development:

  • Cell Proliferation and Cell Cycle Analysis: EdU labeling is widely used to identify and quantify proliferating cells in the S-phase of the cell cycle.[1][2][6] This is crucial for studying normal development, cancer biology, and the effects of anti-proliferative drugs.

  • DNA Repair Studies: EdU can be used to measure unscheduled DNA synthesis, a hallmark of DNA repair processes.[7]

  • RNA Transcription and Decay Analysis: EU labeling allows for the specific capture and analysis of newly transcribed RNA (nascent RNA).[10][11][12] This is valuable for studying gene expression dynamics, RNA processing, and RNA stability.[10][13]

  • In Vivo Labeling and Tissue Analysis: Both EdU and EU can be administered to living organisms to label proliferating cells and newly synthesized RNA in the context of whole tissues.[14][15] This enables the study of developmental processes, tissue regeneration, and the effects of therapeutic agents in vivo.

  • High-Throughput Screening: The streamlined protocol for EdU and EU labeling makes them amenable to high-throughput screening applications for identifying compounds that modulate cell proliferation or transcription.

Experimental Workflows

DNA Labeling with EdU

The general workflow for labeling and detecting newly synthesized DNA using EdU is depicted below. This process involves incubating cells with EdU, followed by fixation, permeabilization, and a click reaction to attach a fluorescent probe for visualization.

EDU_Workflow cluster_protocol EdU Labeling and Detection Protocol A 1. Cell Culture and EdU Incubation B 2. Cell Harvest and Fixation A->B C 3. Permeabilization B->C D 4. Click Reaction with Fluorescent Azide C->D E 5. Washing D->E F 6. DNA Staining (Optional) E->F G 7. Analysis (Microscopy or Flow Cytometry) F->G

Caption: General workflow for EdU-based DNA labeling and detection.

RNA Labeling with EU

The workflow for labeling and capturing nascent RNA using EU is outlined below. This process involves incubating cells with EU, isolating total RNA, performing a click reaction with a biotin-azide, and then capturing the biotinylated RNA for downstream analysis.

EU_Workflow cluster_protocol EU Labeling and Nascent RNA Capture Protocol A 1. Cell Culture and EU Incubation B 2. Cell Lysis and Total RNA Isolation A->B C 3. Click Reaction with Biotin-Azide B->C D 4. Purification of Biotinylated RNA C->D E 5. Downstream Analysis (e.g., RT-qPCR, RNA-Seq) D->E

Caption: General workflow for EU-based nascent RNA labeling and capture.

Quantitative Data Summary

The optimal conditions for metabolic labeling can vary depending on the cell type and experimental goals. The following tables provide a summary of typical concentration ranges and incubation times for EdU and EU labeling.

Table 1: EdU Labeling Parameters for Cell Proliferation Assays
ParameterConcentration RangeTypical Incubation TimeNotes
Cell Culture (In Vitro) 1 - 10 µM[16][17]1 - 2 hours[17]Higher concentrations or longer incubation times can be toxic to some cell lines.[18] Optimization is recommended.
Animal Models (In Vivo) 50 - 100 mg/kg body weight2 - 24 hoursRoute of administration (e.g., intraperitoneal injection) and timing depend on the specific model and tissue of interest.[15]
Table 2: EU Labeling Parameters for Nascent RNA Analysis
ParameterConcentration RangeTypical Incubation TimeNotes
Cell Culture (In Vitro) 0.1 - 1 mM15 - 60 minutesShorter incubation times are used to label nascent transcripts. Longer times can be used for pulse-chase experiments to measure RNA stability.[10]
Plant Seedlings 200 µM24 hours (for pulse-chase)Allows for the determination of RNA half-lives without transcription inhibitors.[10]

Detailed Experimental Protocols

Protocol 1: EdU Labeling for Cell Proliferation Analysis by Fluorescence Microscopy

Materials:

  • Cells of interest cultured on coverslips

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail components:

    • Fluorescent azide (e.g., Alexa Fluor 488 azide)

    • Copper(II) sulfate (B86663) (CuSO4)

    • Reducing agent (e.g., Sodium Ascorbate)

    • Reaction buffer (e.g., Tris-buffered saline)

  • DNA counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

Procedure:

  • EdU Labeling:

    • Add EdU to the cell culture medium to a final concentration of 10 µM.

    • Incubate the cells for 1-2 hours under their normal growth conditions.[17] The optimal incubation time may vary depending on the cell cycle length.

  • Fixation:

    • Remove the EdU-containing medium and wash the cells twice with PBS.

    • Add the fixative solution and incubate for 15 minutes at room temperature.[16]

    • Remove the fixative and wash the cells twice with PBS.

  • Permeabilization:

    • Add the permeabilization buffer and incubate for 20 minutes at room temperature.[16]

    • Remove the permeabilization buffer and wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. Typically, this involves adding the fluorescent azide, CuSO4, and a reducing agent to the reaction buffer.

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[17]

  • Washing and DNA Staining:

    • Remove the reaction cocktail and wash the cells once with PBS.

    • If desired, incubate the cells with a DNA counterstain (e.g., DAPI) for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DNA counterstain.

Protocol 2: EU Labeling for Nascent RNA Capture and Analysis

Materials:

  • Cultured cells

  • Complete cell culture medium

  • 5-ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)

  • Cell lysis buffer and RNA isolation kit

  • Click reaction components:

    • Biotin-azide

    • Copper(II) sulfate (CuSO4)

    • Reducing agent (e.g., Sodium Ascorbate)

    • Reaction buffer

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Reagents for downstream analysis (e.g., reverse transcriptase, qPCR master mix, RNA-seq library preparation kit)

Procedure:

  • EU Labeling:

    • Add EU to the cell culture medium to a final concentration of 0.5 mM.

    • Incubate the cells for 30-60 minutes under their normal growth conditions to label newly synthesized RNA.

  • RNA Isolation:

    • Harvest the cells and isolate total RNA using a standard RNA isolation kit according to the manufacturer's protocol.

  • Click Reaction:

    • In a tube, combine the isolated total RNA with the click reaction cocktail containing biotin-azide, CuSO4, and a reducing agent.

    • Incubate the reaction for 30 minutes at room temperature.

  • Purification of EU-labeled RNA:

    • Add streptavidin-coated magnetic beads to the reaction mixture and incubate to allow the biotinylated RNA to bind to the beads.

    • Place the tube on a magnetic stand and discard the supernatant containing unlabeled RNA.

    • Wash the beads several times with appropriate wash buffers to remove non-specifically bound RNA.

  • Elution and Downstream Analysis:

    • Elute the captured EU-labeled RNA from the beads.

    • The purified nascent RNA is now ready for downstream analysis, such as reverse transcription followed by quantitative PCR (RT-qPCR) or RNA sequencing (RNA-seq).[11][12]

Conclusion

Metabolic labeling of DNA and RNA with this compound-analogs, coupled with click chemistry detection, provides a versatile and powerful platform for a wide range of applications in biological research and drug development. The protocols outlined in these application notes offer a starting point for implementing these techniques to study the dynamics of nucleic acid synthesis with high sensitivity and specificity. As with any method, optimization of labeling conditions for specific cell types and experimental systems is recommended to achieve the best results.

References

Application Notes and Protocols: Synthesis and Therapeutic Use of Ethynyl-Substituted Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyl-substituted steroids are a pivotal class of synthetic steroid hormones that have had a profound impact on medicine. The introduction of an this compound group at the C17α position of the steroid nucleus sterically hinders metabolic oxidation of the 17β-hydroxyl group, thereby conferring oral bioavailability. This chemical modification led to the development of the first orally active progestins and estrogens, revolutionizing hormonal therapy and contraception. This document provides detailed application notes and protocols for the synthesis of two prominent this compound-substituted steroids, ethisterone (B1671409) and ethinylestradiol, and explores their therapeutic applications, including their emerging potential as anticancer agents.

I. Synthesis of this compound-Substituted Steroids

The key reaction in the synthesis of these compounds is the ethynylation of a 17-keto steroid. This is typically achieved by reacting the steroid with a source of acetylide anion in an anhydrous solvent.

A. Synthesis of Ethisterone (17α-Ethynyltestosterone)

Ethisterone is a synthetic progestin derived from the androgen precursor, 4-androstenedione.[1] The synthesis involves a two-step process of etherification for protection, followed by ethynylation and deprotection.[2]

Experimental Protocol: Synthesis of Ethisterone from 4-Androstenedione [2][3]

Step 1: Etherification (Protection of the 3-keto group)

  • In a reaction vessel, dissolve 4-androstenedione and triethyl orthoformate in dehydrated alcohol. The molar ratio of 4-androstenedione to triethyl orthoformate should be approximately 1:1 to 1:1.2.[2]

  • Add a catalytic amount of pyridine (B92270) hydrobromide (1.5% to 3% of the mass of 4-androstenedione).[2]

  • Heat the reaction mixture to 35-45°C and stir for 3-5 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) using a developing agent such as petroleum ether:acetone (5:2) until the starting material spot disappears.[3]

  • After the reaction is complete, cool the mixture to room temperature and add triethylamine (B128534) to adjust the pH to 6-8.[2]

  • Cool the solution to below 5°C to induce crystallization.[2]

  • Filter the crystals and wash with a cold solution of triethylamine in dehydrated alcohol (1-5% v/v triethylamine).[2]

  • Dry the resulting etherate I to be used in the next step.

Step 2: Ethynylation and Hydrolysis

  • In a separate, dry reaction vessel, prepare a mixture of toluene, potassium hydroxide, and isobutanol. Heat the mixture to dehydrate it.[2]

  • Cool the dehydrated mixture and add tetrahydrofuran (B95107) (THF).[2]

  • Bubble acetylene (B1199291) gas through the solution until it is no longer absorbed, forming potassium acetylide.[2]

  • Dissolve the etherate I from Step 1 in an organic solvent such as THF, acetone, acetonitrile, or DMF and add it to the potassium acetylide mixture.[2]

  • Continue to bubble acetylene gas through the reaction mixture.

  • Upon completion of the reaction, carefully add sulfuric acid to adjust the pH to 1-2 to hydrolyze the enol ether.[2]

  • Distill the mixture to remove the organic solvents and concentrate the product.[2]

  • Wash the crude product with water until neutral and then dry to obtain crude ethisterone.[2]

Step 3: Purification

  • Dissolve the crude ethisterone in a mixed solvent of methanol (B129727) and chloroform.[2]

  • Add activated charcoal, and reflux for 30 minutes.[2]

  • Filter the hot solution to remove the charcoal.

  • Concentrate the filtrate by evaporation to induce crystallization.[2]

  • Cool the solution to below 3°C for 1 hour to maximize crystal formation.[2]

  • Filter the crystals, wash with ethanol, and dry at a temperature below 80°C to obtain pure ethisterone.[2]

Quantitative Data: Ethisterone Synthesis

ParameterValueReference
Starting Material4-Androstenedione[2][3]
Overall Yield85-90%[3]
Purity (HPLC)>99%[2]
B. Synthesis of Ethinylestradiol

Ethinylestradiol is a potent synthetic estrogen synthesized from estrone (B1671321). The primary transformation is the direct ethynylation of the 17-keto group.

Experimental Protocol: One-Step Ethynylation of Estrone

This protocol describes a one-step ethynylation reaction to produce ethinylestradiol from estrone.[3]

  • Dissolve estrone in an anhydrous solvent. Several solvent and base combinations can be used (see table below).

  • Add a strong base to the solution.

  • Control the temperature of the reaction mixture.

  • Bubble acetylene gas through the stirred reaction mixture.

  • After the reaction is complete (monitored by TLC), neutralize the mixture with an aqueous acid solution.

  • Concentrate the solution to remove the solvent.

  • Add water to precipitate the crude product.

  • Filter the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or acetone) to obtain pure ethinylestradiol.[3]

  • Dry the purified product.

Quantitative Data: Comparison of Ethinylestradiol Synthesis Methods

Starting Material (50g)Solvent(s)Base (Amount)TemperatureYieldPurity (HPLC)Reference
EstroneTetrahydrofuran (250ml)Potassium tert-butoxide (50g)5°C92%99.5%[3]
EstroneDimethyl sulfoxide (B87167) (100ml) & Toluene (800ml)Potassium isobutoxide (70g)30°C94%99.6%[3]
EstroneAcetone (1500ml)Sodium ethoxide (250g)-20°C91%99.5%[3]

II. Therapeutic Applications

This compound-substituted steroids have a wide range of therapeutic applications, primarily leveraging their potent hormonal activities.

A. Hormonal Contraception and Hormone Replacement Therapy

Ethinylestradiol is a cornerstone of modern oral contraceptives, typically combined with a progestin.[4][5] Its primary mechanism of action in contraception is the inhibition of ovulation. Clinical trials have demonstrated the high efficacy of various ethinylestradiol-containing formulations in preventing pregnancy.[5][6]

Ethisterone, while historically significant as the first orally active progestin, is now less commonly used in favor of newer progestins with more favorable side-effect profiles.[7] It was previously used for menstrual disorders.[7]

Clinical Efficacy Data: Ethinylestradiol in Oral Contraceptives

CombinationDosageIndicationEfficacy/OutcomeReference
Ethinylestradiol / Drospirenone20 µg / 3 mg (24/4 regimen)ContraceptionPearl Index: 0.7 (unadjusted), 0.6 (adjusted)[6]
Ethinylestradiol / Levonorgestrel20 µg / 100 µgContraceptionLow incidence of breakthrough bleeding and spotting
Ethinylestradiol / Desogestrel30 µg / 150 µgContraceptionHighly effective with good cycle control[5]
B. Treatment of Gynecological Disorders

Ethisterone and its derivatives, like norethisterone, have been used to manage various gynecological conditions.

  • Menstrual Disorders: Norethisterone is used to treat irregular and heavy menstrual bleeding. A typical dosage is 5 to 10 mg daily from day 5 to day 25 of the menstrual cycle.

  • Endometriosis: Ethisterone can help alleviate pain associated with endometriosis by suppressing the growth of endometrial tissue.[7] Clinical studies on related progestins like norethisterone acetate (B1210297) have shown significant improvement in chronic pelvic pain and other symptoms.[8] A common dosage for endometriosis is 10-15 mg of norethisterone daily in divided doses.

C. Anticancer Potential

Recent research has focused on the anticancer properties of this compound-substituted steroids and their derivatives. These compounds have shown promise in inhibiting the growth of various cancer cell lines, particularly those that are hormone-dependent, such as certain breast and prostate cancers.

Mechanism of Action in Cancer

The anticancer effects of these steroids are often mediated through their interaction with steroid hormone receptors. By acting as agonists or antagonists, they can modulate gene expression that controls cell proliferation and apoptosis.

In Vitro Anticancer Activity of this compound-Substituted Steroid Derivatives (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
16E-arylideneandrostane derivative (2,3-dichlorophenyl)MCF-7 (Breast)3.47
Androstane derivative (3-chlorobenzylidene at C-16)HepG2 (Liver)Arrests cells in G2 phase and induces apoptosis
C-16 1,2,3-triazole-dehydroepiandrosterone derivativeMCF-7 (Breast)9.18
C-16 1,2,3-triazole-dehydroepiandrosterone derivativeHepG-2 (Liver)9.10
(E)-stigmasta-24(28)-en-3,6-dioneLNCaP (Prostate)19.80[9]
Known steroid (Compound 3)PC3 (Prostate)2.14[9]
Known steroid (Compound 3)LNCaP (Prostate)1.38[9]

III. Signaling Pathways

The therapeutic effects of this compound-substituted steroids are primarily mediated through their interaction with nuclear hormone receptors, leading to changes in gene expression.

A. Estrogen Receptor Signaling Pathway

Ethinylestradiol, as an estrogen agonist, binds to estrogen receptors (ERα and ERβ). This binding initiates a cascade of events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway:

  • Ligand Binding: Ethinylestradiol enters the cell and binds to the estrogen receptor in the cytoplasm or nucleus.

  • Dimerization and Translocation: The ligand-receptor complex dimerizes and translocates to the nucleus.

  • DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Gene Transcription: This binding recruits co-activator or co-repressor proteins, modulating the transcription of genes involved in cell growth, proliferation, and differentiation.

Non-Genomic Pathway:

A fraction of estrogen receptors are located at the cell membrane. Binding of ethinylestradiol to these receptors can rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to more immediate cellular responses.

Estrogen_Signaling_Pathway EE Ethinylestradiol ER_cyto Estrogen Receptor (ER) (Cytoplasm) EE->ER_cyto Binds Membrane_ER Membrane ER EE->Membrane_ER Binds ER_dimer ER Dimer ER_cyto->ER_dimer Dimerizes ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocates & Binds Nucleus Nucleus Transcription Gene Transcription ERE->Transcription Signaling_Cascade Signaling Cascade (MAPK, PI3K) Membrane_ER->Signaling_Cascade Activates Cellular_Response Rapid Cellular Response Signaling_Cascade->Cellular_Response

Estrogen Receptor Signaling Pathway
B. Progesterone (B1679170) Receptor Signaling Pathway

Ethisterone acts as an agonist for the progesterone receptor (PR). Similar to the estrogen receptor, the progesterone receptor primarily functions as a ligand-activated transcription factor.

  • Ligand Binding: Ethisterone binds to the progesterone receptor in the cytoplasm.

  • Dimerization and Translocation: The receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.

  • DNA Binding: The dimer binds to Progesterone Response Elements (PREs) on the DNA.

  • Gene Transcription: This interaction modulates the expression of target genes that regulate the menstrual cycle, pregnancy, and other reproductive processes.

Progesterone_Signaling_Pathway Ethisterone Ethisterone PR_cyto Progesterone Receptor (PR) (Cytoplasm) Ethisterone->PR_cyto Binds PR_dimer PR Dimer PR_cyto->PR_dimer Dimerizes PRE Progesterone Response Element (PRE) PR_dimer->PRE Translocates & Binds Nucleus Nucleus Transcription Gene Transcription PRE->Transcription

Progesterone Receptor Signaling Pathway

IV. Experimental Workflows

A. General Workflow for Synthesis and Purification

The synthesis of this compound-substituted steroids generally follows a consistent workflow, which can be adapted based on the specific starting material and desired product.

Synthesis_Workflow Start Starting Material (e.g., Estrone, 4-Androstenedione) Protection Protection of Functional Groups (if necessary) Start->Protection Ethynylation Ethynylation Reaction Start->Ethynylation Direct Ethynylation Protection->Ethynylation Deprotection Deprotection/Hydrolysis Ethynylation->Deprotection Workup Aqueous Workup and Extraction Deprotection->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Characterization and Purity Analysis (NMR, MS, HPLC) Purification->Analysis Final Final Product Analysis->Final

General Synthesis and Purification Workflow

Conclusion

The synthesis of this compound-substituted steroids represents a significant achievement in medicinal chemistry, providing orally active hormonal agents with broad therapeutic applications. The protocols and data presented here offer a comprehensive resource for researchers in drug discovery and development. Further exploration of novel this compound-substituted steroid derivatives holds promise for the development of more selective and potent therapeutic agents, particularly in the field of oncology.

References

Application Notes and Protocols for the Ethynylation of Aldehydes and Ketones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethynylation of aldehydes and ketones is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds and the introduction of the versatile alkynyl functional group. This reaction leads to the formation of propargyl alcohols, which are key intermediates in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. This document provides detailed application notes, experimental protocols, and mechanistic insights into this important transformation.

Introduction to Ethynylation

Ethynylation involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction was first reported by John Ulric Nef in 1899 and later developed for industrial applications by Walter Reppe.[1] A variation of this transformation is also known as the Favorskii reaction.[1][2] The general transformation is depicted below:

  • Reaction: Aldehyde/Ketone + Terminal Alkyne → Propargyl Alcohol

The reaction can be carried out using stoichiometric amounts of strong bases to deprotonate the alkyne or, more efficiently, through various catalytic systems. The choice of reagents and reaction conditions can be tailored to achieve high yields and, in the case of prochiral substrates, high enantioselectivity.

Reaction Mechanisms and Key Considerations

The fundamental mechanism involves two key steps:

  • Deprotonation of the Alkyne: A base removes the acidic terminal proton of the alkyne to generate a nucleophilic metal acetylide.

  • Nucleophilic Addition: The acetylide attacks the carbonyl carbon of the aldehyde or ketone.

  • Workup: A proton source is added to quench the reaction and protonate the resulting alkoxide to yield the propargyl alcohol.

Several factors influence the outcome of the reaction, including the nature of the base, the solvent, the temperature, and the presence of catalysts or additives. For instance, the use of lithium acetylide, often prepared in situ from a terminal alkyne and an organolithium reagent, is a common stoichiometric approach. Catalytic methods often employ transition metals like zinc, copper, or iridium, or can be performed under metal-free conditions.

Ethynylation_Mechanism cluster_step1 Step 1: Acetylide Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Alkyne R'−C≡C−H Acetylide R'−C≡C⁻ M⁺ Alkyne->Acetylide + Base Base Base (e.g., n-BuLi) Carbonyl R₁-C(=O)-R₂ Acetylide->Carbonyl Nucleophilic Attack Alkoxide R₁-C(O⁻ M⁺)(R₂)-C≡C-R' Carbonyl->Alkoxide Propargyl_Alcohol R₁-C(OH)(R₂)-C≡C-R' Alkoxide->Propargyl_Alcohol + H₃O⁺ (Workup)

General mechanism of the ethynylation of aldehydes and ketones.

Experimental Protocols

Protocol 1: Ethynylation of an Aromatic Aldehyde with Phenylacetylene (B144264) using a Catalytic System

This protocol describes a general procedure for the catalytic ethynylation of benzaldehyde (B42025) with phenylacetylene.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Phenylacetylene (1.2 mmol, 122 mg)

  • ProPhenol/Me₂Zn catalytic system (as described in the literature)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (B1210297)

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ProPhenol ligand and dimethylzinc (B1204448) in anhydrous THF to form the catalyst system.

  • Cool the reaction mixture to the desired temperature (e.g., -5 to 0 °C).

  • Add benzaldehyde to the reaction mixture.

  • Slowly add phenylacetylene to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired propargyl alcohol.

Quantitative Data:

The following table summarizes representative yields for the ethynylation of various substituted benzaldehydes with phenylacetylene under optimized conditions.

AldehydeProductYield (%)
Benzaldehyde1,3-Diphenylprop-2-yn-1-ol87
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-ol80
4-Methylbenzaldehyde1-(p-Tolyl)-3-phenylprop-2-yn-1-ol75
3-Pyridinecarboxaldehyde1-(Pyridin-3-yl)-3-phenylprop-2-yn-1-ol72
3-Furancarboxaldehyde1-(Furan-3-yl)-3-phenylprop-2-yn-1-ol67
3-Thiophenecarboxaldehyde1-(Thiophen-3-yl)-3-phenylprop-2-yn-1-ol64

Data adapted from literature reports.

Protocol 2: Asymmetric Ethynylation of an Aliphatic Aldehyde

This protocol outlines a general procedure for the enantioselective addition of a terminal alkyne to an aliphatic aldehyde using a chiral zinc catalyst. This method, developed by Carreira and co-workers, is highly effective for a broad range of substrates.

Materials:

  • Aliphatic aldehyde (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Zinc triflate (Zn(OTf)₂) (1.1 mmol)

  • (+)-N-Methylephedrine (1.2 mmol)

  • Triethylamine (B128534) (Et₃N) (2.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (+)-N-methylephedrine and zinc triflate in anhydrous toluene.

  • Add triethylamine to the mixture and stir for 30 minutes at room temperature.

  • Add the terminal alkyne to the reaction mixture.

  • Add the aliphatic aldehyde and stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Quantitative Data for Asymmetric Ethynylation:

AldehydeAlkyneYield (%)ee (%)
CyclohexanecarbaldehydePhenylacetylene9581
2,6-DimethoxybenzaldehydeTrimethylsilylacetylene7997
2-FuraldehydeTrimethylsilylacetylene8184
2-MethoxybenzaldehydeMethoxyacetylene8684
2-MethoxybenzaldehydeEthyl propiolate9582

Data adapted from literature reports on dinuclear zinc-catalyzed alkynylation.[3]

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Anhydrous solvent Start->Reaction_Setup Reagent_Addition Reagent Addition: - Aldehyde/Ketone - Alkyne - Base/Catalyst Reaction_Setup->Reagent_Addition Reaction Stir at specified temperature Reagent_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench reaction Extract with organic solvent Monitoring->Workup Reaction complete Purification Dry organic layer Concentrate Column chromatography Workup->Purification Characterization Characterize product (NMR, IR, MS) Purification->Characterization End End Characterization->End

General experimental workflow for ethynylation reactions.

Applications in Drug Development and Natural Product Synthesis

The ethynylation of aldehydes and ketones is a pivotal reaction in the synthesis of numerous biologically active molecules.

  • Steroid Synthesis: The introduction of an ethynyl group at the C17 position of a steroid core is a crucial step in the synthesis of many oral contraceptives and other hormonal drugs. For example, the synthesis of norethindrone, a progestin, involves the ethynylation of an estrone (B1671321) derivative.

  • Prostaglandin Synthesis: Propargyl alcohols are key intermediates in the total synthesis of prostaglandins (B1171923), which are lipid compounds with diverse hormone-like effects. The Corey synthesis of prostaglandins utilizes a propargyl alcohol intermediate to construct the complex molecular architecture.

  • Antiviral Agents: The synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used to treat HIV, involves the addition of a cyclopropylacetylide to a trifluoromethyl ketone derivative.

Applications cluster_fields Fields of Application cluster_examples Specific Examples Ethynylation Ethynylation Drug_Development Drug Development Ethynylation->Drug_Development Natural_Product_Synthesis Natural Product Synthesis Ethynylation->Natural_Product_Synthesis Materials_Science Materials Science Ethynylation->Materials_Science Steroids Oral Contraceptives (e.g., Norethindrone) Drug_Development->Steroids Antivirals HIV Inhibitors (e.g., Efavirenz) Drug_Development->Antivirals Prostaglandins Prostaglandin F2α Natural_Product_Synthesis->Prostaglandins Polymers Conducting Polymers Materials_Science->Polymers

Applications of the ethynylation reaction.

Conclusion

The ethynylation of aldehydes and ketones remains a highly relevant and versatile transformation in modern organic synthesis. The development of new catalytic systems continues to expand the scope and utility of this reaction, enabling the efficient and selective synthesis of complex propargyl alcohols. The protocols and data presented herein provide a practical guide for researchers in academia and industry to effectively apply this powerful synthetic tool.

References

Application Notes and Protocols for Surface Functionalization with Ethynyl-Terminated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the functionalization of surfaces using ethynyl-terminated molecules. This approach offers a versatile platform for covalently attaching a wide array of molecules to various substrates, enabling advancements in fields ranging from materials science and electronics to biosensing and drug discovery.

Application Notes

The introduction of this compound groups onto a surface creates a reactive handle for subsequent modification, most notably through "click chemistry" reactions. This strategy is particularly valuable in research and drug development for several reasons:

  • Biocompatibility and Bioorthogonality: Reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) can be performed under mild, aqueous conditions, making them suitable for immobilizing sensitive biological molecules such as peptides, proteins, and nucleic acids.[1][2] These reactions are bioorthogonal, meaning they do not interfere with native biological processes.

  • High Specificity and Efficiency: Click chemistry is known for its high reaction yields and specificity, ensuring that the desired molecules are attached to the surface with minimal side products.[1][3] This is crucial for creating well-defined and reproducible surfaces for analytical applications.

  • Versatility in Surface Modification: A wide variety of molecules can be functionalized with an azide (B81097) group, allowing for the immobilization of small molecules, polymers, and complex biomolecules onto an this compound-terminated surface. This versatility is key for applications such as:

    • Biosensor Development: The covalent attachment of antibodies, enzymes, or DNA probes to sensor surfaces (e.g., gold electrodes, silicon nanowires) enables the specific detection of target analytes.[4][5][6]

    • Drug Screening and Discovery: Immobilizing drug targets (e.g., proteins) or candidate molecules on surfaces allows for high-throughput screening of interactions.[6] Late-stage functionalization of surfaces with potential drug candidates can accelerate the drug discovery process.

    • Cell Culture and Tissue Engineering: Modifying surfaces with cell-adhesive peptides or growth factors can be used to control cell attachment, proliferation, and differentiation.

The choice of substrate and functionalization method depends on the specific application. Common substrates include gold, silicon dioxide, and various polymers. The following sections provide detailed protocols for the most common methods of creating and utilizing this compound-terminated surfaces.

Experimental Protocols

Protocol 1: Formation of this compound-Terminated Self-Assembled Monolayers (SAMs) on Gold Surfaces

This protocol describes the formation of a self-assembled monolayer of an this compound-terminated alkanethiol on a gold substrate.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • This compound-terminated alkanethiol (e.g., 11-mercaptoundec-1-yne)

  • Anhydrous ethanol (B145695)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants.

    • Rinse the substrate thoroughly with DI water, followed by ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of the this compound-terminated alkanethiol in anhydrous ethanol.

    • Immerse the clean, dry gold substrate in the thiol solution.

    • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

    • Remove the substrate from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.

    • Dry the functionalized substrate under a stream of nitrogen gas.

    • The surface is now ready for subsequent "click" chemistry reactions.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an this compound-Terminated Surface

This protocol details the "clicking" of an azide-functionalized molecule onto the this compound-terminated surface prepared in Protocol 1.

Materials:

  • This compound-terminated surface (from Protocol 1)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Deionized (DI) water

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in DI water.

    • Prepare a 200 mM stock solution of the THPTA ligand in DI water.

    • Prepare a 100 mM stock solution of sodium ascorbate in DI water (prepare fresh).

    • Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO, water) at a concentration of 1-10 mM.

  • Click Reaction:

    • In a reaction vessel, place the this compound-functionalized substrate.

    • Prepare the reaction mixture by adding the following in order:

      • Buffer (e.g., PBS)

      • Azide-functionalized molecule solution (final concentration typically 10-100 µM)

      • CuSO₄ solution (final concentration 50-250 µM)

      • THPTA solution (to maintain a 5:1 ligand to copper ratio)

      • Freshly prepared sodium ascorbate solution (final concentration 1-5 mM)

    • Ensure the substrate is fully immersed in the reaction mixture.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • After the reaction, remove the substrate and rinse thoroughly with DI water, followed by ethanol.

    • Dry the surface under a stream of nitrogen gas.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on an this compound-Terminated Surface

This protocol describes a copper-free click reaction using a strained alkyne, which is particularly useful for biological applications where copper toxicity is a concern. For functionalizing an this compound-terminated surface, the molecule to be attached would need to contain a strained alkyne, and the surface would be functionalized with an azide. The reverse is also possible where the surface has the strained alkyne. The following protocol assumes an azide-functionalized surface reacting with a strained alkyne.

Materials:

  • Azide-functionalized surface

  • Strained alkyne-functionalized molecule of interest (e.g., a dibenzocyclooctyne (DBCO) derivative)

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Prepare the Strained Alkyne Solution:

    • Dissolve the strained alkyne-functionalized molecule in a suitable solvent (e.g., DMSO, PBS) to a final concentration of 10-100 µM.

  • SPAAC Reaction:

    • Immerse the azide-functionalized substrate in the strained alkyne solution.

    • Incubate for 1-12 hours at room temperature or 37°C. The reaction time will depend on the specific strained alkyne used.[2]

    • After incubation, remove the substrate and wash thoroughly with the reaction buffer, followed by DI water.

    • Dry the surface under a stream of nitrogen gas.

Data Presentation

The success of surface functionalization can be quantified using various surface analysis techniques.

Table 1: Quantitative Data from X-ray Photoelectron Spectroscopy (XPS) Analysis

Surface Functionalization StepElementAtomic Concentration (%)Surface Coverage (molecules/cm²)Reference
This compound-terminated SAM on GoldC 1s41.9Not specified[7]
N 1s7.6Not specified[7]
O 1s15.4Not specified[7]
S 2pNot specifiedNot specified
Au 4f33.6Not specified[7]
Azide-modified glassy carbonN 1sNot specified2 x 10¹³[3]
After CuAAC with ethynylferroceneFe 2pNot specified2 x 10¹³[3]

Table 2: Contact Angle Measurements for Different Functionalized Surfaces

SurfaceWater Contact Angle (°)InterpretationReference
Bare Gold~10-20HydrophilicGeneral Knowledge
This compound-terminated SAM on Gold80-90Hydrophobic[8]
PET film81 ± 0.1Hydrophobic[9]
PET film treated with TETA (10 min)59.5 ± 0.2More Hydrophilic[9]
PET film treated with TEPA (10 min)58.7 ± 0.4More Hydrophilic[9]
Bare Contact Lens67 ± 2.6Hydrophobic
Contact Lens with PDA coating62 ± 4.5Slightly more hydrophilic
Contact Lens with PDA and Peptoid47 ± 1.5More Hydrophilic

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_click Click Chemistry cluster_char Characterization Start Bare Substrate (e.g., Gold, SiO2) Clean Cleaning (e.g., Piranha, Plasma) Start->Clean Ethynyl_SAM Formation of this compound-Terminated SAM Clean->Ethynyl_SAM Click_Reaction CuAAC or SPAAC Reaction Ethynyl_SAM->Click_Reaction Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Click_Reaction Characterization Surface Analysis (XPS, AFM, Contact Angle) Click_Reaction->Characterization End Functionalized Surface Characterization->End click_chemistry_pathways cluster_products Functionalized Surface Ethynyl_Surface Surface-Ethyne CuAAC_Product Surface-Triazole-Molecule (1,4-regioisomer) Ethynyl_Surface->CuAAC_Product Cu(I) catalyst (e.g., CuSO4/NaAsc) SPAAC_Product Surface-Triazole-Molecule (mixture of regioisomers) Ethynyl_Surface->SPAAC_Product Strained Alkyne (Copper-free) Azide_Molecule N3-Molecule Azide_Molecule->CuAAC_Product Azide_Molecule->SPAAC_Product

References

Troubleshooting & Optimization

troubleshooting Sonogashira coupling with terminal ethynyl groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during Sonogashira coupling reactions involving terminal ethynyl groups, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My Sonogashira coupling reaction is not working or has a very low yield. What are the common causes and how can I fix it?

Low to no product yield is a frequent issue in Sonogashira coupling. A systematic troubleshooting approach is crucial for identifying the root cause. Key areas to investigate include the activity of the catalyst, the quality of reagents, and the reaction conditions.[1]

  • Catalyst and Ligand Integrity: The palladium catalyst and copper co-catalyst are central to the reaction's success.[1]

    • Palladium Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it needs to be reduced in situ to Pd(0). This reduction can be facilitated by the amine base or through homocoupling of the alkyne.[2] Ensure your palladium source is not degraded. If you observe the formation of palladium black, this indicates catalyst decomposition and can be promoted by solvents like THF.[2]

    • Copper Co-catalyst Issues: Copper(I) iodide (CuI) is sensitive to oxidation and can degrade over time. It is recommended to use a fresh batch of CuI.[1] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[3]

    • Ligand Selection: Phosphine ligands, like triphenylphosphine (B44618) (PPh₃), are commonly used. Ensure the ligand is appropriate for your specific substrates.

  • Reagent Quality and Reaction Environment: The purity of your starting materials and the reaction atmosphere are critical.

    • Purity of Aryl Halide and Alkyne: Impurities in the aryl/vinyl halide or the terminal alkyne can poison the catalyst. Ensure your starting materials are pure, and purify them if necessary.[1]

    • Anhydrous and Anaerobic Conditions: Sonogashira reactions are typically sensitive to oxygen, especially when a copper co-catalyst is used. Oxygen promotes the undesired Glaser-type homocoupling of the terminal alkyne.[1][3] It is essential to degas the solvent and run the reaction under an inert atmosphere, such as argon or nitrogen.[1] While the reaction is not overly sensitive to water, using dry solvents and bases can be beneficial, particularly for maintaining the activity of the copper catalyst.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.

    • Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne.[1] Ensure the base is dry and used in an appropriate excess.[1][4] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used.[3]

    • Solvent: The solvent must dissolve a variety of components, including the aryl halide, copper acetylide, and palladium complex.[5] Common solvents include amines (which can also act as the base), DMF, and THF.[3][6] The choice of solvent can influence the reaction rate and yield.[5]

    • Temperature: Sonogashira couplings are often run at mild temperatures, from room temperature to around 50°C.[3][4] Higher temperatures can sometimes be required for less reactive substrates but may also lead to side reactions.[7]

I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

The formation of a 1,3-diyne (homocoupling product) is a common side reaction, particularly in the presence of a copper co-catalyst and oxygen.[3][8]

  • Strict Exclusion of Oxygen: The primary cause of Glaser coupling is the oxidation of the copper acetylide intermediate. Running the reaction under a strictly inert atmosphere (nitrogen or argon) is crucial to minimize this side reaction.[1][3]

  • Copper-Free Conditions: To completely avoid copper-mediated homocoupling, consider using a copper-free Sonogashira protocol.[3] These methods have been developed to circumvent the issue of alkyne dimerization.[3]

  • Hydrogen Atmosphere: It has been reported that conducting the reaction under a diluted hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce the amount of homocoupling product to as low as 2%.[9]

My reaction is sluggish or stalls. What can I do to improve the reaction rate?

Several factors can contribute to a slow reaction.

  • Reactivity of the Halide: The reactivity of the aryl or vinyl halide is a key factor. The general reactivity order is I > OTf > Br >> Cl.[3] If you are using a less reactive bromide or chloride, you may need to use more forcing conditions (higher temperature, more active catalyst system).

  • Catalyst Loading: Increasing the catalyst loading of both the palladium and copper catalysts can sometimes improve the reaction rate. However, simply adding more catalyst is not always the optimal solution and can lead to increased side reactions.[2]

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also lead to catalyst decomposition and an increase in side products.[7]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.[5] Experiment with different solvents to find the optimal one for your specific substrates.

Quantitative Data Summary

For successful Sonogashira coupling, the stoichiometry of the reagents is critical. The following tables provide general guidelines for reaction conditions.

Component Typical Molar Equivalents (relative to halide) Notes
Terminal Alkyne 1.0 - 1.5A slight excess of the alkyne is often used.
Palladium Catalyst 0.01 - 0.05 (1-5 mol%)Lower loadings (down to 0.025 mol%) can be achieved with highly active catalysts or reactive substrates.[4]
Copper(I) Co-catalyst 0.01 - 0.1 (1-10 mol%)The amount can be varied, but it is typically used in catalytic amounts.
Amine Base 2.0 - 10.0A significant excess is generally required to act as a base and often as a solvent or co-solvent.[4]
Parameter Typical Range Notes
Temperature Room Temperature - 80°CMilder temperatures are generally preferred to minimize side reactions.[3][4] Less reactive halides may require higher temperatures.
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC, GC, or LC-MS.

Key Experimental Protocols

General Procedure for a Standard Sonogashira Coupling Reaction

  • Preparation: To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the terminal alkyne (1.2 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.), and the copper(I) iodide (0.04 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or the desired temperature. Monitor the reaction progress by an appropriate analytical technique (TLC, GC, or LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica (B1680970) gel.

Visualizing Workflows and Relationships

To aid in troubleshooting and understanding the reaction, the following diagrams illustrate key processes and relationships.

Sonogashira_Troubleshooting_Workflow start Low or No Product Yield catalyst_check Check Catalyst System (Pd and Cu) start->catalyst_check reagent_check Verify Reagent Quality and Reaction Environment start->reagent_check condition_check Optimize Reaction Conditions start->condition_check catalyst_active Is Pd catalyst active? Is CuI fresh? catalyst_check->catalyst_active reagent_pure Are aryl halide and alkyne pure? reagent_check->reagent_pure base_solvent_temp Are base, solvent, and temperature appropriate? condition_check->base_solvent_temp replace_catalyst Replace catalyst and/or CuI catalyst_active->replace_catalyst No success Successful Reaction catalyst_active->success Yes inert_atm Is the reaction under inert atmosphere? reagent_pure->inert_atm Yes purify_reagents Purify starting materials reagent_pure->purify_reagents No degas_setup Degas solvent and ensure inert setup inert_atm->degas_setup No inert_atm->success Yes adjust_conditions Adjust base, solvent, or temperature base_solvent_temp->adjust_conditions No base_solvent_temp->success Yes

Caption: A troubleshooting workflow for low-yield Sonogashira reactions.

Sonogashira_Reaction_Components cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions Aryl/Vinyl Halide Aryl/Vinyl Halide Product Product Aryl/Vinyl Halide->Product C(sp2)-X Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product C(sp)-H Palladium Catalyst Palladium Catalyst Palladium Catalyst->Product facilitates C-C bond formation Copper(I) Co-catalyst Copper(I) Co-catalyst Copper(I) Co-catalyst->Product activates alkyne Ligand Ligand Ligand->Palladium Catalyst stabilizes Base Base Base->Product deprotonates alkyne Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

Caption: Key components and their roles in the Sonogashira coupling reaction.

References

Technical Support Center: Enhancing Selectivity in Ethynyl Group Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving high selectivity in reactions involving the ethynyl group, with a focus on Sonogashira coupling, Glaser coupling, and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Guides & FAQs

This section is designed to help you diagnose and resolve common issues encountered during your experiments.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. However, achieving high selectivity can be challenging due to side reactions, most notably Glaser-Hay homocoupling of the alkyne.

Frequently Asked Questions (FAQs):

  • Q1: My Sonogashira reaction is resulting in a low yield of the desired cross-coupled product and a significant amount of alkyne homocoupling (Glaser coupling). What are the primary causes and how can I minimize this?

    • A1: The primary cause of Glaser homocoupling is the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate. To minimize this side reaction, it is crucial to maintain strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents (e.g., through freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and running the reaction under an inert atmosphere. Additionally, using a copper-free Sonogashira protocol can eliminate this side reaction entirely, although this may require more active palladium catalyst systems and potentially higher reaction temperatures.

  • Q2: I am observing a black precipitate in my reaction, and the reaction has stalled. What is this precipitate and what can I do?

    • A2: The black precipitate is likely "palladium black," which is formed from the decomposition and agglomeration of the palladium catalyst. This deactivates the catalyst and halts the reaction. Catalyst decomposition can be caused by impurities in the reagents or solvent, or suboptimal reaction temperatures. To prevent this, ensure you are using high-purity reagents and anhydrous solvents. The choice of phosphine (B1218219) ligand is also critical for stabilizing the palladium catalyst. For less reactive aryl halides, using bulkier, electron-rich phosphine ligands can be beneficial. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some cases.

  • Q3: My reaction is not proceeding to completion, even after an extended reaction time. What factors should I investigate?

    • A3: Incomplete conversion can be due to several factors. The reactivity of the aryl halide is a key consideration, with the general trend being I > OTf > Br >> Cl. For less reactive halides like bromides and especially chlorides, higher temperatures and a more active catalyst system are often necessary. The choice of base is also crucial; while amine bases like triethylamine (B128534) are common, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ may be required for challenging substrates. The solvent can also play a significant role, with polar aprotic solvents like DMF or DMSO sometimes proving more effective than less polar options like toluene (B28343) or THF.

  • Q4: Can I selectively couple one halide in the presence of another on the same molecule?

    • A4: Yes, selective coupling is possible by leveraging the differential reactivity of the halides. For instance, an aryl iodide can be selectively coupled in the presence of an aryl bromide by conducting the reaction at room temperature, as the C-Br bond is less reactive and typically requires heating for oxidative addition to the palladium center.

Logical Workflow for Troubleshooting Low Yield in Sonogashira Coupling:

Start Low Yield or No Reaction Check_Catalyst Is the Pd catalyst active? Is the Cu(I) co-catalyst fresh? Start->Check_Catalyst Check_Conditions Are conditions strictly anaerobic and anhydrous? Start->Check_Conditions Check_Reagents Are aryl halide and alkyne pure? Start->Check_Reagents Check_Parameters Are reaction parameters (base, solvent, temp) optimal? Start->Check_Parameters Solution_Catalyst Use fresh, high-purity catalysts. Consider different phosphine ligands. Check_Catalyst->Solution_Catalyst Solution_Conditions Thoroughly degas all reagents and solvents. Run under Ar or N2. Check_Conditions->Solution_Conditions Solution_Reagents Purify starting materials. Check for impurities. Check_Reagents->Solution_Reagents Solution_Parameters Screen different bases, solvents, and temperatures. Increase temperature for less reactive halides. Check_Parameters->Solution_Parameters Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_Alkyne R1-Pd(II)L2-C≡CR2 Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Product R1-C≡CR2 RedElim->Product Alkyne H-C≡CR2 Cu_Acetylide Cu(I)-C≡CR2 Alkyne->Cu_Acetylide + Cu(I)X, Base CuI Cu(I)X Base Base Cu_Acetylide->Transmetal Aryl_Halide R1-X Aryl_Halide->OxAdd Glaser_Hay_Mechanism Alkyne 2 R-C≡C-H Deprotonation Deprotonation (Base) Alkyne->Deprotonation Cu_Acetylide 2 [R-C≡C-Cu(I)] Deprotonation->Cu_Acetylide + 2 Cu(I) Oxidative_Coupling Oxidative Coupling Cu_Acetylide->Oxidative_Coupling Diyne R-C≡C-C≡C-R Oxidative_Coupling->Diyne Cu0 2 Cu(0) Oxidative_Coupling->Cu0 Reoxidation Reoxidation (O2) Cu0->Reoxidation CuI 2 Cu(I) Reoxidation->CuI CuI->Deprotonation CuAAC_Mechanism Alkyne R1-C≡C-H Cu_Acetylide [R1-C≡C-Cu(I)] Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Coordination Coordination of Azide Azide->Coordination CuI Cu(I) Cu_Acetylide->Coordination Intermediate [Cu(I)-acetylide-azide complex] Coordination->Intermediate Cycloaddition Cycloaddition Intermediate->Cycloaddition Cu_Triazolide Copper Triazolide Cycloaddition->Cu_Triazolide Protonolysis Protonolysis Cu_Triazolide->Protonolysis Protonolysis->CuI Regenerated Product 1,4-Disubstituted 1,2,3-Triazole Protonolysis->Product

preventing hydration of ethynyl side chains during oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering hydration of ethynyl side chains during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound side chain hydration and why is it a problem?

A1: During the chemical synthesis of oligonucleotides containing this compound-modified nucleobases (e.g., 5-ethynyl-dC, 5-ethynyl-dU, or 7-ethynyl-7-deaza-dG), the terminal alkyne group can react with water in a process called hydration. This side reaction converts the desired this compound group into an undesirable acetyl group.[1][2][3][4] This modification alters the structure of your oligonucleotide, which can interfere with subsequent applications like "click" chemistry reactions.

Q2: When does this hydration side reaction occur?

A2: The hydration of the this compound side chain can happen during both the solid-phase synthesis cycle and, more significantly, during the final deprotection and workup steps.[1][2][3][4] The reaction is facilitated by the acidic and basic conditions used throughout the standard phosphoramidite (B1245037) chemistry workflow.[1][2][3][4] The susceptibility of the this compound group to hydration is also dependent on the specific nucleobase it is attached to.[1][2][3][4]

Q3: How can I detect if my this compound-modified oligonucleotide has been hydrated?

A3: The most common method for detecting the acetyl side product is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. You will observe a mass increase corresponding to the addition of a water molecule (H₂O, +18 Da) for each hydrated this compound group. For more detailed analysis, enzymatic hydrolysis of the oligonucleotide followed by High-Performance Liquid Chromatography (HPLC) can be used to identify the modified nucleosides.[1][2][3][4]

Q4: What is the recommended method to prevent this compound side chain hydration?

A4: The most effective strategy to prevent this side reaction is to use a protecting group on the this compound moiety. The triisopropylsilyl (TIPS) group is a well-established protecting group for this purpose.[1][2][3][4] TIPS-protected this compound-modified phosphoramidites are commercially available and are stable throughout the oligonucleotide synthesis and standard deprotection conditions. The TIPS group is then selectively removed post-synthesis in a separate deprotection step.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue Potential Cause Recommended Solution
Mass spectrum (MALDI-TOF) shows a peak at +18 Da higher than the expected mass for the this compound-modified oligonucleotide. Hydration of the this compound side chain to an acetyl group.1. Use TIPS-protected phosphoramidites: For future syntheses, utilize phosphoramidites where the this compound group is protected with a triisopropylsilyl (TIPS) group.[1][2][3][4] 2. Optimize Deprotection: If not using a protecting group, minimize exposure to harsh acidic or basic conditions during workup. However, this is often not sufficient to completely prevent hydration.
Poor yield in subsequent "click" chemistry reactions with the this compound-modified oligonucleotide. A significant portion of the this compound groups have been converted to acetyl groups, which are not reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.1. Confirm Hydration: Analyze the oligonucleotide by mass spectrometry to confirm the presence of the acetylated side product. 2. Re-synthesize with Protection: The most reliable solution is to re-synthesize the oligonucleotide using TIPS-protected phosphoramidites to ensure the integrity of the alkyne functionality.[2]
Partial cleavage of the TIPS protecting group is observed during ammonia (B1221849) deprotection. This can occur with certain nucleobases, such as dC, under rigorous deprotection conditions (e.g., elevated temperature).[4]1. Milder Deprotection: If possible, use milder deprotection conditions with concentrated aqueous ammonia at room temperature. 2. Proceed to Desilylation: Even with partial cleavage, the subsequent fluoride (B91410) treatment will remove all TIPS groups. The final product will be a mix of the desired this compound oligonucleotide and the acetylated version. Purification may be required to isolate the pure, non-hydrated product.

Experimental Protocols

Protocol: Synthesis of this compound-Modified Oligonucleotides using TIPS Protection

This protocol outlines the general steps for synthesizing an this compound-modified oligonucleotide using a TIPS-protected phosphoramidite, followed by deprotection.

  • Solid-Phase Synthesis:

    • Perform the automated solid-phase oligonucleotide synthesis on a DNA synthesizer using standard phosphoramidite chemistry cycles.

    • For the coupling step at the desired position, use the appropriate TIPS-protected this compound-modified phosphoramidite (e.g., 5'-(4,4'-Dimethoxytrityl)-5-(triisopropylsilyl-ethynyl)-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite).

    • Standard coupling, capping, and oxidation steps are used.

  • Standard Deprotection (Base and Phosphate (B84403) Protecting Groups):

    • After completion of the synthesis, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using concentrated aqueous ammonia or other standard deprotection reagents as you would for a non-modified oligonucleotide.

    • The TIPS group is stable under these conditions.[4]

  • TIPS Group Deprotection (Desilylation):

    • After removing the ammonia and drying the oligonucleotide, re-dissolve the crude, TIPS-protected oligonucleotide in a suitable solvent (e.g., anhydrous Dimethylformamide or a mixture of organic solvents).

    • Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) to the oligonucleotide solution. The final concentration of TBAF should be approximately 1M.

    • Incubate the reaction at room temperature. The reaction time will vary depending on the sequence and number of TIPS groups but is typically several hours. Monitor the reaction by HPLC or mass spectrometry if possible.

    • Upon completion, quench the reaction and desalt the oligonucleotide using standard techniques such as ethanol (B145695) precipitation or a size-exclusion column to obtain the final, pure this compound-modified oligonucleotide.

Visualizations

Hydration_Mechanism cluster_start Starting Material cluster_reagents Conditions cluster_product Side Product Oligo_this compound Oligonucleotide-Ethynyl Oligo_Acetyl Oligonucleotide-Acetyl Oligo_this compound->Oligo_Acetyl Hydration Conditions H₂O (Acidic/Basic Conditions) Conditions->Oligo_Acetyl

Caption: Mechanism of this compound side chain hydration to an acetyl group.

Prevention_Workflow Start Start: Need this compound-Oligo Phosphoramidite Use TIPS-Protected This compound Phosphoramidite Start->Phosphoramidite Synthesis Standard Solid-Phase Oligonucleotide Synthesis Phosphoramidite->Synthesis Deprotection1 Standard Deprotection (e.g., NH₄OH) Synthesis->Deprotection1 Desilylation TIPS Group Removal (e.g., TBAF) Deprotection1->Desilylation Purification Desalting / Purification Desilylation->Purification End End: Pure this compound-Oligo Purification->End

Caption: Workflow for preventing hydration using TIPS protection.

Troubleshooting_Flow Start Problem: Poor 'Click' Reaction Yield or +18 Da Mass Shift Check_Mass Analyze Oligo by Mass Spectrometry Start->Check_Mass Mass_Shift_Present Is +18 Da Peak Present? Check_Mass->Mass_Shift_Present Hydration_Confirmed Conclusion: This compound Hydration Occurred Mass_Shift_Present->Hydration_Confirmed  Yes No_Mass_Shift Other Issue: Check 'Click' Reaction Conditions or Reagents Mass_Shift_Present->No_Mass_Shift  No Solution Solution: Re-synthesize Oligo using TIPS-Protected Phosphoramidite Hydration_Confirmed->Solution

References

Technical Support Center: Minimizing Cross-Reactivity of Ethynyl-Based Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethynyl-based chemical probes. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize cross-reactivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cross-reactivity and off-target effects with this compound-based chemical probes?

A1: Cross-reactivity in this compound-based probes can stem from several factors:

  • Intrinsic Reactivity of the Probe: The chemical structure of the probe itself, beyond the this compound group, can have inherent affinities for off-target biomolecules.

  • "Click" Chemistry Side Reactions: The popular Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can have side reactions. For instance, the copper catalyst can promote the reaction of the alkyne with free thiols on proteins, particularly cysteine residues, leading to false positives[1][2].

  • Hydrophobic and Electrostatic Interactions: Probes with significant hydrophobic regions or charged moieties can non-specifically associate with proteins and cellular membranes.

  • Probe Aggregation: Poorly soluble probes can form aggregates that trap proteins non-specifically.

  • High Probe Concentration: Using an excessively high concentration of the probe increases the likelihood of low-affinity, non-specific binding.

Q2: How does the design of an this compound-based probe influence its specificity?

A2: The design of the probe is critical in determining its specificity:

  • Linker Length and Flexibility: The linker connecting the reactive group (this compound) to the reporter tag can significantly impact binding affinity and specificity. A linker that is too short or too rigid may prevent the probe from accessing its target, while an overly long or flexible linker might allow it to bind to unintended off-targets[3][4]. The optimal linker length and composition are target-dependent and often require empirical testing[3][4].

  • Reporter Tag: The choice of reporter tag (e.g., fluorophore, biotin) can influence the probe's solubility and potential for non-specific interactions. Bulky or hydrophobic tags may increase the likelihood of off-target binding.

  • Reactive Group: While the this compound group is the bioorthogonal handle, the rest of the molecule dictates the primary interaction with the target. The choice of the "warhead" or binding moiety is paramount for on-target specificity.

Q3: What are negative controls and why are they important for validating probe specificity?

A3: A negative control is a molecule that is structurally very similar to the chemical probe but is inactive against the intended target[5][6][7]. It is a critical tool to differentiate on-target effects from off-target and non-specific effects[6][7]. If the probe elicits a biological response that the negative control does not, it provides stronger evidence that the observed effect is due to the engagement of the intended target. However, it's important to note that a negative control may not share all the same off-targets as the active probe, so results should be interpreted with caution[6][7][8][9].

Q4: What are some common off-target amino acids for this compound-based probes?

A4: Besides the intended target, certain amino acids are more prone to reacting with this compound-based probes, particularly under click chemistry conditions. Cysteine is a common off-target due to the high nucleophilicity of its thiol group, which can react with the alkyne in the presence of a copper catalyst[1][2]. Other nucleophilic residues such as lysine, histidine, serine, and tyrosine can also be potential off-targets depending on the probe's structure and the experimental conditions[10].

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound-based chemical probes.

Problem Possible Causes Solutions
High background or non-specific binding in imaging or pull-down experiments. 1. Suboptimal blocking: Inadequate blocking of non-specific binding sites. 2. Excess probe concentration: Using a higher concentration of the probe than necessary. 3. Insufficient washing: Inefficient removal of unbound probe. 4. Probe aggregation: Poor solubility of the probe leading to aggregates. 5. Hydrophobic or electrostatic interactions: The probe's chemical properties promote non-specific binding.1. Optimize the blocking step by increasing incubation time or trying different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk). 2. Titrate the probe to determine the lowest effective concentration. 3. Increase the number and duration of wash steps. Consider adding a mild detergent (e.g., Tween-20) to the wash buffer. 4. Centrifuge the probe solution before use to pellet aggregates. Consider using a more soluble probe analog if available. 5. Adjust the salt concentration or pH of the buffers to minimize electrostatic and hydrophobic interactions.
Observed off-target labeling, particularly of cysteine residues. 1. Copper-catalyzed side reactions: The Cu(I) catalyst in CuAAC can promote the reaction of the alkyne with free thiols. 2. Intrinsic reactivity of the probe: The probe's "warhead" may have an affinity for cysteine or other nucleophilic residues.1. Use a copper-chelating ligand like TBTA or THPTA to minimize copper-mediated side reactions. Consider using copper-free click chemistry (SPAAC) if compatible with your experimental design. 2. Perform a competitive labeling experiment with a known cysteine-reactive probe to confirm off-target binding. If possible, redesign the probe to reduce its reactivity towards nucleophiles.
Low or no signal from the on-target interaction. 1. Inefficient "click" reaction: Suboptimal concentrations of copper, reducing agent, or ligand. 2. Probe instability: The probe may be degrading under the experimental conditions. 3. Low target abundance: The target protein may be present at very low levels. 4. Steric hindrance: The this compound group on the probe may not be accessible for the click reaction when bound to the target.1. Optimize the concentrations of all click chemistry reagents. Ensure the reducing agent (e.g., sodium ascorbate) is fresh. 2. Check the stability of your probe under your experimental conditions. 3. Increase the amount of starting material (e.g., cell lysate) if possible. 4. Consider synthesizing a new probe with a longer or more flexible linker.
Inconsistent results between experiments. 1. Variability in reagent preparation: Inconsistent concentrations of probes, click chemistry reagents, or buffers. 2. Differences in incubation times or temperatures. 3. Cell passage number and confluency: For cell-based assays, variations in cell state can affect results.1. Prepare fresh reagents for each experiment and use calibrated pipettes. 2. Strictly adhere to the established protocol for all incubation steps. 3. Standardize cell culture conditions, including passage number and confluency at the time of the experiment.

Quantitative Data on Probe Selectivity

The selectivity of a chemical probe is a critical parameter. One of the gold-standard methods for quantitatively assessing proteome-wide selectivity is Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) [11][12]. This technique allows for the direct comparison of the reactivity of a probe across thousands of proteins in a complex biological sample.

The table below summarizes representative selectivity data for different classes of reactive probes, highlighting the percentage of labeling observed for the target amino acid versus off-targets.

Probe Type Reactive Group Primary Target Amino Acid Selectivity for Primary Target Common Off-Targets
Iodoacetamide-alkyne (IA-alkyne) IodoacetamideCysteine>90%Lysine, Histidine
Propiolamide-alkyne Michael AcceptorCysteine~95%-
Ethynylbenzaldehyde-alkyne (EBA-alkyne) AldehydeLysine~81%N-terminus
Sulfonyl Fluoride-alkyne Sulfonyl FluorideTyrosine, SerineVariableCysteine, Lysine

This table is a generalized representation based on findings from chemoproteomic studies. Actual selectivity can vary depending on the specific probe structure and experimental conditions.

Experimental Protocols

Protocol 1: General Workflow for Minimizing Non-Specific Binding in Cell-Based Assays

This protocol provides a general framework for reducing background signal in cell imaging or pull-down experiments.

  • Cell Preparation: Culture and treat cells as required for your experiment.

  • Fixation and Permeabilization: Fix and permeabilize cells using a protocol appropriate for your target and cell type.

  • Blocking: Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to block non-specific binding sites.

  • Probe Incubation: Incubate cells with the this compound-based probe at a pre-optimized concentration for 1-2 hours at room temperature.

  • Washing: Wash cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each to remove unbound probe.

  • Click Chemistry Reaction: Perform the CuAAC or SPAAC reaction according to your established protocol.

  • Final Washes: Wash cells three times with PBST to remove excess click chemistry reagents.

  • Downstream Analysis: Proceed with imaging, affinity purification, or other downstream analyses.

Protocol 2: Competitive Binding Assay to Assess Probe Specificity

This assay helps determine if your probe binds to its intended target specifically.

  • Prepare Lysates: Prepare cell or tissue lysates containing the target protein.

  • Pre-incubation with Competitor: In a set of tubes, pre-incubate the lysate with an excess of a known, unlabeled ligand for the target protein for 30 minutes at 4°C. In a control set of tubes, add vehicle (e.g., DMSO).

  • Probe Addition: Add the this compound-based probe to all tubes at its optimal concentration.

  • Incubation: Incubate for 1 hour at 4°C to allow for probe binding.

  • Click Chemistry and Enrichment: Perform the click reaction to attach a reporter tag (e.g., biotin) and then enrich the probe-labeled proteins using streptavidin beads.

  • Analysis: Analyze the enriched proteins by western blot or mass spectrometry. A significant reduction in the signal from the target protein in the competitor-treated samples indicates specific binding of the probe.

Visualizing Workflows and Concepts

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to minimizing the cross-reactivity of this compound-based chemical probes.

experimental_workflow cluster_prep Sample Preparation cluster_binding Binding & Labeling cluster_analysis Analysis lysate Cell/Tissue Lysate incubation Incubation lysate->incubation probe This compound Probe probe->incubation competitor Unlabeled Competitor (Optional) competitor->incubation click_reaction Click Reaction (e.g., CuAAC) incubation->click_reaction enrichment Affinity Enrichment click_reaction->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Workflow for a competitive binding experiment.

probe_design_logic cluster_factors Probe Design Factors cluster_issues Potential Issues specificity High Specificity cross_reactivity High Cross-Reactivity warhead Optimal Warhead warhead->specificity linker Optimal Linker linker->specificity tag Appropriate Tag tag->specificity poor_warhead Non-selective Warhead poor_warhead->cross_reactivity bad_linker Suboptimal Linker bad_linker->cross_reactivity bad_tag Bulky/Hydrophobic Tag bad_tag->cross_reactivity

Influence of probe design on specificity.

isoTOP_ABPP_workflow cluster_samples Sample Treatment cluster_labeling Labeling & Click Reaction cluster_processing Enrichment & Digestion cluster_analysis MS Analysis control Control Proteome probe_label Label with IA-alkyne control->probe_label treated Treated Proteome treated->probe_label click_light Click with 'Light' Tag probe_label->click_light Control click_heavy Click with 'Heavy' Tag probe_label->click_heavy Treated combine Combine Samples click_light->combine click_heavy->combine enrich Enrich on Streptavidin combine->enrich digest On-bead Digestion enrich->digest lcms LC-MS/MS digest->lcms quantify Quantify Light/Heavy Ratios lcms->quantify

isoTOP-ABPP workflow for quantitative selectivity profiling.

References

Technical Support Center: Catalyst Selection for Efficient Ethynylation of Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient ethynylation of formaldehyde (B43269).

Frequently Asked Questions (FAQs)

Q1: What is the catalytically active species in the ethynylation of formaldehyde?

A1: The widely accepted catalytically active species is cuprous acetylide (Cu₂C₂).[1][2] This species is typically not used directly but is formed in situ from a copper-based pre-catalyst under reaction conditions.[1][3] The process involves the reduction of Cu²⁺ from the pre-catalyst (e.g., CuO) to Cu⁺ by formaldehyde, which then reacts with acetylene (B1199291) to form the active cuprous acetylide.[3][4][5]

Q2: What is the primary role of copper (Cu) in the catalyst?

A2: Copper is the central active component. Specifically, Cu⁺ species are considered the active centers for the reaction.[6][7] During the reaction, acetylene coordinates with Cu⁺, which facilitates the nucleophilic attack of the acetylenic carbon on the carbonyl carbon of formaldehyde.[1][8] The goal of catalyst design is often to maximize the exposure and stability of these Cu⁺ sites.[6]

Q3: Why are promoters like Bismuth (Bi) and Magnesium (Mg) often added to copper catalysts?

A3: Promoters are crucial for enhancing catalyst activity, selectivity, and stability.

  • Bismuth (Bi): The addition of bismuth oxide (Bi₂O₃) is known to inhibit the over-reduction of the active Cu⁺ species to inactive metallic copper (Cu⁰), thereby preventing a common deactivation pathway and extending the catalyst's lifespan.[5][9]

  • Magnesium (Mg): The introduction of magnesium oxide (MgO) provides basic sites on the catalyst surface.[5][9] These basic sites facilitate the activation of acetylene by promoting the dissociation of the terminal C-H bond, which enhances the overall reaction rate and catalyst stability.[6][10]

Q4: What is the general reaction mechanism for the ethynylation of formaldehyde?

A4: The ethynylation of formaldehyde is a consecutive reaction that proceeds in two main steps. First, one molecule of acetylene reacts with one molecule of formaldehyde to produce propargyl alcohol (PA). Subsequently, the propargyl alcohol reacts with a second molecule of formaldehyde to yield the final product, 1,4-butynediol (BYD).[11][12] The most favorable pathway involves the direct addition of acetylene to formaldehyde.[11][12]

Troubleshooting Guide

Q1: My catalyst is deactivating rapidly. What are the common causes and how can I address them?

A1: Rapid catalyst deactivation is a frequent issue. The primary causes include:

  • Over-reduction of Active Species: The active Cu⁺ species can be reduced to inactive metallic Cu⁰.

    • Solution: Incorporate a promoter like bismuth oxide (Bi₂O₃) into your catalyst formulation. Bismuth helps to stabilize the Cu⁺ oxidation state.[5][9]

  • Polyacetylene Formation: Acidic sites on the catalyst support can promote the polymerization of acetylene, which forms a layer of polyacetylene on the surface, blocking active sites.[6][7]

    • Solution: Avoid using highly acidic supports. For instance, catalysts with Al₂O₃ have been shown to promote polyacetylene formation due to their acidity.[6][7] Consider using supports with neutral or basic properties, or add basic promoters like MgO.[5][6]

  • Active Phase Aggregation: At reaction temperatures, small catalyst particles can migrate and aggregate into larger, less active particles.

    • Solution: Utilize a high-surface-area support like silica (B1680970) (SiO₂) to improve the dispersion of the active copper phase.[5][13] Stronger interactions between the copper species and the support can also prevent aggregation.[5]

Q2: The selectivity towards 1,4-butynediol (BYD) is low. How can I improve it?

A2: Low selectivity often means that the reaction is stopping at the intermediate propargyl alcohol (PA) or that side reactions are occurring.

  • Check Reaction Stoichiometry: Ensure an appropriate molar ratio of formaldehyde to acetylene is used to drive the reaction towards the formation of BYD.

  • Optimize Reaction Conditions: Temperature and pressure play a significant role. Increasing the reaction time or temperature may promote the conversion of PA to BYD, but excessively high temperatures can lead to side reactions and catalyst deactivation.

  • Catalyst Surface Properties: The acid-base properties of the catalyst are critical. Abundant basic sites, provided by promoters like MgO, can facilitate the adsorption and activation of formaldehyde and acetylene, potentially improving selectivity for BYD.[1][3]

Q3: My formaldehyde conversion rate is lower than expected. What factors should I investigate?

A3: Low conversion can stem from several issues related to the catalyst's intrinsic activity or the reaction setup.

  • Insufficient Active Sites: The concentration of exposed Cu⁺ sites on the catalyst surface is a key factor.[6]

    • Solution: Ensure your catalyst synthesis method provides high dispersion of the copper species. Techniques like co-precipitation or using high-surface-area supports can increase the number of available active sites.[1][13]

  • Catalyst Activation: The in situ formation of the active cuprous acetylide phase is critical.

    • Solution: Review your catalyst activation procedure. The pre-catalyst must be effectively reduced to form Cu⁺ under the reaction conditions. The rate of formation and dispersion of Cu₂C₂ directly impacts the reaction rate.[1][2]

  • Mass Transfer Limitations: In a slurry reactor, diffusion of reactants to the catalyst surface can be a limiting factor.

    • Solution: Ensure adequate stirring to minimize mass transfer limitations and keep the catalyst particles suspended.

Quantitative Data on Catalyst Performance

The table below summarizes performance data for various catalysts used in the ethynylation of formaldehyde, providing a basis for comparison.

Catalyst CompositionSupportFormaldehyde Conversion (%)1,4-Butynediol (BYD) Selectivity / Yield (%)Key FindingsReference(s)
CuO–Bi₂O₃/MgAl₂O₄MgAl₂O₄97%80% SelectivitySpinel support phase enhanced acid-base properties and prevented CuO aggregation.[1][3]
CuO-MgO (Cu₀.₈₄Mg₀.₁₆)None (co-precipitated)-94% Yield (initial)MgO provided basic sites, facilitating acetylene dissociation and enhancing nucleophilic attack. Showed good stability, with yield decreasing to 82% after 8 cycles.[6][10]
CuO-Al₂O₃ (Cu₀.₈₄Al₀.₁₆)None (co-precipitated)-66% Yield (initial)Deactivated rapidly (yield dropped to 10% after 6 cycles) due to polyacetylene formation on acidic sites.[6][7]
HKUST/SiO₂-350SiO₂-60.3% YieldMOF-derived catalyst with high copper dispersion and stable porous structure showed excellent stability over 6 cycles.[13][14]
30Cu6Ce/0.6Si@TiHollow Si@Ti Core-Shell-79% Yield, 96% SelectivityCore-shell structure and Cu-Ce interaction improved the stability of the active Cu₂C₂ species.[15]

Experimental Protocols

1. Catalyst Synthesis: Co-precipitation Method for CuO-MgO Catalyst

This protocol is a generalized procedure based on methodologies described in the literature.[6][10]

  • Precursor Solution: Prepare an aqueous solution of copper nitrate (B79036) (Cu(NO₃)₂) and magnesium nitrate (Mg(NO₃)₂) with the desired molar ratio (e.g., 0.84:0.16).

  • Precipitation: Heat the solution to 60-80°C with vigorous stirring. Slowly add a precipitating agent, such as a sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) solution, dropwise until the pH reaches a stable value of 9-10.

  • Aging: Continue stirring the resulting slurry at the same temperature for 1-2 hours to allow for crystal growth and aging.

  • Washing: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH ≈ 7). This step is crucial to remove residual ions (e.g., Na⁺, NO₃⁻).

  • Drying: Dry the filter cake in an oven at 100-120°C overnight.

  • Calcination: Calcine the dried powder in a muffle furnace in air. A typical procedure involves ramping the temperature to 400-500°C and holding it for 3-5 hours. The resulting material is the CuO-MgO pre-catalyst.

2. Catalytic Ethynylation Reaction in a Slurry Reactor

This protocol outlines a typical experimental setup for evaluating catalyst performance.[5][6][7]

  • Reactor Setup: Place the desired amount of catalyst (e.g., 2.5 g) and an aqueous formaldehyde solution (e.g., 35 vol%, 50 mL) into a three-neck flask or a suitable slurry reactor equipped with a condenser, a gas inlet, and a mechanical stirrer.

  • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen (N₂) to remove air.

  • Heating: Heat the slurry to the desired reaction temperature (e.g., 90°C) with constant stirring.

  • Reaction Initiation: Introduce a continuous flow of acetylene (C₂H₂) gas into the reactor through the gas inlet. Maintain a constant flow rate.

  • Reaction Monitoring: Take liquid samples periodically. Analyze the samples using Gas Chromatography (GC) to determine the concentration of formaldehyde, propargyl alcohol, and 1,4-butynediol, allowing for the calculation of conversion and selectivity over time.

  • Termination: After the desired reaction time (e.g., 6-24 hours), stop the acetylene flow, turn off the heating, and allow the reactor to cool to room temperature under a nitrogen atmosphere.

Visualizations

Ethynylation_Pathway Reaction Pathway for Formaldehyde Ethynylation cluster_0 Step 1 cluster_1 Step 2 A Acetylene (HC≡CH) C Propargyl Alcohol (PA) A->C + HCHO (on Catalyst) B Formaldehyde (HCHO) B->C + HCHO (on Catalyst) D 1,4-Butynediol (BYD) C->D + HCHO (on Catalyst) Catalyst_Deactivation_Troubleshooting Troubleshooting Workflow for Catalyst Deactivation Start Problem: Rapid Catalyst Deactivation Check_OverReduction Is Cu⁺ being over-reduced to Cu⁰? Start->Check_OverReduction Check_Polyacetylene Is polyacetylene forming? Check_OverReduction->Check_Polyacetylene No Sol_Bi Solution: Add Bi₂O₃ promoter to stabilize Cu⁺. Check_OverReduction->Sol_Bi Yes Check_Aggregation Is the active phase aggregating? Check_Polyacetylene->Check_Aggregation No Sol_Base Solution: Avoid acidic supports (e.g., Al₂O₃). Use basic promoters (e.g., MgO). Check_Polyacetylene->Sol_Base Yes Sol_Support Solution: Use high-surface-area support (e.g., SiO₂). Improve catalyst-support interaction. Check_Aggregation->Sol_Support Yes End Improved Catalyst Stability Check_Aggregation->End No Sol_Bi->End Sol_Base->End Sol_Support->End Catalyst_Functionality Synergistic Roles of Catalyst Components Catalyst High-Performance Catalyst ActiveSite Cu⁺ Active Site Catalyst->ActiveSite Provides Promoter Basic Promoter (e.g., MgO) Catalyst->Promoter Incorporates Support Support (e.g., SiO₂) Catalyst->Support Utilizes Stabilizer Stabilizer (e.g., Bi₂O₃) Catalyst->Stabilizer Incorporates ActiveSite->Catalyst Catalyzes Reaction Promoter->Catalyst Activates Acetylene Improves Stability Support->Catalyst Disperses Active Phase Prevents Aggregation Stabilizer->Catalyst Prevents Over-reduction of Cu⁺

References

Technical Support Center: Managing Reactive Metabolites from Terminal Ethynyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reactive metabolites originating from terminal ethynyl groups in drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of reactive metabolite formation from terminal this compound groups?

A1: The bioactivation of terminal this compound groups is primarily mediated by cytochrome P450 (CYP) enzymes. The process involves the oxidation of the terminal carbon-carbon triple bond. This oxidation, followed by a 1,2-hydrogen shift, is thought to generate a highly reactive ketene (B1206846) intermediate. This electrophilic ketene can then covalently bind to nucleophilic residues on macromolecules like proteins, leading to potential toxicity. It can also react with glutathione (B108866) (GSH) to form stable adducts or be hydrolyzed to a less reactive acetic acid derivative.

Q2: Which Cytochrome P450 isozymes are typically involved in the metabolism of terminal this compound groups?

A2: Several CYP isozymes can be involved in the metabolism of xenobiotics, with CYP1A, 1B, and 2E subfamilies being responsible for the bioactivation of a majority of them[1]. For drugs containing terminal this compound groups, such as ethinylestradiol, CYP3A4 is a primary metabolic pathway[2]. The specific isozymes involved can vary depending on the overall structure of the drug molecule. For example, the bioactivation of clopidogrel (B1663587) involves CYP1A2, CYP2B6, and CYP2C19 in the initial oxidation step, while the second oxidative step involves CYP2B6, CYP2C9, CYP2C19, and CYP3A4[3].

Q3: What are the potential toxicological consequences of reactive metabolites from terminal this compound groups?

A3: The formation of reactive metabolites can lead to several adverse drug reactions (ADRs), with drug-induced liver injury (DILI) being a significant concern[4]. Covalent binding of these reactive species to cellular proteins can disrupt their function, leading to cellular stress and activation of cell death signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway[5][6]. This can ultimately result in hepatocyte apoptosis or necrosis[5]. These protein adducts can also act as haptens, triggering an immune response that contributes to idiosyncratic drug toxicities[5].

Q4: What are the main strategies to mitigate the risks associated with reactive metabolites from terminal this compound groups?

A4: The primary strategy is structural modification of the drug candidate to block or minimize the metabolic activation pathway[7]. This can involve replacing the terminal this compound group with a less bioactivatable moiety or introducing metabolic "soft spots" elsewhere in the molecule to divert metabolism away from the this compound group[8]. Early-stage screening for reactive metabolite formation using in vitro assays is crucial to guide these medicinal chemistry efforts[9][10].

Troubleshooting Guides

Guide 1: Glutathione (GSH) Trapping Experiments in Human Liver Microsomes (HLM)

This guide addresses common issues encountered during in vitro experiments to detect reactive metabolites by trapping them with glutathione.

Problem Possible Cause(s) Troubleshooting Steps
No GSH adducts detected for a suspect compound 1. Low rate of reactive metabolite formation. 2. The reactive metabolite is not "soft" enough to be trapped by GSH. 3. Instability of the GSH adduct. 4. Insufficient sensitivity of the analytical method.1. Increase the incubation time or the concentration of the test compound and/or HLM. 2. Consider using alternative trapping agents for "hard" electrophiles, such as cyanide[7]. 3. Minimize sample processing time and keep samples at a low temperature. Analyze samples immediately after preparation. 4. Optimize LC-MS/MS parameters for sensitivity. Use a high-resolution mass spectrometer if available[8]. Consider using isotopically labeled glutathione to create a recognizable doublet in the mass spectrum, which can aid in detection[11].
High background noise or interfering peaks in LC-MS/MS analysis 1. Contamination of the LC-MS system. 2. Matrix effects from the incubation mixture (e.g., microsomes, buffers). 3. Endogenous compounds in HLM that react with GSH.1. Flush the LC system and mass spectrometer source thoroughly[12]. 2. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering components. 3. Run control incubations (without the test compound) to identify background signals.
Difficulty in structural elucidation of the GSH adduct 1. Low abundance of the adduct. 2. Complex fragmentation pattern in MS/MS.1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Utilize high-resolution mass spectrometry to obtain accurate mass and elemental composition. Employ different fragmentation techniques (e.g., CID, HCD) to generate informative fragment ions.
Guide 2: Interpreting Covalent Binding Study Results

This guide provides insights into the interpretation of covalent binding data.

Problem Possible Cause(s) Troubleshooting/Interpretation Steps
High covalent binding observed, but the drug is safe in vivo. 1. The in vitro assay may overestimate the in vivo risk. 2. Efficient detoxification pathways in vivo that are not fully represented in the microsomal system. 3. The daily dose of the drug is very low.1. Consider the daily dose and the overall clearance of the drug. A high covalent binding value for a low-dose drug may be acceptable[13]. 2. Evaluate the contribution of the bioactivation pathway to the total metabolism of the drug. If it's a minor pathway, the risk may be low[8]. 3. Assess other factors like mitochondrial toxicity and inhibition of bile salt export pump (BSEP) to get a more comprehensive risk profile.
Low or no covalent binding, but toxicity is observed in vivo. 1. The toxicity is not mediated by reactive metabolites. 2. The reactive metabolite is not stable enough to be detected by the assay. 3. The bioactivation occurs in extrahepatic tissues not tested.1. Investigate other mechanisms of toxicity, such as parent drug-mediated effects or toxicity from stable metabolites. 2. Use trapping agents in addition to covalent binding assays to capture transient reactive species. 3. Consider performing covalent binding studies in microsomes from other relevant tissues if extrahepatic metabolism is suspected.

Data Presentation

Table 1: Example of Quantitative Data from a Fictitious Covalent Binding Study

CompoundCovalent Binding (pmol equiv/mg protein)Comment
Drug Candidate A (with terminal this compound)150High binding, potential for toxicity.
Analogue 1 (this compound replaced with ethyl)15Significant reduction in binding.
Analogue 2 (this compound replaced with cyclopropyl)< 5 (Below Limit of Quantification)Bioactivation pathway successfully blocked.
Hepatotoxic Reference Drug120Positive control shows expected high binding.
Non-toxic Reference Drug10Negative control shows low binding.

Table 2: Effect of CYP3A4 Induction on the Pharmacokinetics of Ethinylestradiol

ParameterEthinylestradiol AloneEthinylestradiol + Efavirenz (CYP3A4 Inducer)% Change
AUC (Area Under the Curve)1500 pgh/mL945 pgh/mL-37%[2]
Cmax (Maximum Concentration)100 pg/mLNot significantly changed~0%

Experimental Protocols

Key Experiment: In Vitro Glutathione (GSH) Trapping of Reactive Metabolites in Human Liver Microsomes

Objective: To detect the formation of electrophilic reactive metabolites of a test compound by trapping them with the nucleophile glutathione (GSH) and identifying the resulting stable GSH adducts by LC-MS/MS.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Glutathione (GSH)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching and protein precipitation

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLM (final concentration typically 0.5-1.0 mg/mL), and GSH (final concentration typically 1-5 mM).

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test compound (dissolved in a suitable solvent like DMSO, final solvent concentration <1%) to the pre-warmed incubation mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

    • Prepare a control incubation without the NADPH regenerating system to check for non-enzymatic reactions.

  • Quenching of Reaction:

    • Stop the reaction by adding 2-3 volumes of ice-cold ACN or MeOH. This also serves to precipitate the microsomal proteins.

  • Sample Preparation:

    • Vortex the quenched mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS.

    • Employ a data acquisition strategy that facilitates the detection of GSH adducts. This can include precursor ion scanning for the loss of the pyroglutamate (B8496135) moiety of GSH (129 Da) or neutral loss scanning for the same fragment[14]. High-resolution mass spectrometry can also be used to search for the predicted exact mass of the GSH adduct(s)[11].

Visualizations

Bioactivation of a Terminal this compound Group cluster_0 Metabolic Activation Pathway Drug Drug with Terminal This compound Group Ketene Reactive Ketene Intermediate Drug->Ketene CYP450 Oxidation GSH_Adduct Stable GSH Adduct (Detectable) Ketene->GSH_Adduct GSH Trapping Protein_Adduct Protein Adduct (Toxicity) Ketene->Protein_Adduct Covalent Binding Acid Acetic Acid Derivative (Detoxified) Ketene->Acid Hydrolysis

Caption: Bioactivation of a terminal this compound group to a reactive ketene.

Signaling Pathway in Reactive Metabolite-Induced Hepatotoxicity cluster_1 Hepatotoxicity Signaling RM Reactive Metabolite (from this compound Group) Protein_Adduct Protein Adducts RM->Protein_Adduct Cell_Stress Cellular Stress (e.g., Oxidative Stress) Protein_Adduct->Cell_Stress JNK JNK Pathway Activation Cell_Stress->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Apoptosis Hepatocyte Apoptosis/Necrosis Mitochondria->Apoptosis

References

Technical Support Center: Optimizing Nanoparticle Functionalization with Ethynyl Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nanoparticle functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the conjugation of ethynyl ligands to nanoparticles. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound ligands for nanoparticle functionalization compared to traditional thiol-based ligands?

A1: this compound ligands offer several key advantages over thiol-based chemistries for the functionalization of nanoparticles, particularly gold nanoparticles (AuNPs). The bond formed between gold and an this compound group (Au-C≡C) is robust and demonstrates greater stability in complex biological environments compared to the gold-thiol (Au-S) bond.[1][2] This increased stability makes this compound-functionalized nanoparticles more resistant to ligand exchange with biothiols present in biological media, leading to improved signal fidelity in bioanalytical applications.[1] Additionally, the conjugation process with this compound ligands can be very rapid, with some reactions completing within minutes.[2]

Q2: I am observing aggregation (a color change from red to blue/purple) of my gold nanoparticles upon addition of the this compound ligand. What are the possible causes and solutions?

A2: Nanoparticle aggregation during functionalization is a common issue that can arise from several factors. Here are the primary causes and corresponding solutions:

  • Insufficient Ligand Concentration: If the concentration of the this compound ligand is too low, it may not be sufficient to stabilize the nanoparticles, leading to aggregation.[3]

    • Solution: Increase the molar ratio of the this compound ligand to the nanoparticles. It is advisable to perform a titration experiment to determine the optimal ligand concentration.

  • Rapid Ligand Addition: Adding the ligand solution too quickly can disrupt the electrostatic balance of the nanoparticle colloid, causing them to clump together.

    • Solution: Add the this compound ligand solution dropwise while vigorously stirring the nanoparticle suspension.

  • Inappropriate pH of the Reaction Buffer: The pH of the conjugation buffer can significantly influence the surface charge of both the nanoparticles and the ligand, affecting binding efficiency and colloidal stability.[3]

    • Solution: Optimize the pH of the reaction buffer. For gold nanoparticles, a pH range of 7-8 is generally effective for antibody conjugations.[3] Ensure the buffer composition does not interfere with nanoparticle stability.

  • High Salt Concentration: The presence of excess salts in the reaction mixture can screen the surface charges of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.

    • Solution: Use a low-ionic-strength buffer for the conjugation reaction. If necessary, purify the nanoparticles or the ligand solution to remove excess salts before conjugation.

Q3: My functionalization efficiency is low, and I'm not achieving the desired ligand density on the nanoparticle surface. How can I improve this?

A3: Low functionalization efficiency can be a frustrating problem. Consider the following factors and troubleshooting steps:

  • Suboptimal Reaction Time: The conjugation reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.

    • Solution: While some this compound conjugations are rapid, ensure an adequate reaction time. Overnight incubation at room temperature with gentle stirring is a common practice to ensure complete ligand exchange.[4]

  • Steric Hindrance: If you are using a bulky ligand or a ligand with a short spacer, steric hindrance may prevent a high density of ligands from binding to the nanoparticle surface.

    • Solution: Consider using a ligand with a longer polyethylene (B3416737) glycol (PEG) spacer. This can reduce steric hindrance and improve accessibility to the nanoparticle surface.

  • Inaccurate Quantification Method: The method used to quantify ligand density may not be sensitive enough or could be prone to errors.

    • Solution: Employ multiple characterization techniques to confirm ligand density. Methods such as X-ray Photoelectron Spectroscopy (XPS) and Thermogravimetric Analysis (TGA) can provide quantitative data on surface coverage.[5][6]

Q4: How can I confirm that my nanoparticles have been successfully functionalized with the this compound ligand?

A4: A combination of characterization techniques is essential to confirm successful functionalization. Here are some of the most common and effective methods:

  • UV-Visible Spectroscopy: A shift in the surface plasmon resonance (SPR) peak of gold or silver nanoparticles upon ligand conjugation can indicate a change in the local refractive index at the nanoparticle surface, suggesting successful functionalization.[7]

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after the reaction is a strong indicator of ligand attachment.[7]

  • Zeta Potential Measurement: A change in the surface charge of the nanoparticles, as measured by zeta potential, can confirm the presence of the new ligand on the surface.[7]

  • Transmission Electron Microscopy (TEM): TEM can be used to verify that the nanoparticles have not aggregated and to visualize the core size and shape.[8]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that can provide elemental composition data, confirming the presence of atoms specific to your this compound ligand on the nanoparticle surface.[6]

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation During Functionalization

If you observe a color change in your gold nanoparticle solution from red to blue or purple, or if DLS measurements show a significant and broad increase in particle size, you are likely experiencing nanoparticle aggregation. Follow this troubleshooting workflow:

start Aggregation Observed check_ligand_conc Is Ligand Concentration Optimized? start->check_ligand_conc increase_ligand Increase Ligand Concentration check_ligand_conc->increase_ligand No check_addition_rate Was Ligand Added Dropwise? check_ligand_conc->check_addition_rate Yes increase_ligand->check_addition_rate slow_addition Add Ligand Slowly with Stirring check_addition_rate->slow_addition No check_ph Is Buffer pH Optimal? check_addition_rate->check_ph Yes slow_addition->check_ph optimize_ph Adjust Buffer pH (e.g., 7-8) check_ph->optimize_ph No check_salt Is Salt Concentration Low? check_ph->check_salt Yes optimize_ph->check_salt use_low_salt_buffer Use Low Ionic Strength Buffer check_salt->use_low_salt_buffer No end Stable Functionalized Nanoparticles check_salt->end Yes use_low_salt_buffer->end

Troubleshooting workflow for nanoparticle aggregation.
Issue 2: Low Ligand Conjugation Efficiency

If characterization techniques indicate a low density of the this compound ligand on the nanoparticle surface, use the following guide to troubleshoot the issue:

start Low Conjugation Efficiency check_reaction_time Was Reaction Time Sufficient? start->check_reaction_time increase_time Increase Reaction Time (e.g., overnight) check_reaction_time->increase_time No check_steric_hindrance Is Steric Hindrance a Possibility? check_reaction_time->check_steric_hindrance Yes increase_time->check_steric_hindrance use_longer_spacer Use Ligand with Longer PEG Spacer check_steric_hindrance->use_longer_spacer No check_quantification Is the Quantification Method Reliable? check_steric_hindrance->check_quantification Yes use_longer_spacer->check_quantification use_multiple_methods Use Orthogonal Quantification Methods (e.g., XPS, TGA) check_quantification->use_multiple_methods No end Optimized Ligand Density check_quantification->end Yes use_multiple_methods->end

Troubleshooting workflow for low conjugation efficiency.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 15-20 nm citrate-stabilized gold nanoparticles, which serve as the core for subsequent functionalization.

Materials:

Procedure:

  • Prepare a 1 mM HAuCl₄ solution and a 38.8 mM trisodium citrate solution in ultrapure water.[4]

  • In a clean round-bottom flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.[4]

  • Rapidly inject 5 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.[4]

  • The solution will undergo a color change from yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 15-30 minutes.[4]

  • Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

  • Store the resulting citrate-capped AuNP solution at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles with this compound-PEG Ligands

This protocol details the ligand exchange reaction to replace the citrate capping agent with an this compound-terminated PEG ligand.

Materials:

  • Citrate-capped gold nanoparticle solution (from Protocol 1)

  • This compound-terminated PEG (e.g., this compound-PEG-SH for a two-step approach or a direct this compound-terminated ligand)

  • Ultrapure water or appropriate buffer (e.g., PBS)

Procedure:

  • Prepare a stock solution of the this compound-PEG ligand (e.g., 1 mM) in ultrapure water. It is recommended to prepare this solution fresh.

  • To the citrate-capped AuNP solution, add the this compound-PEG ligand solution. The optimal molar ratio of ligand to AuNPs should be determined experimentally. A good starting point is a significant molar excess of the ligand.

  • Gently mix the solution and allow it to react overnight at room temperature with gentle stirring or rocking to facilitate the displacement of citrate ions by the this compound-terminated ligand.[4]

  • After the reaction, purify the functionalized nanoparticles to remove unbound ligand. This is typically done by centrifugation.

  • Centrifuge the solution at a speed and time sufficient to pellet the nanoparticles (e.g., 10,000 rpm for 30 minutes, but this may need optimization).[9]

  • Carefully remove the supernatant containing the unbound ligand.[4]

  • Resuspend the nanoparticle pellet in a fresh volume of ultrapure water or a suitable buffer like PBS. Gentle sonication may be necessary to fully redisperse the nanoparticles.[4]

  • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligand.

  • After the final wash, resuspend the purified this compound-functionalized nanoparticles in the desired buffer for storage at 4°C.

Data Presentation

Table 1: Typical Hydrodynamic Diameters and Zeta Potentials of Gold Nanoparticles Before and After Functionalization
Nanoparticle StateTypical Hydrodynamic Diameter (nm)Typical Zeta Potential (mV)
Citrate-Capped AuNPs15 - 25-30 to -50
This compound-PEG Functionalized AuNPs25 - 50-5 to -20

Note: The exact values will depend on the size of the nanoparticle core, the molecular weight of the PEG-ligand, and the buffer conditions.

Table 2: Comparison of Ligand Densities on Gold Nanoparticles Determined by Different Techniques
Ligand TypeNanoparticle Diameter (nm)Quantification MethodLigand Density (molecules/nm²)Reference
Thiolated Ligands1.3 - 6.3XPS3.9 ± 0.2[6][10]
FolateLiposomesNano-flow cytometry0.5 - 2.0[11]
TransferrinLiposomesNano-flow cytometry0.7[11]
HER2-antibodyLiposomesNano-flow cytometry0.2[11]

This technical support center provides a foundational guide to optimizing the functionalization of nanoparticles with this compound ligands. For more specific applications and advanced troubleshooting, consulting the primary literature is always recommended.

References

Technical Support Center: Synthesis of Unstable Ethynyl Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of unstable ethynyl oxazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound oxazoles, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s) Relevant Experimental Protocol(s)
Low or No Product Yield in Sonogashira Coupling - Ineffective catalyst system.- Unstable TMS-protected intermediate.[1] - Non-selective deprotonation by strong bases like n-BuLi.[1] - Poor quality of starting halooxazole.- Use a standard Sonogashira catalyst system such as Pd(PPh₃)₄ with CuI in THF and Et₃N.[1] - Switch from TMS-acetylene to the bulkier TIPS-acetylene for increased stability of the protected this compound oxazole (B20620) intermediate.[1] - For aryl-substituted oxazoles, use a milder base like lithium diisopropylamide (LDA) to avoid non-selective deprotonation.[1][2] - Ensure high purity of the starting halooxazole, as impurities can interfere with the catalytic cycle.- General Sonogashira Coupling Protocol for TIPS-Ethynyl Oxazoles
Formation of Homocoupling Side Product (Glaser Coupling) - Presence of oxygen in the reaction atmosphere.[3] - High concentration of the copper catalyst.[3]- Maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction. - Consider using a dilute hydrogen atmosphere mixed with an inert gas to suppress homocoupling.[3] - Minimize the concentration of the copper catalyst or explore copper-free Sonogashira conditions.- General Sonogashira Coupling Protocol for TIPS-Ethynyl Oxazoles
Difficulty in Deprotection of Silyl (B83357) Group - Use of fluoride-based deprotecting agents (e.g., CsF) leading to Michael-type addition side reactions, especially in methanolic media.[1] - Challenges in separating the lipophilic product from silyl fluoride (B91410) byproducts.[1]- Employ an alternative deprotection method using lithium hydroxide (B78521) (LiOH) in THF for a cleaner reaction and to avoid side reactions.[1][2] - For purification, trituration in pentane (B18724) with the addition of t-BuOMe can be effective for crystallizing the final product.[1]- Deprotection of TIPS-Ethynyl Oxazoles
Product Instability and Degradation During Purification - Sensitivity of the this compound oxazole ring to acidic conditions.[2] - Instability of the final product, especially on multigram scales.[1][2]- Avoid acidic conditions during workup and purification. - Utilize mild purification techniques such as trituration or careful column chromatography on neutral silica (B1680970) gel.[1] - Handle the purified product with care, potentially storing it under an inert atmosphere at low temperatures.- Purification by Trituration
Non-selective Bromination - Use of strong, non-selective brominating agents.- For functionalized oxazoles like oxazole-5-carboxylates, use a specific bromination system such as LiHMDS and NBS in a polar solvent to achieve regioselective bromination at the 4-position.[1]- Regioselective Bromination of Oxazole-5-carboxylate

Frequently Asked Questions (FAQs)

Q1: Why are this compound oxazoles so challenging to synthesize?

The synthesis of this compound-substituted oxazoles is limited by the inherent sensitivity of the oxazole ring and the instability of the final products.[1][2] These challenges are particularly pronounced when attempting synthesis on a multigram scale.[2]

Q2: What is the most reliable method for introducing the this compound group onto an oxazole core?

The Sonogashira cross-coupling reaction is a well-documented and highly selective method for this transformation.[1][4][5] It typically involves the coupling of a halooxazole with a silyl-protected acetylene (B1199291) in the presence of a palladium catalyst and a copper co-catalyst.[1][6]

Q3: I'm getting very low yields with TMS-acetylene in my Sonogashira coupling. What should I do?

TMS-ethynyl oxazoles are often unstable, leading to extremely low yields upon isolation.[1] It is highly recommended to switch to a bulkier protecting group like triisopropylsilyl (TIPS). TIPS-protected this compound oxazoles are generally more stable, allowing for successful synthesis and isolation.[1]

Q4: My deprotection with Cesium Fluoride is giving me multiple products. What's happening?

The use of Cesium Fluoride (CsF), particularly in a methanol/DCM solvent system, can catalyze a Michael-type addition side reaction.[1] This leads to the formation of undesired byproducts. A cleaner and more successful deprotection can often be achieved using lithium hydroxide (LiOH) in THF.[1][2]

Q5: Are there any specific handling precautions for the final this compound oxazole products?

Yes, due to their instability, it is crucial to handle the purified this compound oxazoles with care. This includes storing them under an inert atmosphere (argon or nitrogen) at low temperatures to prevent degradation.

Experimental Protocols

General Sonogashira Coupling Protocol for TIPS-Ethynyl Oxazoles

This protocol is adapted from methodologies described for the synthesis of substituted 2-ethynyl oxazoles.[1]

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the starting halooxazole in THF.

  • Addition of Reagents: Add triethylamine (B128534) (Et₃N), followed by the palladium catalyst (e.g., Pd(PPh₃)₄) and the copper co-catalyst (CuI).

  • Addition of Alkyne: Add TIPS-acetylene to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 65 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: After cooling to room temperature, filter the reaction mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the TIPS-protected this compound oxazole.

Deprotection of TIPS-Ethynyl Oxazoles

This protocol utilizes lithium hydroxide for a cleaner deprotection.[1][2]

  • Reaction Setup: Dissolve the TIPS-protected this compound oxazole in THF.

  • Addition of Reagent: Add a solution of lithium hydroxide (LiOH) in water.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or GC-MS).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by trituration or recrystallization.

Purification by Trituration

A common method for purifying the final this compound oxazole products.[1]

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., tert-butyl methyl ether, t-BuOMe).

  • Precipitation: Slowly add a non-polar solvent like pentane while stirring until a crystalline precipitate forms.

  • Isolation: Collect the solid product by filtration, wash with cold pentane, and dry under vacuum.

Visualizations

Sonogashira_Coupling_Workflow Halooxazole Halooxazole Coupling_Reaction Sonogashira Coupling Halooxazole->Coupling_Reaction TIPS_Acetylene TIPS-Acetylene TIPS_Acetylene->Coupling_Reaction Catalyst_System Pd(PPh₃)₄, CuI, Et₃N THF, 65°C Catalyst_System->Coupling_Reaction TIPS_Ethynyl_Oxazole TIPS-Protected This compound Oxazole Coupling_Reaction->TIPS_Ethynyl_Oxazole Deprotection Deprotection (LiOH, THF) TIPS_Ethynyl_Oxazole->Deprotection Final_Product This compound Oxazole Deprotection->Final_Product Purification Purification (Trituration) Final_Product->Purification

Caption: General workflow for the synthesis of this compound oxazoles.

Troubleshooting_Logic Start Low Yield in Sonogashira Coupling Check_Protecting_Group Is TMS-acetylene being used? Start->Check_Protecting_Group Switch_to_TIPS Switch to TIPS-acetylene for increased stability. Check_Protecting_Group->Switch_to_TIPS Yes Check_Base Is n-BuLi used with aryl-substituted oxazoles? Check_Protecting_Group->Check_Base No Use_LDA Use LDA to prevent non-selective deprotonation. Check_Base->Use_LDA Yes Check_Atmosphere Is homocoupling observed? Check_Base->Check_Atmosphere No Inert_Atmosphere Ensure strictly inert atmosphere (Ar/N₂). Check_Atmosphere->Inert_Atmosphere Yes

Caption: Troubleshooting logic for low Sonogashira coupling yields.

References

Validation & Comparative

A Comparative Guide to Ethynyl and Azide Efficiency in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The "click chemistry" paradigm has revolutionized molecular science, providing a powerful toolkit for the rapid, efficient, and specific formation of covalent bonds. Central to this are the azide-alkyne cycloaddition reactions, which have become indispensable in fields ranging from drug discovery and bioconjugation to materials science. The choice between the two primary modalities of this reaction—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—is a critical decision dictated by the specific experimental context. This guide provides an objective comparison of the efficiency of ethynyl (alkyne) and azide (B81097) functional groups in these two cornerstone click chemistry reactions, supported by experimental data and detailed protocols.

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to potential copper cytotoxicity.[1][2]High, suitable for in vivo applications.[1][3]
Reaction Rate Generally faster (second-order rate constants typically 1 to 104 M-1s-1).[3]Generally slower (highly variable, 10-3 to 1.9 M-1s-1), dependent on the cyclooctyne (B158145) used.[1][3]
Alkyne Reactant Terminal alkynes.[3]Strained cyclooctynes (e.g., DBCO, BCN).[3]
Regioselectivity Exclusively 1,4-disubstituted triazole.[]Mixture of regioisomers (1,4 and 1,5), dependent on the cyclooctyne.[3]
Reagent Accessibility Simple terminal alkynes are readily available and generally less expensive.Strained cyclooctynes can be more complex and costly to synthesize.[2]
Side Reactions Potential for oxidative homocoupling of alkynes.[1]Some cyclooctynes can exhibit off-target reactivity, for instance with thiols.[2]

Quantitative Performance Comparison

The efficiency of azide-alkyne cycloaddition reactions is best quantified by their second-order rate constants (k). The following tables summarize typical rate constants for CuAAC and SPAAC reactions, illustrating the impact of different azide and alkyne structures on reaction kinetics.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics
AlkyneAzideCatalyst SystemSecond-Order Rate Constant (k) (M-1s-1)Key Characteristics
Terminal AlkyneBenzyl AzideCopper(I)~1 - 104[3]Very fast, can be accelerated by ligands. Potential for cytotoxicity due to the copper catalyst.[3]
PropiolamidesCoumarin Azide100 µM Cu+ with THPTA ligandGenerally faster than propargyl compoundsElectronically activated, showing high reactivity even at low catalyst concentrations.[5]
Propargyl compoundsCoumarin Azide100 µM Cu+ with THPTA ligandHighly reactiveExcellent combination of reactivity, ease of installation, and cost-effectiveness.[5]
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics
CyclooctyneAzideSecond-Order Rate Constant (k) (M-1s-1)Key Characteristics
BCNBenzyl Azide~0.14[3]Catalyst-free, ideal for in vivo applications. Rate is dependent on the strain of the cyclooctyne.[3]
DIBACBenzyl Azide1.9[3]A highly reactive and commonly used cyclooctyne, offering faster kinetics than BCN.[1]
BCN2-azidoethanol (primary)0.024Demonstrates the influence of azide structure on reaction rate.
BCN2-azidopropanol (secondary)0.012Steric hindrance around the azide can modestly affect the rate with less sterically demanding cyclooctynes.
ADIBO2-azidoethanol (primary)0.90[2]The increased steric bulk of ADIBO leads to a significant drop in reactivity with more hindered azides.[2]
ADIBO2-azido-2-methylpropanol (tertiary)4.7 x 10-6[2]Demonstrates high sensitivity to steric hindrance on the azide with sterically demanding cyclooctynes.[2]

Reaction Mechanisms and Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds via a stepwise mechanism involving the formation of a copper acetylide intermediate. This significantly lowers the activation energy compared to the uncatalyzed thermal cycloaddition.

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Terminal Alkyne Terminal Alkyne Copper-Acetylide Complex Copper-Acetylide Complex Terminal Alkyne->Copper-Acetylide Complex + Cu(I) Azide Azide Six-membered Copper Intermediate Six-membered Copper Intermediate Azide->Six-membered Copper Intermediate Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Copper-Acetylide Complex Copper-Acetylide Complex->Six-membered Copper Intermediate + Azide 1,4-disubstituted Triazole 1,4-disubstituted Triazole Six-membered Copper Intermediate->1,4-disubstituted Triazole Cyclization & Protonolysis

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free reaction driven by the release of ring strain from a cyclooctyne. It is a concerted [3+2] cycloaddition.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Strained Cyclooctyne Strained Cyclooctyne Concerted Transition State Concerted Transition State Strained Cyclooctyne->Concerted Transition State Azide Azide Azide->Concerted Transition State Triazole Product Triazole Product Concerted Transition State->Triazole Product Cycloaddition

Caption: Simplified mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflow: In Situ Click Chemistry for Enzyme Inhibitor Discovery

Click chemistry is a powerful tool for fragment-based drug discovery. The in situ click chemistry approach utilizes the biological target itself to catalyze the formation of a potent inhibitor from a pool of azide and alkyne fragments.

InSitu_Click_Chemistry cluster_screening Screening & Binding cluster_reaction In Situ Reaction cluster_outcome Outcome Alkyne Fragment Library Alkyne Fragment Library Binding Fragments Binding Fragments Alkyne Fragment Library->Binding Fragments Azide Fragment Library Azide Fragment Library Azide Fragment Library->Binding Fragments Target Enzyme Target Enzyme Target Enzyme->Binding Fragments Inhibitor-Enzyme Complex Inhibitor-Enzyme Complex Ternary Complex Ternary Complex Binding Fragments->Ternary Complex Proximity & Orientation Triazole Formation Triazole Formation Ternary Complex->Triazole Formation Target-Catalyzed Cycloaddition Potent Inhibitor Potent Inhibitor Triazole Formation->Potent Inhibitor Potent Inhibitor->Inhibitor-Enzyme Complex

Caption: Workflow for in situ click chemistry-based discovery of enzyme inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction for bioconjugation in an aqueous environment.

Materials:

  • Alkyne-functionalized biomolecule

  • Azide-functionalized molecule (2-5 equivalents)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 1 M in water)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-functionalized biomolecule in the reaction buffer to the desired concentration.

  • Add the azide-functionalized molecule to the solution. A slight molar excess (2-5 equivalents) of the azide is typically used.

  • In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution to the THPTA ligand solution. A 1:5 molar ratio of Cu:ligand is common.

  • Add the catalyst premix to the reaction mixture containing the alkyne and azide. The final copper concentration is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Upon completion, the conjugated product can be purified using standard methods such as size-exclusion chromatography or dialysis to remove excess reagents and catalyst.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for SPAAC, suitable for applications where copper catalysis is undesirable.

Materials:

  • Azide-functionalized biomolecule

  • Strained cyclooctyne (e.g., DBCO or BCN) functionalized molecule (1.5-5 equivalents)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in the reaction buffer to the desired concentration.

  • Add the strained cyclooctyne-functionalized molecule to the solution. A molar excess (typically 1.5-5 equivalents) of the cyclooctyne is used to drive the reaction to completion.

  • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.

  • The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescently tagged reagents).

  • After the desired reaction time, the conjugated product can be purified using standard biochemical techniques to remove any unreacted starting materials.

Conclusion

The choice between this compound and azide functional groups in click chemistry is intrinsically linked to the selection between CuAAC and SPAAC methodologies. CuAAC offers the advantage of rapid kinetics with readily accessible and smaller terminal alkynes, making it a powerful tool for in vitro applications and the synthesis of compound libraries. However, the requirement of a copper catalyst can be a significant drawback in biological systems due to its cytotoxicity.

Conversely, SPAAC, with its catalyst-free mechanism, is the gold standard for in vivo and live-cell applications. The efficiency of SPAAC is highly dependent on the structure of the strained cyclooctyne, with more strained systems exhibiting faster reaction rates. The steric accessibility of both the azide and the cyclooctyne also plays a crucial role in the reaction kinetics. Researchers must carefully consider the trade-offs between reaction speed, biocompatibility, and the steric and electronic properties of the chosen alkyne and azide to select the optimal click chemistry strategy for their specific research needs. The continued development of new ligands for CuAAC to mitigate copper toxicity and the design of more reactive and stable cyclooctynes for SPAAC are expanding the already vast utility of these remarkable reactions in science and medicine.

References

A Head-to-Head Comparison: Ethynyl-Deoxyuridine (EdU) vs. Bromo-Deoxyuridine (BrdU) for DNA Synthesis Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of DNA synthesis is paramount for understanding cell proliferation, a cornerstone of fields from oncology to regenerative medicine. For decades, the go-to method has been the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU). However, a newer contender, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), has emerged, offering a streamlined and potentially more robust alternative. This guide provides an objective, data-driven comparison of these two labeling methods to inform the selection of the most appropriate technique for your research needs.

At their core, both EdU and BrdU are synthetic nucleosides that are incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1] This incorporation serves as a marker for proliferating cells. The fundamental difference between the two methods lies in their detection. BrdU is identified using specific antibodies, a process that necessitates harsh DNA denaturation to expose the BrdU epitope.[2][3] In contrast, EdU is detected via a copper-catalyzed "click" chemistry reaction, where a fluorescent azide (B81097) covalently binds to the ethynyl group of EdU.[4][5] This key difference in detection underlies the distinct advantages and disadvantages of each technique.

Quantitative Performance: A Side-by-Side Analysis

To facilitate a clear comparison, the following table summarizes the key performance metrics of EdU and BrdU labeling based on available experimental data.

FeatureThis compound-Deoxyuridine (EdU)Bromo-Deoxyuridine (BrdU)References
Detection Principle Copper(I)-catalyzed alkyne-azide cycloaddition ("click" chemistry)Antibody-based detection[4][6]
DNA Denaturation Not requiredRequired (e.g., HCl, heat, or DNase treatment)[2][3][7]
Protocol Duration ~2 hours>4 hours, often including an overnight incubation[2]
Sensitivity High, with superior signal-to-noise ratio reportedHigh, but can be variable with high background[1][8]
Multiplexing Highly compatible with antibody-based staining for other cellular markers (e.g., cell surface, intracellular proteins) and fluorescent proteins (e.g., GFP).Limited compatibility due to harsh denaturation, which can destroy epitopes and quench fluorescent proteins.[2][9]
Cytotoxicity Higher cytotoxicity and genotoxicity reported at similar concentrations compared to BrdU.Lower cytotoxicity compared to EdU.[10][11]
IC50 (CHO cells, nucleotide/nucleoside deficient media) ~0.05 µM~40 µM[10]
In Vivo Labeling Effective for in vivo studies.Well-established for in vivo studies.[12][13]

Experimental Workflows: A Visual Comparison

The distinct detection chemistries of EdU and BrdU result in significantly different experimental workflows. The following diagrams, generated using the DOT language, illustrate the key steps for each method.

EdU_Workflow cluster_labeling Cell Labeling cluster_detection Detection start Incubate cells with EdU incorporation EdU is incorporated into newly synthesized DNA start->incorporation fix_perm Fix and Permeabilize Cells click_reaction Perform Click Reaction: Add fluorescent azide and copper catalyst fix_perm->click_reaction wash Wash cells click_reaction->wash analysis Analyze by microscopy or flow cytometry wash->analysis

Caption: Experimental workflow for EdU labeling.

BrdU_Workflow cluster_labeling Cell Labeling cluster_detection Detection start Incubate cells with BrdU incorporation BrdU is incorporated into newly synthesized DNA start->incorporation fix_perm Fix and Permeabilize Cells denaturation Denature DNA (e.g., HCl treatment) fix_perm->denaturation primary_ab Incubate with primary anti-BrdU antibody denaturation->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab wash Wash cells secondary_ab->wash analysis Analyze by microscopy or flow cytometry wash->analysis

Caption: Experimental workflow for BrdU labeling.

The Chemistry Behind Detection

The core difference in the two methods is the chemical reaction used for detection. The "click" chemistry of EdU is a bio-orthogonal reaction, meaning it occurs without interfering with biological processes.

Click_Chemistry cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product EdU Incorporated EdU (with alkyne group) Catalyst Copper(I) Catalyst EdU->Catalyst Azide Fluorescent Azide Azide->Catalyst Product Stable Triazole Ring with Fluorescent Tag Catalyst->Product

Caption: EdU detection via Click Chemistry.

Experimental Protocols

This compound-Deoxyuridine (EdU) Labeling and Detection Protocol (Microscopy)

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

  • EdU Labeling:

    • Prepare a 10 mM stock solution of EdU in DMSO or water.[14]

    • Dilute the EdU stock solution in cell culture medium to a final working concentration (typically 10 µM).

    • Remove the existing culture medium from the cells and replace it with the EdU-containing medium.

    • Incubate the cells for the desired period (e.g., 1-2 hours) at 37°C in a CO₂ incubator. Incubation time will depend on the cell division rate.[14]

  • Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells twice with PBS.

    • Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[7]

    • Remove the fixative and wash the cells twice with 3% BSA in PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[7]

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically includes a fluorescent azide, a copper(I) catalyst (often from a CuSO₄ solution and a reducing agent like sodium ascorbate).

    • Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.

    • Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[14]

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.

    • If desired, counterstain the nuclei with a DNA stain like Hoechst or DAPI.

    • Wash the cells with PBS.

  • Imaging:

    • Mount the coverslips and visualize the cells using a fluorescence microscope.

Bromo-Deoxyuridine (BrdU) Labeling and Detection Protocol (Microscopy)

This protocol is a generalized procedure and may require optimization.

  • BrdU Labeling:

    • Prepare a 10 mM stock solution of BrdU in water.[15]

    • Dilute the BrdU stock solution in cell culture medium to a final working concentration (typically 10 µM).

    • Remove the existing culture medium and replace it with the BrdU-containing medium.

    • Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.[15]

  • Fixation and Permeabilization:

    • Remove the BrdU-containing medium and wash the cells with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • DNA Denaturation:

    • This is a critical step. Treat the cells with 2 M HCl for 30 minutes at room temperature to denature the DNA.[16]

    • Neutralize the acid by washing with 0.1 M sodium borate (B1201080) buffer (pH 8.5) for 10 minutes at room temperature.[15]

    • Wash the cells with PBS.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100).

    • Incubate with a primary anti-BrdU antibody overnight at 4°C or for 1 hour at room temperature.[6][16]

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[6]

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with a DNA stain like Hoechst or DAPI.

  • Imaging:

    • Mount the coverslips and visualize the cells using a fluorescence microscope.

Conclusion: Choosing the Right Tool for the Job

The choice between EdU and BrdU for DNA synthesis analysis depends on the specific requirements of the experiment.

EdU is the superior choice for:

  • Multiplexing experiments: Its mild detection protocol preserves cellular epitopes and fluorescent protein signals, making it ideal for co-staining with other markers.[2][9]

  • High-throughput screening and imaging: The shorter and simpler protocol is advantageous for analyzing large numbers of samples.[2]

  • Studies requiring high signal-to-noise: The click chemistry detection generally results in lower background and a clearer signal.[1]

BrdU remains a viable option for:

  • Long-term studies where cytotoxicity is a major concern: BrdU has been shown to be less cytotoxic than EdU at comparable concentrations.[10][11]

  • Laboratories not equipped for click chemistry: The antibody-based detection is a well-established and widely accessible technique.

  • Studies that require consistency with historical data: Given its long-standing use, researchers may choose BrdU to maintain consistency with previous experiments.

References

Validating Ethynyl Incorporation: A Comparative Guide to Mass Spectrometry, Fluorescence Microscopy, and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of ethynyl group incorporation into biomolecules is a critical step in a multitude of applications, from tracking metabolic activity to developing novel therapeutic agents. This guide provides an objective comparison of three powerful analytical techniques for this purpose: mass spectrometry, fluorescence microscopy, and Raman spectroscopy. We present a summary of their performance, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate method for your research needs.

The introduction of an this compound group, a small and bioorthogonal chemical reporter, into biomolecules enables their detection and characterization within complex biological systems. The validation of this incorporation is paramount to ensure the reliability of downstream analyses. Here, we delve into the principles, advantages, and limitations of mass spectrometry, fluorescence microscopy, and Raman spectroscopy for this application.

Performance Comparison at a Glance

FeatureMass Spectrometry (MS)Fluorescence MicroscopyRaman Spectroscopy
Principle Measures the mass-to-charge ratio of ionized molecules, allowing for the direct detection of the mass shift caused by the this compound group.Detects fluorescent signals from molecules that have been labeled with a fluorescent probe, typically after a click chemistry reaction with the incorporated this compound group.Measures the inelastic scattering of light, providing a vibrational fingerprint of molecules. The this compound group has a unique and strong Raman signal in a biologically silent region of the spectrum.
Primary Advantage High specificity and direct detection without the need for a secondary label. Provides detailed structural information.High sensitivity and excellent spatial resolution, enabling visualization of this compound-labeled molecules within cells and tissues.Label-free detection, minimizing perturbation to the biological system. Offers high chemical specificity and multiplexing capabilities.
Limitations Can be destructive to the sample and may have lower throughput compared to other methods. Requires specialized instrumentation.Indirect detection method requiring a secondary fluorescent label via click chemistry, which can sometimes introduce artifacts. Photobleaching can be an issue.Lower sensitivity compared to fluorescence microscopy. Signal can be weak, requiring advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) or Stimulated Raman Scattering (SRS) for enhanced detection.
Limit of Detection Femtomole to attomole range for peptides and small molecules.[1][2]Dependent on the fluorophore and imaging system, but can reach the single-molecule level.Micromolar range for spontaneous Raman.[3] SRS can lower the detection limit significantly.[3][4]
Quantitative Analysis Excellent for relative and absolute quantification using isotopic labeling or label-free approaches.[1]Can be quantitative with careful calibration and image analysis, but can be affected by photobleaching and labeling efficiency.Quantitative analysis is possible by correlating Raman signal intensity with concentration.[5]

In-Depth Analysis of Techniques

Mass Spectrometry: The Gold Standard for Molecular Identification

Mass spectrometry (MS) stands as a powerful tool for the definitive validation of this compound incorporation. By precisely measuring the mass-to-charge ratio of molecules, MS can directly detect the mass increase corresponding to the this compound-containing moiety. This technique offers unparalleled specificity, as the mass shift is a direct physical property of the modified biomolecule.

Key MS-based approaches include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for analyzing complex mixtures. After separation by liquid chromatography, molecules are introduced into the mass spectrometer for detection. LC-MS can be used to identify and quantify this compound-labeled peptides in proteomics studies or modified small molecules in metabolomics.

  • Tandem Mass Spectrometry (MS/MS): This technique provides structural information by fragmenting ions and analyzing the resulting fragment ions. MS/MS is invaluable for pinpointing the exact site of this compound incorporation within a protein or other biomolecule.

  • Cross-Linking Mass Spectrometry (XL-MS): This method uses cross-linking reagents to capture protein-protein interactions. This compound-containing cross-linkers can be used to identify interaction partners, with the this compound group serving as a tag for enrichment and identification by MS.

Fluorescence Microscopy: Visualizing Incorporation with High Sensitivity

Fluorescence microscopy is a widely accessible and highly sensitive technique for visualizing the localization of this compound-labeled biomolecules within cells and tissues. This method relies on the "click chemistry" reaction, where the incorporated this compound group reacts with an azide-bearing fluorescent probe, rendering the target molecule fluorescent.

The primary advantage of fluorescence microscopy is its ability to provide spatial information, allowing researchers to observe the subcellular distribution of newly synthesized proteins, DNA, or other molecules. However, it is an indirect detection method, and the efficiency of the click reaction and the properties of the fluorescent dye can influence the results.

Raman Spectroscopy: A Label-Free Approach with High Chemical Specificity

Raman spectroscopy is a vibrational spectroscopy technique that provides a chemical fingerprint of a molecule. The carbon-carbon triple bond of the this compound group gives rise to a strong and sharp Raman peak in a region of the spectrum (around 2100-2200 cm⁻¹) that is largely free from interference from endogenous biomolecules.[6][7] This makes the this compound group an excellent Raman reporter.

The key advantage of Raman spectroscopy is that it is a label-free detection method, meaning it does not require a secondary reporter molecule like a fluorescent dye. This minimizes the potential for artifacts and perturbations to the biological system. Advanced techniques can enhance the Raman signal for improved sensitivity:

  • Surface-Enhanced Raman Spectroscopy (SERS): This technique utilizes metallic nanostructures to dramatically amplify the Raman signal of molecules adsorbed on or near their surface.

  • Stimulated Raman Scattering (SRS) Microscopy: This is a nonlinear optical microscopy technique that provides highly sensitive and rapid imaging of specific Raman-active molecules.[4] SRS has been successfully used to image the distribution of this compound-tagged molecules in living cells with high spatial resolution.[4]

Experimental Workflows and Protocols

To facilitate the implementation of these techniques, we provide detailed diagrams and experimental protocols for each method.

Experimental Workflow for this compound Incorporation and Validation

G cluster_incorporation This compound Precursor Incorporation cluster_lysis Sample Preparation cluster_validation Validation cluster_ms Mass Spectrometry cluster_fm Fluorescence Microscopy cluster_rs Raman Spectroscopy Incubate Incubate cells/organism with this compound-labeled precursor Harvest Harvest and lyse cells/tissues Incubate->Harvest Isolate Isolate biomolecules of interest Harvest->Isolate Digest Enzymatic digestion (for proteins) Isolate->Digest Proteomics Click Click chemistry with fluorescent azide Isolate->Click Imaging Acquire Acquire Raman spectra Isolate->Acquire Label-free LCMS LC-MS/MS analysis Digest->LCMS Image Fluorescence imaging Click->Image Analyze Analyze this compound peak Acquire->Analyze

General workflow for this compound incorporation and validation.
Protocol: Click Chemistry-Mass Spectrometry for Protein Labeling

1. Metabolic Labeling:

  • Culture cells in methionine-free medium for 1 hour.

  • Replace with medium containing 50 µM L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) and culture for 4-18 hours.

2. Cell Lysis and Protein Precipitation:

  • Harvest cells and lyse in a buffer containing 1% SDS.

  • Precipitate proteins using a chloroform/methanol extraction.

3. Click Reaction:

  • Resuspend the protein pellet in a click reaction buffer.

  • Add the alkyne- or azide-biotin tag, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).

  • Incubate at room temperature for 1 hour.

4. Enrichment of Labeled Proteins:

  • Capture biotinylated proteins using streptavidin-agarose beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

5. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer containing trypsin.

  • Incubate overnight at 37°C.

6. LC-MS/MS Analysis:

  • Collect the supernatant containing the digested peptides.

  • Analyze the peptides by LC-MS/MS to identify and quantify the labeled proteins.

Protocol: Fluorescence Microscopy for Visualizing this compound-Labeled DNA

1. EdU Labeling:

  • Add 10 µM 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the cell culture medium.

  • Incubate for a duration appropriate for the cell type and experimental goals (e.g., 1-2 hours for S-phase labeling).

2. Cell Fixation and Permeabilization:

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

3. Click-iT® Reaction:

  • Prepare the Click-iT® reaction cocktail containing an Alexa Fluor® azide, copper (II) sulfate, and a buffer.

  • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

4. Washing and Counterstaining:

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI or Hoechst stain.

5. Imaging:

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and counterstain.

Protocol: Raman Spectroscopy for Detecting this compound-Tagged Molecules

1. Cell Culture and Labeling:

  • Culture cells on a Raman-compatible substrate (e.g., quartz coverslips).

  • Incubate cells with the this compound-labeled molecule of interest at a concentration determined to be optimal for detection without causing cellular toxicity.

2. Sample Preparation:

  • Gently wash the cells with PBS to remove excess labeling reagent.

  • Fix the cells with a suitable fixative if live-cell imaging is not required.

3. Raman Spectroscopy/Microscopy:

  • Place the sample on the stage of a Raman microscope.

  • Use a laser excitation wavelength that provides a good Raman signal without causing significant autofluorescence (e.g., 532 nm or 785 nm).

  • Acquire Raman spectra from different regions of the cell, focusing on the spectral window containing the this compound peak (around 2100-2200 cm⁻¹).

4. Data Analysis:

  • Process the acquired spectra to remove background and cosmic rays.

  • Integrate the area or measure the height of the characteristic this compound Raman peak to determine the relative abundance of the labeled molecule.

  • For imaging, generate a Raman map by plotting the intensity of the this compound peak at each spatial point.

Signaling Pathway and Logical Relationship Diagrams

Click Chemistry Reaction Pathway

G This compound This compound-labeled Biomolecule Triazole Stable Triazole Linkage This compound->Triazole Azide Azide-functionalized Probe (e.g., Fluorophore, Biotin) Azide->Triazole Copper Cu(I) Catalyst Copper->Triazole Catalyzes

Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).
Decision Tree for Method Selection

G Start Start: Need to validate This compound incorporation? Question1 Need spatial information (localization)? Start->Question1 Question2 Need definitive molecular identification and structural info? Question1->Question2 No FM Fluorescence Microscopy Question1->FM Yes Question3 Is a label-free approach critical? Question2->Question3 No MS Mass Spectrometry Question2->MS Yes Question3->MS No RS Raman Spectroscopy Question3->RS Yes

A decision guide for selecting the appropriate validation technique.

Conclusion

The choice of technique for validating this compound incorporation depends on the specific research question and available resources. Mass spectrometry provides unequivocal identification and structural information, making it the gold standard for validation. Fluorescence microscopy offers high sensitivity and spatial resolution, ideal for visualizing the distribution of labeled molecules in a biological context. Raman spectroscopy presents a powerful label-free alternative, providing high chemical specificity with minimal perturbation. By understanding the strengths and weaknesses of each method, researchers can confidently select the most suitable approach to validate this compound incorporation and advance their scientific discoveries.

References

A Head-to-Head Comparison: Ethynyl Labeling vs. Biotinylation for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of protein-protein interactions (PPIs) is paramount to understanding cellular function and developing novel therapeutics. Two powerful techniques have emerged as key players in this field: ethynyl labeling coupled with click chemistry and proximity-dependent biotinylation. This guide provides an objective comparison of these methods, supported by experimental principles and workflows, to aid in the selection of the most appropriate strategy for your research needs.

At a Glance: Key Differences

FeatureThis compound Labeling (via Click Chemistry)Proximity-Dependent Biotinylation (e.g., BioID, TurboID)
Principle of Labeling Bioorthogonal reaction between an this compound group and an azide-tagged reporter.Enzymatic biotinylation of proximal proteins by a promiscuous biotin (B1667282) ligase.
Nature of Interaction Captured Primarily direct and stable interactions (often coupled with cross-linking or co-IP).Proximal and transient interactions within a specific radius (e.g., ~10-20 nm).[1]
Labeling Specificity Highly specific chemical reaction.Dependant on the localization and expression of the fusion enzyme.
Temporal Control Can be controlled by the addition of clickable reporters or activation of cross-linkers.Can be controlled by the addition of biotin; faster with newer variants like TurboID.
Cellular Environment Can be performed in living cells, but may require specific amino acid analogs or cross-linkers.Performed in living cells, providing a more native context.[2]
Toxicity Copper catalyst in some click reactions can be toxic, but copper-free alternatives exist.Can be cytotoxic in some cases, especially with constitutive TurboID biotinylation.[3]
Size of Modifying Tag Small this compound group minimizes steric hindrance.[4]Fusion of a biotin ligase (~28-35 kDa) may affect bait protein function or localization.[5][6]

Delving Deeper: Principles and Methodologies

This compound Labeling and Click Chemistry: Precision in Capturing Interactions

This compound labeling is a bioorthogonal strategy that utilizes the highly specific and efficient "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8] In the context of PPI studies, an this compound group is incorporated into the proteome, and an azide-containing reporter molecule (e.g., biotin-azide) is then "clicked" on for detection and enrichment.[9]

This approach can be implemented in several ways to study protein interactions:

  • Metabolic Labeling with Co-Immunoprecipitation (Co-IP): Cells are cultured with an amino acid analog containing an this compound group (e.g., L-homopropargylglycine, HPG) to metabolically label newly synthesized proteins.[5] A specific "bait" protein is then immunoprecipitated, pulling down its interacting "prey" proteins. The prey proteins that were metabolically labeled can then be selectively biotinylated via click chemistry and identified by mass spectrometry. This method helps to distinguish true interactors from background contaminants that bind non-specifically to the beads.

  • Chemical Cross-linking with a Clickable Reporter: This method uses a chemical cross-linker that contains an this compound group.[9][10] The cross-linker covalently links the bait and prey proteins that are in close proximity. After cell lysis, the cross-linked complexes are tagged with biotin-azide via click chemistry, enriched, and analyzed by mass spectrometry. This approach is particularly useful for capturing transient and weak interactions.

  • Photo-activatable Cross-linkers with Clickable Tags: A non-canonical amino acid containing both a photo-activatable cross-linking group and an this compound tag is incorporated into the bait protein.[3][11][12] Upon exposure to UV light, the cross-linker covalently binds to interacting proteins. The this compound tag is then used for biotinylation and enrichment of the cross-linked complexes.[12][13]

Experimental Workflow: this compound Labeling with Chemical Cross-linking

Ethynyl_Labeling_Workflow cluster_cell In Living Cells cluster_lysis Cell Lysis & Enrichment cluster_analysis Analysis cell Cells expressing bait and prey proteins crosslinker Add this compound-containing cross-linker cell->crosslinker uv UV activation (for photo-cross-linkers) or incubation crosslinker->uv lysis Cell Lysis uv->lysis click Click Chemistry: Add Biotin-Azide lysis->click enrich Streptavidin Affinity Purification click->enrich ms LC-MS/MS Analysis enrich->ms data Data Analysis: Identify cross-linked peptides and interacting proteins ms->data

Caption: Workflow for identifying protein interactions using an this compound-containing cross-linker.

Proximity-Dependent Biotinylation: Mapping the Neighborhood

Proximity-dependent biotinylation (PDB) techniques, such as BioID, TurboID, and APEX, identify protein interaction networks by labeling proteins in the vicinity of a bait protein.[2] In this approach, the bait protein is fused to a promiscuous biotin ligase (e.g., BirA* in BioID, or a more active version in TurboID) or a peroxidase (APEX).[14][15]

When biotin (for BioID/TurboID) or biotin-phenol and hydrogen peroxide (for APEX) are added to the cells, the enzyme generates reactive biotin species that covalently attach to the lysine (B10760008) (for BioID/TurboID) or tyrosine (for APEX) residues of nearby proteins.[15] These biotinylated proteins can then be purified using streptavidin affinity chromatography and identified by mass spectrometry. Because the reactive biotin species have a short half-life, they only label proteins within a limited radius of the bait protein (typically ~10-20 nm).[1] This allows for the identification of not only direct interactors but also transient and proximal proteins.

Experimental Workflow: Proximity-Dependent Biotinylation (TurboID)

Biotinylation_Workflow cluster_cell In Living Cells cluster_lysis Cell Lysis & Enrichment cluster_analysis Analysis cell Express bait protein fused to TurboID biotin Add Biotin (e.g., 10-30 min incubation) cell->biotin lysis Cell Lysis biotin->lysis enrich Streptavidin Affinity Purification lysis->enrich ms LC-MS/MS Analysis enrich->ms data Data Analysis: Identify and quantify biotinylated proteins ms->data

Caption: Workflow for proximity-dependent biotinylation using a TurboID fusion protein.

Quantitative Comparison and Considerations

ParameterThis compound Labeling (with Cross-linking)Proximity-Dependent Biotinylation (BioID/TurboID)
Number of Identified Interactors Generally lower, but with higher confidence of direct interaction.Can be high, including both direct and proximal interactors.[2]
Signal-to-Noise Ratio Can be very high due to the specificity of the click reaction and enrichment.Can be affected by non-specific biotinylation and the presence of endogenously biotinylated proteins.[14]
False Positives Less common for direct interactions, but can occur with non-specific cross-linking.Can be higher due to the labeling of proximal non-interactors.[2]
False Negatives May miss transient interactions if the cross-linking is not efficient.Can occur if the interacting protein lacks accessible lysine/tyrosine residues or is outside the labeling radius.
Throughput Can be lower due to the multi-step nature of the workflow.Higher throughput, especially with faster labeling times of TurboID.
Cost Can be higher due to the cost of specialized amino acids, cross-linkers, and click chemistry reagents.Generally lower, with biotin being an inexpensive reagent.

Experimental Protocols: A Summary

This compound Labeling with Photo-activatable Cross-linker
  • Cell Culture and Metabolic Labeling: Culture cells in a medium supplemented with a photo-activatable, this compound-containing amino acid analog.

  • UV Cross-linking: Expose the cells to UV light to induce cross-linking of the bait protein to its interacting partners.

  • Cell Lysis: Lyse the cells under denaturing conditions to solubilize protein complexes.

  • Click Chemistry: Add the click reaction cocktail, including a biotin-azide probe, to the cell lysate to biotinylate the cross-linked complexes.

  • Affinity Purification: Enrich the biotinylated protein complexes using streptavidin-coated beads.

  • Elution and Digestion: Elute the captured complexes and digest the proteins into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the cross-linked proteins.

Proximity-Dependent Biotinylation with TurboID
  • Transfection: Transfect cells with a plasmid encoding the bait protein fused to TurboID.

  • Biotin Labeling: Add biotin to the cell culture medium and incubate for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Lyse the cells, typically in a buffer containing detergents to solubilize proteins.

  • Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.

  • Washing: Perform stringent washes to remove non-biotinylated proteins and reduce background.

  • On-bead Digestion or Elution: Digest the captured proteins directly on the beads with trypsin or elute them before digestion.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the biotinylated proteins.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound labeling and proximity-dependent biotinylation hinges on the specific research question.

This compound labeling, particularly when combined with cross-linking, is the method of choice for identifying direct and high-confidence protein-protein interactions. The small size of the this compound tag is a significant advantage, minimizing potential interference with protein function. This precision makes it an excellent tool for validating interactions and mapping interaction interfaces.

Proximity-dependent biotinylation excels at providing a broader view of the protein interaction landscape around a bait protein. It is particularly powerful for discovering novel interactors, including those that are transient or part of a larger complex, within a native cellular environment. The development of faster ligases like TurboID has also made it suitable for studying dynamic cellular processes.

Ultimately, these two techniques should be viewed as complementary rather than competing. The high-confidence interactions identified by this compound labeling can provide a core set of interactors, while proximity biotinylation can expand this network to include proximal and transient partners, offering a more comprehensive understanding of the protein's function in its cellular context. For the most robust and comprehensive interactome studies, a combination of both approaches may yield the most insightful results.

References

A Head-to-Head Comparison: Ethynyl Probes versus Traditional Fluorescent Probes in Advanced Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of biological research and drug development, the precise visualization of molecular processes is paramount. For decades, fluorescent probes have been the workhorse for cellular imaging, illuminating a wide array of biological structures and functions. However, the emergence of ethynyl-tagged probes, coupled with advanced techniques like Stimulated Raman Scattering (SRS) microscopy, presents a powerful alternative that overcomes many of the inherent limitations of fluorescence-based methods. This guide provides an objective comparison of the performance of this compound probes against traditional fluorescent probes, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal tool for their specific needs.

Key Performance Metrics: A Quantitative Overview

The advantages of this compound probes become evident when their key performance characteristics are quantitatively compared to those of traditional fluorescent probes. The following table summarizes these critical parameters.

FeatureThis compound Probes (with SRS Microscopy)Traditional Fluorescent ProbesKey Advantage of this compound Probes
Probe Size (Molecular Weight) Extremely small (e.g., -C≡CH ≈ 25 g/mol )[1]Significantly larger (e.g., Fluorescein ≈ 332 g/mol )[2]Minimal Perturbation: The small size of the this compound tag is less likely to interfere with the natural function and trafficking of the labeled biomolecule.
Photostability Highly resistant to photobleaching[3]Susceptible to photobleaching, leading to signal decay over time[4][5]Long-Term Imaging: Enables extended time-lapse imaging and quantitative analysis without signal loss.
Spectral Bandwidth Very narrow (e.g., Alkyne peak FWHM ≈ 14 cm⁻¹)[6]Broad emission spectra (typically 50-70 nm)[3]High Multiplexing Capability: The narrow and distinct spectral peaks allow for the simultaneous detection of numerous targets with minimal crosstalk.
Background Signal No interference from cellular autofluorescence[7]Often hampered by autofluorescence from endogenous biomolecules, reducing signal-to-noise ratio[8]High Signal-to-Noise Ratio: The detection of signals in the "cell-silent" region results in high-contrast images with a clear background.
Bioorthogonality Chemically inert within biological systems[9]Can sometimes participate in side reactionsHigh Specificity: The this compound group does not react with native functional groups in cells, ensuring that the signal originates solely from the labeled molecule.

The Fundamental Difference: Raman Scattering vs. Fluorescence

The distinct advantages of this compound probes stem from the fundamental differences in the physical principles of Raman scattering and fluorescence.

cluster_fluorescence Fluorescence cluster_raman Raman Scattering F_G Ground State (S0) F_E Excited State (S1) F_G->F_E Absorption F_E->F_G Emission F_E->F_E F_V Vibrational Relaxation F_F Fluorescence Emission R_G Ground Vibrational State R_VS Virtual State R_G->R_VS Excitation R_V Excited Vibrational State R_VS->R_V Scattering R_S Stokes Scattering cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis P1 Label with Fluorescent Probe I1 Continuous Illumination (Fluorescence Microscope) P1->I1 P2 Label with this compound Probe I2 Continuous Illumination (SRS Microscope) P2->I2 I3 Time-Lapse Image Acquisition I1->I3 I2->I3 A1 Measure Signal Intensity in ROI I3->A1 A2 Plot Intensity vs. Time A1->A2 A3 Compare Photostability A2->A3 cluster_fluorescence Fluorescence Multiplexing cluster_raman Raman Multiplexing F_Spectrum Wavelength F_Probe1 Probe 1 F_Probe2 Probe 2 F_Probe3 Probe 3 F_Overlap Spectral Overlap R_Spectrum Raman Shift (cm⁻¹) R_Probe1 Probe 1 R_Probe2 Probe 2 R_Probe3 Probe 3 R_ProbeN ... Probe N

References

A Researcher's Guide to Assessing the Cross-Reactivity of Ethynyl-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics and a deeper understanding of biological systems, chemical probes have become indispensable tools for identifying and validating new drug targets.[1] Among these, ethynyl-based probes are particularly valuable due to their ability to be readily modified via "click chemistry," enabling a wide range of applications in proteomics, activity-based protein profiling (ABPP), and target identification.[2][3] However, the utility of any chemical probe is fundamentally dependent on its selectivity—the ability to interact with its intended target with significantly higher potency than with other proteins.[1][4]

Comparing Probe Performance: A Quantitative Approach

A comprehensive evaluation of this compound-based probes requires a multi-faceted approach that quantifies not only the probe's interaction with its intended target but also its potential for non-specific binding. The following table summarizes key metrics for comparing the performance of hypothetical this compound-based probes. Lower values for binding affinity, biochemical potency, and cellular potency generally indicate a more effective probe, while a lower number of identified off-targets signifies greater specificity.

Table 1: Comparative Performance of this compound-Based Probes (Illustrative Data)

MetricProbe A (Kinase Inhibitor Scaffold)Probe B (Metabolic Labeling Scaffold)Inactive Control ProbeDescription
Target Protein Kinase XGlycoprotein YN/AThe intended biological target of the probe.
Binding Affinity (Kd) 15 nM50 nM> 50 µMMeasures the strength of the interaction between the probe and its target. Lower values indicate higher affinity.[1]
Biochemical Potency (IC50) 40 nM120 nM> 100 µMConcentration of the probe required to inhibit the biochemical activity of the purified target protein by 50%.[1]
Cellular Potency (EC50) 250 nM600 nM> 100 µMConcentration of the probe required to produce 50% of its maximal effect in a cell-based assay.[1]
Identified Off-Targets (Proteomics) 12455 (background)The number of proteins, other than the intended target, identified as significant binders in an unbiased proteomics screen.
Cellular Target Engagement (CETSA) Stabilization ObservedStabilization ObservedNo StabilizationConfirms that the probe binds to its target in the complex environment of a living cell.[1]

Note: The data presented in this table is for illustrative purposes to demonstrate how to compare probe performance. Actual values would be determined experimentally.

Key Experimental Protocols for Assessing Cross-Reactivity

To generate the quantitative data required for a thorough comparison, a combination of proteomic and cell-based assays should be employed. These experiments are designed to identify all potential binding partners of a probe and to confirm its engagement with the intended target in a physiological context.

Unbiased Off-Target Identification by Mass Spectrometry

This method aims to identify all proteins that bind to an this compound-based probe within a complex cellular lysate.[1]

Methodology:

  • Probe Immobilization: An affinity tag, such as biotin, is attached to the this compound probe via a linker. This tagged probe is then immobilized on streptavidin-coated magnetic beads.

  • Affinity Pulldown: The probe-coated beads are incubated with a cellular lysate, allowing the probe to bind to its target protein(s).[1]

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.[1]

  • Elution and Digestion: The bound proteins are eluted from the beads and digested into smaller peptides using an enzyme like trypsin.[1]

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by the probe.

  • Data Analysis: The identified proteins are quantified, and specific binders are distinguished from background contaminants by comparing the results to a control experiment using beads without the probe or with an inactive control probe.

cluster_workflow Affinity Pulldown-Mass Spectrometry Workflow A Immobilize Biotin-Ethynyl Probe on Streptavidin Beads B Incubate with Cell Lysate A->B Add Lysate C Wash to Remove Non-specific Binders B->C Binding D Elute and Digest Bound Proteins C->D Purified Complex E Analyze Peptides by LC-MS/MS D->E Peptides F Identify On- and Off-Target Proteins E->F Mass Spectra

Affinity Pulldown-MS Workflow
Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique used to assess both on-target and off-target engagement of a probe in a functional manner within a complex biological sample.[1]

Methodology:

  • Lysate Pre-incubation: Cellular lysates are pre-incubated with increasing concentrations of the this compound-based probe being tested.

  • Broad-Spectrum Probe Labeling: A broad-spectrum, tagged probe that targets the same class of enzymes is then added to the lysates. This probe will label any active sites that have not been occupied by the test probe.

  • Analysis: The samples are analyzed, typically by gel electrophoresis and fluorescence scanning or by mass spectrometry, to quantify the degree to which the test probe prevented the labeling by the broad-spectrum probe.

  • Interpretation: A decrease in labeling of the intended target confirms on-target engagement. A decrease in labeling of other proteins indicates off-target binding.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to verify that a probe binds to its target protein within intact, living cells. The principle is that ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[1]

Methodology:

  • Cell Treatment: Cultured cells are treated with either the this compound-based probe or a vehicle control.[1]

  • Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are pelleted by centrifugation.

  • Western Blot Analysis: The amount of soluble target protein remaining in the supernatant at each temperature is quantified by Western blotting.

  • Result Interpretation: A shift to a higher melting temperature for the target protein in the probe-treated cells compared to the control cells confirms intracellular target engagement.

cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow A Treat Cells with Probe or Vehicle B Heat Cell Suspensions to Various Temperatures A->B C Lyse Cells and Separate Soluble Fraction B->C D Analyze Target Protein Levels by Western Blot C->D E Plot Melting Curves to Determine Thermal Shift D->E

CETSA Experimental Workflow

Visualizing Probe Specificity

The ideal chemical probe demonstrates high affinity for its intended target while having minimal interaction with other proteins. This concept of on-target versus off-target binding is crucial for interpreting experimental outcomes correctly.

cluster_binding Probe-Target Interaction Profile Probe This compound-Based Probe OnTarget On-Target (e.g., Kinase X) Probe->OnTarget High Affinity (Desired Interaction) OffTarget1 Off-Target 1 Probe->OffTarget1 Cross-Reactivity OffTarget2 Off-Target 2 Probe->OffTarget2 Cross-Reactivity NonBinder Non-Binding Protein

On-Target vs. Off-Target Binding

By employing the rigorous experimental workflows outlined in this guide and presenting the resulting data in a clear, comparative format, researchers can confidently assess the cross-reactivity of different this compound-based probes. This diligence is essential for ensuring the validity of experimental findings and for the successful development of selective and effective chemical tools for research and medicine.

References

The Ethynyl Moiety: A Non-Classical Bioisostere for Halogens in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug design and lead optimization, the strategic modification of molecular scaffolds is paramount to enhancing potency, selectivity, and pharmacokinetic properties. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, is a cornerstone of this process. While classical bioisosteres are well-established, non-classical replacements offer novel avenues for innovation. This guide provides a comprehensive evaluation of the ethynyl moiety as a non-classical bioisostere for halogens (fluorine, chlorine, bromine, and iodine), presenting supporting experimental data, detailed methodologies, and visual aids to inform rational drug design.

Physicochemical and Pharmacological Profile: A Head-to-Head Comparison

The rationale for considering the this compound group as a halogen bioisostere stems from similarities in their molecular electrostatic potentials. Both halogens (Cl, Br, I) and the this compound group present a region of positive electrostatic potential (a σ-hole for halogens and the acetylenic proton) capable of engaging in specific non-covalent interactions, such as halogen bonds and hydrogen bonds, respectively.[1] However, significant differences in size, electronic nature, and interaction geometry can lead to profound effects on a compound's biological activity and properties.

Quantitative Comparison of Physicochemical Properties

To facilitate a direct comparison, the following table summarizes key physicochemical parameters for the this compound group and halogens as substituents on a benzene (B151609) ring.

PropertyThis compound (-C≡CH)Fluorine (-F)Chlorine (-Cl)Bromine (-Br)Iodine (-I)
Van der Waals Radius (Å) ~2.0 (group)1.471.751.851.98
Lipophilicity (Hansch π value) 0.460.140.710.861.12
Hammett Constant (σp) 0.230.060.230.230.18
Hammett Constant (σm) 0.210.340.370.390.35
Hydrogen/Halogen Bond Donor Yes (Weak H-bond)NoYes (Weak X-bond)Yes (X-bond)Yes (Strong X-bond)
Acidity (pKa of Ar-X) ~25 (for HCC-H)N/AN/AN/AN/A

Case Studies: this compound as a Halogen Mimic in Action

The true test of bioisosteric replacement lies in its application to real-world biological systems. Here, we examine key examples where the this compound group has been substituted for a halogen, with corresponding effects on target binding affinity.

Case Study 1: p53-Y220C Mutant Stabilizers

The tumor suppressor protein p53 is frequently mutated in cancer. The Y220C mutation creates a druggable surface pocket. In a study evaluating small molecule stabilizers of this mutant, an iodinated compound was found to form a strong halogen bond with the protein backbone.[1][2] Replacement of the iodine with an this compound group, intended to mimic this interaction with a hydrogen bond, resulted in a significant 13-fold loss in binding affinity .[1][2][3] High-resolution crystal structures revealed that while the binding mode was similar, the longer C-C triple bond forced a subtle shift in the ligand's position, leading to a less optimal interaction geometry compared to the halogen bond.[1]

Case Study 2: Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

A successful example of this compound-halogen bioisosterism is found in the marketed EGFR inhibitors, gefitinib (B1684475) and erlotinib (B232). These drugs share a common quinazoline (B50416) scaffold. Gefitinib features a chlorine atom at the 3-position of the anilino side chain, while erlotinib possesses an this compound group at the same position.[1][2] Both drugs are potent inhibitors of EGFR kinase, and the this compound group in erlotinib is believed to mimic the interaction of the chlorine in gefitinib with the enzyme's active site.[1][2] This substitution highlights that, in certain contexts, the this compound group can effectively replace a halogen to achieve comparable biological activity.

Compound PairTargetHalogen AnalogThis compound AnalogChange in Affinity
p53-Y220C Stabilizers p53-Y220CIodo-substituted ligandThis compound-substituted ligand13-fold decrease[1][2][3]
EGFR Inhibitors EGFR KinaseGefitinib (Chloro)Erlotinib (this compound)Comparable Potency[1][2]

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against EGFR kinase activity.

Methodology:

  • Recombinant human EGFR kinase is incubated in a reaction buffer containing ATP and a synthetic peptide substrate.

  • Test compounds (e.g., gefitinib, erlotinib) are added at various concentrations.

  • The kinase reaction is initiated and allowed to proceed at a controlled temperature (e.g., 30°C) for a specified time.

  • The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., Kinase-Glo®) or by detecting a radiolabeled phosphate (B84403) group.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

p53-Y220C Binding Assay (Differential Scanning Fluorimetry)

Objective: To assess the binding of small molecules to the p53-Y220C mutant protein by measuring changes in its thermal stability.

Methodology:

  • Purified recombinant p53-Y220C protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • The test compound is added to the protein-dye mixture. A control sample contains the protein and dye without the compound.

  • The samples are heated in a real-time PCR instrument with a defined temperature gradient.

  • As the protein unfolds, the dye binds, and the fluorescence intensity is measured at each temperature.

  • The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the resulting fluorescence curve.

  • A significant increase in the Tm in the presence of the compound indicates binding and stabilization of the protein.

In Vitro Metabolic Stability Assay (Hepatocytes)

Objective: To evaluate the susceptibility of a compound to metabolic degradation in a liver-based model.

Methodology:

  • Cryopreserved or fresh hepatocytes are thawed and suspended in an appropriate incubation medium.

  • The test compound is added to the hepatocyte suspension at a defined concentration (e.g., 1 µM).

  • The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • The metabolic reaction in each aliquot is quenched by adding a solvent like acetonitrile.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib_Erlotinib Gefitinib / Erlotinib (Inhibitor) Gefitinib_Erlotinib->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: EGFR signaling pathway and points of inhibition by gefitinib and erlotinib.

Binding_Assay_Workflow cluster_workflow Binding Affinity Assay Workflow Start Start Prepare_Reagents Prepare Protein Target and Ligand Solutions Start->Prepare_Reagents Incubate Incubate Protein with Ligand Prepare_Reagents->Incubate Detect_Binding Detect Binding Signal (e.g., Fluorescence, Radioactivity) Incubate->Detect_Binding Analyze_Data Analyze Data (e.g., IC50, Kd calculation) Detect_Binding->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a target-based binding affinity assay.

Conclusion

The this compound group presents itself as a viable, albeit context-dependent, non-classical bioisostere for halogens. While it can mimic the ability of heavier halogens to act as a halogen bond donor through its capacity to form a weak hydrogen bond, its larger size and linear geometry can significantly impact binding affinity, as demonstrated in the p53-Y220C case. Conversely, the successful application in EGFR inhibitors like erlotinib showcases its potential to maintain or even enhance biological activity. The choice to replace a halogen with an this compound group should be guided by a thorough understanding of the target's active site topology and the nature of the desired intermolecular interactions. The data and protocols presented in this guide aim to equip researchers with the necessary information to make informed decisions in their drug discovery endeavors.

References

Ethynyl vs. Vinyl Groups in Drug Scaffolds: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of drug design and optimization, the choice of functional groups within a drug scaffold is paramount. It dictates a molecule's physicochemical properties, metabolic stability, and its interaction with biological targets. Among the myriad of functional groups, the ethynyl (C≡CH) and vinyl (CH=CH₂) moieties are frequently employed as bioisosteric replacements to fine-tune a drug candidate's profile. This guide provides a comparative analysis of these two groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions during lead optimization.

Key Physicochemical and Pharmacological Differences

The primary distinction between the this compound and vinyl groups lies in their geometry and electronic properties. The this compound group is linear and rigid, often utilized to act as a stiff linker between two pharmacophores or to probe deep, narrow binding pockets.[1] Its sp-hybridized carbons and π-electron system can participate in unique interactions, including hydrogen bonding and π-stacking. In contrast, the vinyl group has a trigonal planar geometry (sp²-hybridized), offering a different spatial arrangement and conformational flexibility.

From a metabolic standpoint, the this compound group is often considered more stable than a vinyl group.[1] Terminal alkynes can sometimes lead to reactive metabolites, but appropriate substitution can significantly enhance metabolic stability.[1] Vinyl groups, with their electron-rich double bond, are more susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often forming reactive epoxides. This difference in metabolic fate is a critical consideration in drug design to enhance a compound's half-life and reduce potential toxicity.

Performance in Target Binding: A Case Study with PIKfyve Kinase Inhibitors

The impact of choosing an this compound over a related moiety is clearly demonstrated in the development of inhibitors for the lipid kinase PIKfyve, a target in oncology and virology. A structure-activity relationship (SAR) study of isothiazolo[4,3-b]pyridine derivatives revealed that an acetylenic (this compound) linker was crucial for potent inhibition of the enzyme.

In this study, the replacement of the this compound linker with a more flexible, saturated ethyl linker resulted in a significant loss of activity. This highlights the importance of the this compound group's rigidity and linear geometry in correctly positioning the pharmacophoric elements within the kinase's ATP-binding pocket. While a direct vinyl analogue was not reported in this specific study, the data strongly suggests that the specific conformation enforced by the alkyne is essential for high-affinity binding.

Table 1: Comparative Inhibition of PIKfyve by this compound-Containing Analogues
Compound ID (Reference)Modification on Phenyl Ring at Position 6PIKfyve Inhibition IC₅₀ (nM)
RMC-113 (Lead Cmpd.) 3,4-dimethoxy8
3c 2-methyl-3,4-dimethoxy8
3d 4-dimethylamino-3-methoxy3
3f 4-amino-3-methoxy5
3m 4-carboxamide-3-methoxy1
3s 3-methoxy-4-(methoxyethylaminocarbonyl)2
Saturated Analogue 3,4-dimethoxy (with ethyl linker)Less Active than this compound Cmpd.

Data synthesized from St-Gallay et al., Pharmaceuticals (Basel), 2025.

Comparative Metabolic Stability

A primary reason for incorporating an this compound group is to block a site of metabolism and improve a drug's pharmacokinetic profile. While direct comparative data for this compound vs. vinyl analogues of the same scaffold is sparse in publicly available literature, the general principles of drug metabolism provide a strong rationale.

Table 2: Predicted vs. Observed Metabolic Properties
Functional GroupPrimary Metabolic PathwayTypical Half-Life (t₁/₂) in HLM¹Key Considerations
This compound Can inhibit CYP enzymes; oxidation can occur but is often slower than for alkenes.Generally Moderate to LongCan be a mechanism-based inactivator of CYPs. Can improve metabolic stability by blocking a labile position.
Vinyl Epoxidation by CYP enzymes, hydration, conjugation.Generally Short to ModerateEpoxide metabolites can be reactive and potentially toxic. Often a metabolic "soft spot".

¹HLM: Human Liver Microsomes. Half-life is highly dependent on the overall molecular scaffold.

Experimental Protocols

To provide practical context, the following are detailed methodologies for key experiments used to evaluate compounds containing these functional groups.

Microsomal Stability Assay

This assay determines the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.

  • Preparation: A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared. Pooled human liver microsomes are thawed and diluted in 0.1 M phosphate (B84403) buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. An NADPH-regenerating system is also prepared.

  • Incubation: The test compound (final concentration 1 µM), liver microsomes, and buffer are pre-incubated at 37°C for 5 minutes.

  • Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH-regenerating system. A control incubation is run in parallel without NADPH to assess non-enzymatic degradation.

  • Sampling & Termination: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes). The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to pellet the protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as PIKfyve.

  • Reagents: Recombinant human PIKfyve kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required. The assay is typically performed in a buffer containing MgCl₂.

  • Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure: The kinase, substrate, and test compound are mixed in a microplate well and incubated briefly at room temperature.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method where the amount of remaining ATP is measured (less ATP means more kinase activity).

  • Data Analysis: The kinase activity at each compound concentration is normalized to a vehicle control (100% activity) and a no-kinase control (0% activity). The resulting data is plotted as percent inhibition versus compound concentration, and the IC₅₀ value (the concentration at which 50% inhibition is observed) is calculated using a non-linear regression model.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: Workflow for comparing this compound and vinyl drug analogues.

PI3K_PIKfyve_Pathway PI3K/PIKfyve Signaling in Endosomal Trafficking RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Endosome Early Endosome PIP3->Endosome Recruits effectors PIKfyve PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 produces PI3P PI(3)P PI3P->PIKfyve Substrate for Late_Endosome Late Endosome / Lysosome Maturation PI35P2->Late_Endosome Regulates Endosome->PI3P generates Drug This compound-based Inhibitor (e.g., RMC-113) Drug->PIKfyve Inhibits

Caption: Simplified PIKfyve signaling pathway in endosomal maturation.

Conclusion

The choice between an this compound and a vinyl group is a nuanced decision in drug design. The this compound group offers rigidity, a linear geometry, and generally greater metabolic stability, which can be critical for achieving high-affinity target engagement and favorable pharmacokinetic properties, as seen in PIKfyve inhibitors. The vinyl group, while more metabolically labile, provides different stereoelectronic properties and may be advantageous in other contexts. A thorough understanding of the target's binding site topology and the drug's metabolic profile, informed by the types of experimental data and protocols outlined here, is essential for leveraging these functional groups to design superior therapeutics.

References

Revolutionizing Live-Cell Imaging: A Comparative Guide to Multicolor Techniques Using Isotopically Edited Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of cellular analysis, the ability to simultaneously track multiple molecular species within living cells is paramount. This guide provides a comprehensive validation and comparison of multicolor live-cell imaging using isotopically edited alkynes coupled with Stimulated Raman Scattering (SRS) microscopy. We present a detailed evaluation against traditional fluorescence-based methods and other bioorthogonal chemistry techniques, supported by experimental data and protocols to inform your selection of the optimal imaging strategy.

Multicolor live-cell imaging with isotopically edited alkynes offers a powerful alternative to fluorescence microscopy, overcoming challenges such as spectral overlap and phototoxicity. By incorporating carbon-13 (¹³C) isotopes into alkyne tags, a palette of spectrally distinct vibrational probes can be created. These probes are introduced into cells via metabolic labeling, incorporating into biomolecules like DNA, RNA, and lipids. Subsequent imaging with SRS microscopy allows for the simultaneous visualization of these molecules with high chemical specificity and minimal perturbation to the living system.

Performance Comparison: Alkyne-SRS vs. Alternatives

To provide a clear and objective comparison, the following tables summarize the key performance metrics of multicolor live-cell imaging with isotopically edited alkynes (via SRS microscopy) against two primary alternatives: multicolor fluorescence microscopy and other bioorthogonal labeling techniques.

Parameter Multicolor Alkyne-SRS Imaging Multicolor Fluorescence Microscopy (Dyes/FPs) Other Bioorthogonal Chemistry (e.g., SPAAC, iEDDA)
Principle Vibrational imaging of small, bioorthogonal alkyne tags.Electronic excitation and emission of fluorescent probes.Covalent ligation of a reporter molecule to a bioorthogonal handle.
Multiplexing High; spectrally narrow Raman peaks prevent crosstalk.[1][2]Moderate; broad emission spectra can lead to significant overlap.High; depends on the orthogonality of the chemical reactions.[3][4]
Phototoxicity Low; utilizes near-infrared light, minimizing cellular damage.[5][6][7]High; especially with high-energy excitation light, leading to phototoxicity and photobleaching.[5][6][8][9]Varies; depends on the specific reaction and reporter probe used.
Label Size Very small (C≡C), minimal perturbation to biomolecules.[10][11]Large (organic dyes, fluorescent proteins), can alter biomolecule function.[12]Small to large, depending on the probe.
Spatial Resolution Diffraction-limited (~300 nm); super-resolution techniques are emerging.[13][14]Diffraction-limited (~200-300 nm); super-resolution techniques (STED, PALM/STORM) can achieve <50 nm.[15]Limited by the imaging modality used (typically fluorescence microscopy).
Temporal Resolution High; video-rate imaging is possible.[16][17]Varies; depends on the technique and desired signal-to-noise ratio.[15]Limited by the reaction kinetics and imaging speed.
Labeling Efficiency Dependent on metabolic uptake and incorporation rates.[18][19][20]Can be high, but overexpression of fluorescent proteins can be problematic.High reaction efficiency for many bioorthogonal reactions.[3]
Isotopically Edited Alkyne Raman Shift (cm⁻¹) Target Biomolecule
¹²C≡¹²C-EdU (5-ethynyl-2'-deoxyuridine)~2125DNA
¹³C≡¹²C-EdU~2077DNA
¹³C≡¹³C-EdU~2048DNA
¹³C≡¹³C-EU (5-ethynyluridine)~2053RNA
¹²C≡¹²C-17-ODYA (17-octadecynoic acid)~2120Fatty Acids/Lipids
Propargylcholine~2142Phospholipids
L-Homopropargylglycine (Hpg)~2125Proteins

Table 2: Raman shifts of common isotopically edited and standard alkyne probes used in multicolor live-cell imaging. Data compiled from multiple sources.[1][10][21]

Experimental Protocols

Protocol 1: Three-Color Metabolic Labeling of Live Cells

This protocol describes the simultaneous labeling of newly synthesized DNA, RNA, and lipids in live mammalian cells using isotopically edited alkynes.

Materials:

  • HeLa cells

  • DMEM culture medium

  • ¹³C≡¹²C-EdU (EdU-¹³C)

  • ¹³C≡¹³C-EU (EU-¹³C₂)

  • 17-Octadecynoic acid (17-ODYA)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin (B12071052)

Procedure:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO₂ incubator.

  • Prepare a labeling medium containing fresh DMEM with 10 µM EdU-¹³C, 10 µM EU-¹³C₂, and 200 µM 17-ODYA.

  • Aspirate the old medium from the cells and wash once with PBS.

  • Add the labeling medium to the cells and incubate for 4-12 hours, depending on the desired labeling density.

  • After incubation, wash the cells three times with fresh, pre-warmed medium to remove unincorporated probes.

  • The cells are now ready for live-cell SRS imaging.

Protocol 2: Stimulated Raman Scattering (SRS) Microscopy for Three-Color Imaging

This protocol outlines the setup and procedure for acquiring three-color SRS images of the metabolically labeled cells.

Equipment:

  • Inverted laser-scanning microscope

  • Pulsed picosecond laser source with two synchronized outputs (pump and Stokes beams)

  • Optical parametric oscillator (OPO) for pump beam wavelength tuning

  • High numerical aperture (NA) objective (e.g., 60x water immersion)

  • Lock-in amplifier

Procedure:

  • Mount the live-cell dish with the labeled cells onto the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

  • Tune the SRS laser system to the specific Raman shifts of the incorporated alkyne probes. For the three-color experiment described above, the target wavenumbers are:

    • 2053 cm⁻¹ for EU-¹³C₂ (RNA)

    • 2077 cm⁻¹ for EdU-¹³C (DNA)

    • 2120 cm⁻¹ for 17-ODYA (Lipids)

  • Acquire images sequentially for each Raman channel. It is also recommended to acquire an off-resonance image (e.g., at 2000 cm⁻¹) to confirm the specificity of the signal and a protein image (amide I band at ~1655 cm⁻¹) as a cellular reference.[1]

  • Set the pixel dwell time (e.g., 40 µs) and image size (e.g., 341x341 pixels) to balance signal-to-noise ratio and acquisition speed.[1]

  • Process the acquired images using appropriate software. The different channels can be pseudo-colored and overlaid to visualize the colocalization and distribution of the labeled biomolecules.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in multicolor live-cell imaging with isotopically edited alkynes.

Metabolic Labeling Workflow cluster_0 Cell Culture cluster_1 Metabolic Incorporation cluster_2 Imaging Live Cells Live Cells Labeled Biomolecules Labeled Biomolecules Live Cells->Labeled Biomolecules Metabolic Pathways Isotopically Edited Alkynes Isotopically Edited Alkynes Isotopically Edited Alkynes->Live Cells Incubation SRS Microscopy SRS Microscopy Labeled Biomolecules->SRS Microscopy Vibrational Excitation Multicolor Image Multicolor Image SRS Microscopy->Multicolor Image Signal Detection

Caption: Workflow for multicolor live-cell imaging.

SRS Microscopy Principle Pump Laser Pump Laser Sample Sample (Alkyne-labeled) Pump Laser->Sample Stokes Laser Stokes Laser Stokes Laser->Sample Detector Detector Sample->Detector Stimulated Raman Loss/Gain Image Image Detector->Image

Caption: Principle of Stimulated Raman Scattering (SRS) Microscopy.

References

A Comparative Guide: Ethynyl as a Halogen Bioisostere - An Experimental and Theoretical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of chemical moieties is a cornerstone of modern medicinal chemistry, aimed at optimizing the efficacy, selectivity, and pharmacokinetic properties of drug candidates. Bioisosterism, the interchange of functional groups with similar physicochemical characteristics, is a key tactic in this process. This guide provides an objective comparison of the ethynyl group and halogens (specifically iodine and chlorine) as bioisosteres, supported by experimental data, detailed protocols, and theoretical models.

Introduction to Bioisosterism: Halogen vs. This compound

Halogens are frequently incorporated into drug scaffolds to enhance binding affinity, often through halogen bonding—a specific non-covalent interaction between the electropositive crown (σ-hole) of the halogen and a nucleophilic partner.[1][2] However, halogenated compounds can sometimes present metabolic liabilities. The this compound group has emerged as a compelling non-classical bioisostere for halogens. Its linear geometry, similar size to larger halogens, and ability to act as a weak hydrogen bond donor allow it to mimic some of the key interactions of a halogen atom.[1][3]

The molecular electrostatic potentials of halobenzenes and phenylacetylene (B144264) are remarkably similar, each featuring a positive region at the tip of the C-X/C-H bond and a negative belt perpendicular to it, providing a strong theoretical basis for their interchangeability.[1] This guide examines two key case studies to evaluate this bioisosteric relationship in practice: one where the replacement was detrimental to binding affinity and another, from two marketed drugs, where it proved successful.

Data Presentation: Quantitative Comparison

The following tables summarize the experimental data from two primary case studies, comparing the biological activity of halogen-substituted compounds with their this compound-substituted analogs.

Case Study 1: p53-Y220C Mutant Stabilizers

In this study, researchers evaluated the replacement of an iodine atom with an this compound group in a ligand designed to bind and stabilize the p53-Y220C cancer mutant. The primary interaction mimicked was a halogen bond to a backbone carbonyl oxygen.[4]

ParameterIodo-Substituted Ligand (PK5176)This compound-Substituted Ligand (PK5211)Fold ChangeReference
Binding Affinity (Kd) ~200 nM~2.6 µM13-fold decrease [2][4]
Key Interaction I···O Halogen BondC-H···O Hydrogen Bond-[1][2]
Binding Mode Binds to mutation-induced cavityNearly identical, with a slight upward shift-[1]
Case Study 2: EGFR Tyrosine Kinase Inhibitors

Gefitinib (Iressa®) and Erlotinib (Tarceva®) are two clinically approved inhibitors of the Epidermal Growth Factor Receptor (EGFR) that share a common quinazoline (B50416) scaffold. They represent a successful real-world example of a chlorine-to-ethynyl bioisosteric replacement.[1][2]

ParameterGefitinib (Chloro-substituted)Erlotinib (this compound-substituted)Fold ChangeReference
Target EGFR Tyrosine KinaseEGFR Tyrosine Kinase-[5][6]
IC50 (cell-free) 26-57 nM2 nM~13-28 fold increase [6]
IC50 (NSCLC cell lines) 0.04 - 324 µM0.04 - 160 µMHighly comparable [5]
Key Interaction Cl···O Halogen BondC-H···O Hydrogen Bond-[1]

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of bioisosteric replacements. Below are representative protocols for key experiments.

Binding Affinity Determination via Fluorescence Polarization (FP) Assay

This protocol is representative for determining the dissociation constant (Kd) for inhibitors of a protein-ligand interaction, such as the p53-Y220C system.

Objective: To quantify the binding affinity of a test compound by measuring the change in polarization of a fluorescently labeled probe.

Materials:

  • Purified target protein (e.g., p53-Y220C DNA-binding domain).

  • Fluorescently labeled peptide probe (e.g., FITC-labeled p53-derived peptide).

  • Test compounds (iodo- and this compound-substituted ligands).

  • FP assay buffer (e.g., 25 mM Phosphate (B84403) pH 7.2, 225 mM NaCl, 10% v/v glycerol, 5 mM DTT).

  • Black, non-binding 384-well microplates.

  • Microplate reader with FP capabilities (excitation/emission filters appropriate for the fluorophore, e.g., 485/535 nm for FITC).

Procedure:

  • Reagent Preparation: Prepare stock solutions of the target protein, fluorescent probe, and test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In each well of the 384-well plate, add a constant concentration of the target protein and the fluorescent probe. A typical final concentration for the probe is low (e.g., 1-10 nM) to ensure it is the limiting reagent.

    • Add the test compound across a range of concentrations (e.g., 12-point serial dilution). Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).

    • Ensure the final DMSO concentration is constant across all wells and typically below 1%.

  • Incubation: Cover the plate and incubate at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) on the plate reader. The reader excites the sample with polarized light and measures the intensity of emitted light parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • Plot the measured mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the bound probe.

    • The dissociation constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe.

Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Human Liver Microsomes (HLMs).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Test compounds.

  • Ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard.

  • 96-well plates and incubator.

  • LC-MS/MS system.

Procedure:

  • Incubation Mixture: Prepare a reaction mixture containing HLMs and the NADPH regenerating system in phosphate buffer.

  • Initiate Reaction: Pre-warm the mixture to 37°C. Add the test compound (final concentration typically 1 µM) to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) based on the t1/2 and the protein concentration in the assay.

Cell Permeability (PAMPA) Assay

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its absorption potential.

Materials:

  • PAMPA "sandwich" plates (a donor plate with a filter membrane and an acceptor plate).

  • Lipid solution (e.g., 2% lecithin (B1663433) in dodecane).

  • Phosphate Buffered Saline (PBS), pH 7.4 (acceptor buffer) and pH 5.0 (donor buffer, to mimic gut pH).

  • Test compounds dissolved in a suitable buffer/DMSO mixture.

  • UV-Vis plate reader or LC-MS/MS system.

Procedure:

  • Membrane Coating: Add a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Prepare Donor Plate: Add the test compound solutions to the wells of the donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for a set period (e.g., 4-18 hours).

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * Area * Time)

    • Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, and Area is the filter area.

Mandatory Visualizations

Bioisostere Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating a potential bioisosteric replacement in a drug discovery program.

G cluster_3 Analysis & Decision Lead Lead Compound (e.g., Halogenated) Hypothesis Bioisosteric Hypothesis (Halogen -> this compound) Lead->Hypothesis Synthesis Synthesis of Analog (this compound) Hypothesis->Synthesis Computational Computational Modeling (ESP, Docking, QM) Synthesis->Computational Binding Binding Affinity Assay (FP, ITC, SPR) Synthesis->Binding Analysis Data Analysis & Comparison Computational->Analysis Structural Structural Biology (X-ray, NMR) Binding->Structural Binding->Analysis ADME In Vitro ADME Assays (Permeability, Stability) ADME->Analysis Structural->Analysis Decision Decision: Advance or Redesign? Analysis->Decision

Caption: A typical workflow for the design and evaluation of a bioisosteric analog.

EGFR Signaling Pathway and TKI Inhibition

This diagram shows a simplified view of the EGFR signaling cascade and the point of inhibition by tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR (Monomer) EGF->EGFR binds EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization ADP ADP EGFR_dimer->ADP RAS RAS EGFR_dimer->RAS Autophosphorylation & Adaptor Recruitment PI3K PI3K EGFR_dimer->PI3K ATP ATP ATP->EGFR_dimer TKI Gefitinib / Erlotinib TKI->EGFR_dimer blocks ATP binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by Gefitinib and Erlotinib.

References

A Head-to-Head Comparison of Dual-Pulse Labeling with EdU and BrdU for Cell Proliferation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of cell biology, cancer research, and drug development, accurately measuring cell proliferation is paramount. Dual-pulse labeling with the thymidine (B127349) analogs 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU) offers a powerful technique to dissect cell cycle kinetics and track distinct populations of proliferating cells over time. This guide provides an objective comparison of this dual-labeling strategy, supported by experimental data, detailed protocols, and clear visual workflows to aid researchers in optimizing their cell proliferation assays.

Principles of EdU and BrdU Dual-Pulse Labeling

Dual-pulse labeling with EdU and BrdU allows for the temporal separation of cell populations undergoing DNA synthesis. Both are analogs of thymidine and are incorporated into newly synthesized DNA during the S-phase of the cell cycle. By administering the two analogs sequentially, researchers can distinguish cells that were proliferating during the first pulse, the second pulse, or both.

The fundamental difference between EdU and BrdU lies in their detection methods. EdU is detected through a bio-orthogonal "click" chemistry reaction. This involves a copper(I)-catalyzed cycloaddition between the alkyne group on EdU and a fluorescently labeled azide, forming a stable covalent bond. This detection method is highly specific and occurs under mild conditions.

In contrast, BrdU is detected using specific monoclonal antibodies. For the antibody to access the incorporated BrdU within the DNA double helix, the DNA must first be denatured using harsh methods such as acid or heat treatment. This critical difference in detection underpins the primary advantages and disadvantages of each method when used in combination.

A crucial aspect of a successful dual-labeling experiment is the specificity of the detection reagents. The click reaction for EdU detection is bio-orthogonal and does not react with BrdU. For BrdU detection, it is essential to use a monoclonal antibody clone, such as MoBU-1, which has been shown to be highly specific for BrdU and does not cross-react with incorporated EdU.

Performance Comparison: EdU vs. BrdU

The choice between EdU and BrdU, and the order of their administration, can significantly impact experimental outcomes. EdU is generally favored for its milder detection protocol, which better preserves cellular morphology and is more compatible with multiplexing with other fluorescent probes.

Quantitative Data Summary
ParameterEdU (Click Chemistry)BrdU (Antibody Detection)Key Considerations
Signal-to-Noise Ratio High (≥ 20 in flow cytometry)Variable, generally lower than EdUEdU's covalent click reaction leads to a very stable and specific signal with low background.
Detection Sensitivity Very HighHighLower concentrations of EdU (e.g., 50 mg/kg in vivo) can yield near-saturating fluorescence, whereas lower BrdU concentrations may result in faint signals.
Protocol Duration Short (~2 hours for detection)Long (4+ hours, often with overnight incubation)BrdU detection requires lengthy DNA denaturation and antibody incubation steps.
Multiplexing Compatibility ExcellentLimitedThe harsh denaturation step for BrdU detection can damage epitopes for other antibodies.
In Vivo Labeling Efficiency Comparable to BrdU at equimolar dosesWell-establishedBoth analogs effectively label proliferating cells in vivo.
Advantages and Disadvantages
FeatureEdUBrdU
Advantages - Milder detection preserves cell morphology- Faster and simpler protocol- High signal-to-noise ratio- Excellent compatibility with other fluorescent stains- Long-standing, well-established method- Widely available and validated antibodies
Disadvantages - Potential for cytotoxicity at high concentrations or with long exposure times- Copper catalyst can be toxic to cells, though concentrations in kits are optimized to minimize this.- Harsh DNA denaturation required- Denaturation can damage tissue structure and other epitopes- Longer and more complex protocol- Potential for antibody cross-reactivity with other halogenated nucleosides.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for dual-pulse labeling in different experimental systems.

In Vitro Dual-Pulse Labeling of Adherent Cells

This protocol is a general guideline and should be optimized for specific cell lines and experimental questions. The typical order is an initial pulse with EdU, followed by a chase period (optional), and a second pulse with BrdU.

  • EdU Pulse:

    • Culture adherent cells on coverslips or in appropriate culture plates.

    • Add EdU to the culture medium at a final concentration of 10 µM.

    • Incubate for the desired pulse duration (e.g., 1-2 hours) under standard culture conditions.

  • Wash and Chase (Optional):

    • Remove the EdU-containing medium and wash the cells twice with pre-warmed complete culture medium.

    • Add fresh, pre-warmed medium and incubate for the desired chase period.

  • BrdU Pulse:

    • Add BrdU to the culture medium at a final concentration of 10 µM.

    • Incubate for the desired pulse duration (e.g., 1-2 hours).

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • EdU Detection (Click Reaction):

    • Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., using a Click-iT™ EdU Imaging Kit).

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

    • Wash three times with PBS.

  • BrdU Detection (Immunofluorescence):

    • DNA Denaturation: Incubate cells in 2 M HCl for 20-30 minutes at room temperature.

    • Neutralization: Wash three times with PBS. Neutralize with 0.1

Safety Operating Guide

Proper Disposal of Ethynyl-Containing Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of chemicals containing the ethynyl functional group are critical for ensuring laboratory safety and environmental compliance. Due to the reactivity and potential hazards associated with this class of compounds, a conservative approach to waste management is essential. This guide provides detailed, step-by-step procedures for the safe disposal of this compound-containing compounds, intended for researchers, scientists, and drug development professionals.

Before proceeding, it is crucial to consult the specific Safety Data Sheet (SDS) for the particular this compound compound you are working with, as hazards can vary significantly.[1][2]

General Safety and Handling Precautions

When handling any this compound-containing compound, adherence to standard laboratory safety protocols is paramount. Always assume a high level of hazard to ensure maximum safety.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves, such as nitrile gloves.[1][3]

  • Eye Protection: Use safety glasses or goggles at all times.[1][3]

  • Lab Coat: A standard lab coat should be worn to protect from splashes.[1][3]

  • Respiratory Protection: If handling powders outside of a certified chemical fume hood, a respirator may be necessary.[1]

All handling of this compound compounds, especially volatile ones or fine powders, should be conducted within a well-ventilated area, preferably a chemical fume hood.[2][3][4]

Hazard Profile Summary

The hazards associated with this compound-containing compounds can vary. The table below summarizes the hazard classifications for representative compounds. It is imperative to consult the specific SDS for the compound in use.

Hazard ClassificationDescriptionPotential this compound Compound Examples
Flammability May ignite from friction, heat, sparks, or flames.[2][3]3-Ethynylaniline, 1-Ethynyl-4-dodecyloxybenzene
Acute Toxicity (Oral/Dermal) Harmful if swallowed or in contact with skin.[3]3-Ethynylaniline
Skin & Eye Irritation Causes skin and serious eye irritation.[2][3]3-Ethynylaniline, 1-Ethynyl-4-dodecyloxybenzene
Respiratory Irritation May cause respiratory irritation if inhaled.[2][3]3-Ethynylaniline, 1-Ethynyl-4-dodecyloxybenzene
Aquatic Hazard Harmful to aquatic life, may cause long-term adverse effects.[3]3-Ethynylaniline
Mutagenicity Can cause mutations in DNA.5-Ethynyl-2′-deoxyuridine (EdU)[5]

Step-by-Step Waste Disposal Protocol

The primary method for the disposal of this compound-containing chemical waste is through a licensed environmental disposal company, which typically involves high-temperature incineration.[1][2]

Step 1: Waste Characterization and Segregation

  • Characterize: Classify the waste as hazardous based on its properties (e.g., flammability, toxicity, irritancy).[2]

  • Segregate: Do not mix this compound compound waste with non-hazardous laboratory trash.[1] It is crucial to segregate waste streams to avoid dangerous reactions. Keep this compound waste separate from incompatible materials such as strong oxidizing agents.

  • Solid vs. Liquid: Separate solid waste (e.g., contaminated gloves, pipette tips, unused powder) from liquid waste (e.g., solutions in solvents).[1][3]

Step 2: Waste Collection and Container Management

  • Liquid Waste: Collect all aqueous and solvent-based solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][3] The container material must be compatible with the solvent used.[1]

  • Solid Waste: Place contaminated labware, absorbent materials, and unused powder into a separate, sealed, and suitable container for hazardous chemical waste.[1][3] When handling solid waste, avoid generating dust.[1][2]

  • Container Integrity: Ensure waste containers are in good condition, clean on the exterior, and securely closed except when adding waste.[2][6] Do not fill containers beyond 90% of their capacity to allow for expansion.[6]

Step 3: Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste".[1][2]

  • The label must include the full chemical name(s) of the contents (e.g., "Waste 3-Ethynylaniline").[1][2][3]

  • Indicate the primary hazards associated with the waste (e.g., "Flammable," "Toxic," "Irritant").[1][2]

Step 4: Temporary Storage

  • Store sealed and labeled waste containers in a designated, well-ventilated, and secure area.[1]

  • This storage area should be away from incompatible materials and sources of ignition.[2]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][3]

  • Provide the disposal company with the Safety Data Sheet (SDS) for the specific compound(s).[1]

Experimental Protocol: Spill Cleanup

In the event of a spill, the primary concerns are to prevent exposure and, if flammable, ignition.[2]

Methodology for Small Spills:

  • Preparation: Ensure the area is well-ventilated and eliminate all sources of ignition (e.g., open flames, hot surfaces).[2] Don appropriate PPE, including gloves, eye protection, and a lab coat.[1]

  • Solid Spills:

    • Gently sweep or scoop up the solid material, taking care to avoid creating dust.[1][2]

    • Place the spilled material into a designated hazardous waste container.[1][2]

  • Liquid Spills:

    • Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[1]

    • Place the absorbent material into a sealed and labeled hazardous waste container.[1]

  • Decontamination:

    • Clean the spill area thoroughly with a suitable solvent (e.g., acetone) or detergent and water.[1][2]

    • Collect all cleaning materials (e.g., wipes, contaminated solvent) as hazardous waste.[1][2]

Methodology for Large Spills:

  • Evacuate: Immediately evacuate the affected area.[2]

  • Alert: Notify your laboratory supervisor and your institution's EHS department.[2]

  • Secure: Prevent entry into the spill area and await the arrival of trained emergency response personnel.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow and key decision points for the proper disposal of this compound-containing compounds in a laboratory setting.

Ethynyl_Disposal_Workflow start Start: This compound Compound Waste Generated assess Step 1: Assess Hazards (Consult SDS) & Don PPE start->assess end_node End: Disposed by Licensed Contractor segregate Step 2: Segregate Waste assess->segregate decision Solid or Liquid Waste? segregate->decision collect_solid Step 3a: Collect Solid Waste (e.g., contaminated labware) container_solid Use sealed, compatible solid waste container collect_solid->container_solid collect_liquid Step 3b: Collect Liquid Waste (e.g., solutions) container_liquid Use leak-proof, compatible liquid waste container collect_liquid->container_liquid label Step 4: Label Container 'Hazardous Waste' + Chemical Name + Hazards container_solid->label container_liquid->label store Step 5: Store in Designated Secure & Ventilated Area label->store request Step 6: Arrange Pickup via EHS/Licensed Contractor store->request request->end_node decision->collect_solid Solid decision->collect_liquid Liquid

Caption: Disposal workflow for this compound-containing compounds.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethynyl
Reactant of Route 2
Ethynyl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。